Product packaging for Alisporivir(Cat. No.:CAS No. 254435-95-5)

Alisporivir

Cat. No.: B1665226
CAS No.: 254435-95-5
M. Wt: 1216.6 g/mol
InChI Key: OLROWHGDTNFZBH-XEMWPYQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alisporivir is a homodetic cyclic peptide. It has a role as an anticoronaviral agent.
This compound has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C.
This compound is a non-immunosuppressive analogue of cyclosporine A and an inhibitor of cyclophilins, with potential antiviral activity. Upon oral administration, this compound targets and inhibits human host cyclophilins, thereby inhibiting hepatitis C virus (HCV) replication in hepatocytes. This compound may also inhibit the replication of various coronaviruses. In addition, it may inhibit mitochondrial cyclophilin-D, which regulates mitochondrial permeability transition pore (mPTP) opening. This may prevent cell death and tissue damage.
This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
nonimmunosuppressive cyclosporin analog;  structure/sequence in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H113N11O12 B1665226 Alisporivir CAS No. 254435-95-5

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLROWHGDTNFZBH-XEMWPYQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027752
Record name Alisporivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1216.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254435-95-5
Record name Alisporivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254435955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisporivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisporivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)â??25,30â??diethyl-33â??[(1R,2R,4E)â??1-hydroxy-2â??methylhexâ??4â??enâ??1â??yl]-1,4,7,10,12,15,19,27,28â??nonamethyl-6,9,18â??tris(2â??methylpropyl)-3,21,24â??tri(propanâ??2â??yl)-1,4,7,10,13,16,19,22,25,28,31â??undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32â??undecone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALISPORIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBP9099AA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alisporivir's Mechanism of Action in HCV Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisporivir (DEBIO-025) represents a novel class of anti-Hepatitis C Virus (HCV) agents known as host-targeting antivirals. Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound inhibits a host protein, cyclophilin A (CypA), which is essential for HCV replication. This unique mechanism of action confers a pangenotypic antiviral activity, a high barrier to resistance, and a lack of cross-resistance with DAAs. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data from in vitro and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical pathways and experimental workflows.

Core Mechanism of Action

This compound's antiviral activity is centered on its ability to bind to and inhibit the enzymatic activity of cyclophilin A (CypA), a host cell peptidyl-prolyl cis-trans isomerase (PPIase).[1][2][3] CypA is a crucial host factor that the Hepatitis C virus hijacks to facilitate its replication.

The primary viral binding partner of CypA is the HCV nonstructural protein 5A (NS5A).[1] Specifically, CypA interacts with proline residues located in Domain II of the NS5A protein.[1] This interaction is believed to induce a conformational change in NS5A, which is essential for the proper functioning of the HCV replication complex and for efficient viral RNA replication.[4]

This compound acts as a potent inhibitor of CypA's PPIase activity by binding directly to its enzymatic hydrophobic pocket.[1] This binding event physically obstructs the interaction between CypA and NS5A, effectively disrupting a critical step in the HCV replication cycle.[1][4] By preventing the CypA-NS5A association, this compound inhibits the formation of functional replication complexes, leading to a significant reduction in viral RNA synthesis.[5]

dot

This compound Mechanism of Action cluster_host Host Cell cluster_virus HCV This compound This compound CypA Host Cyclophilin A (CypA) (PPIase Activity) This compound->CypA Binds to and inhibits PPIase activity NS5A HCV NS5A Protein (Domain II) CypA->NS5A Binds to and induces conformational change ReplicationComplex Functional HCV Replication Complex NS5A->ReplicationComplex Essential component HCV_RNA_Replication HCV RNA Replication ReplicationComplex->HCV_RNA_Replication Mediates

Caption: this compound inhibits HCV replication by binding to host CypA.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against various HCV genotypes in vitro. The following table summarizes key quantitative data from preclinical studies.

ParameterValueHCV Genotype/SystemReference
Ki for CypA 0.34 nMRecombinant Human CypA[6]
EC50 ~0.03 µMWild-type HCV Genotype 1b replicon[4]
EC50 2.05 ± 0.56 µMThis compound-resistant Genotype 1b replicon[4]
Fold-Resistance ~65-foldD320E mutation in NS5A[4]
Clinical Efficacy

Clinical trials have demonstrated significant viral load reduction and sustained virologic response (SVR) rates in HCV-infected patients treated with this compound-based regimens.

Clinical Trial PhasePatient PopulationThis compound DosageMean Maximal Viral Load Reduction (log10 IU/mL)SVR RateReference
Phase IHCV/HIV co-infected1200 mg BID-3.6N/A[4]
Phase IITreatment-naïve Genotype 1 & 41000 mg/day (with PEG-IFNα-2a)-4.75N/A[4]
Phase IITreatment-naïve Genotype 2 & 31000 mg/day (with PEG-IFNα-2a)-5.89N/A[4]
Phase IIb (VITAL-1)Treatment-naïve Genotype 2 or 3400 mg BID (with Ribavirin)Not specified88% (SVR12)[7]
Phase II (ESSENTIAL)Treatment-naïve Genotype 1400 mg BID (with PEG-IFNα/Ribavirin)Not specified73.4% (VR24)[2]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the in vitro efficacy of this compound in inhibiting HCV RNA replication.

Methodology:

  • Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7.5) harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as firefly or Renilla luciferase, for ease of quantification.

  • Cell Seeding: Cells are seeded in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The EC50 value (the concentration of this compound that inhibits 50% of HCV replication) is calculated by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.

dot

HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicon Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate for 48-72 hours Add_this compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50

Caption: Workflow for determining this compound's EC50 in HCV replicons.

GST Pull-Down Assay for CypA-NS5A Interaction

This in vitro assay is used to demonstrate the direct interaction between CypA and NS5A and its disruption by this compound.

Methodology:

  • Protein Expression and Purification: Recombinant GST-tagged CypA and His-tagged NS5A are expressed in E. coli and purified.

  • Immobilization of Bait Protein: GST-CypA is immobilized on glutathione-sepharose beads.

  • Binding Reaction: The immobilized GST-CypA is incubated with purified His-NS5A in a binding buffer (e.g., PBS with a mild detergent like Triton X-100) in the presence or absence of varying concentrations of this compound.

  • Incubation: The mixture is incubated for several hours at 4°C with gentle rotation to allow for protein-protein interaction.

  • Washing: The beads are washed multiple times with the binding buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a solution with a high concentration of reduced glutathione.

  • Analysis: The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using anti-GST and anti-His antibodies to detect CypA and NS5A, respectively. A decrease in the amount of NS5A pulled down in the presence of this compound indicates inhibition of the interaction.

dot

GST Pull-Down Assay Workflow Start Start Immobilize_GST_CypA Immobilize GST-CypA on glutathione beads Start->Immobilize_GST_CypA Incubate_with_NS5A Incubate with His-NS5A and this compound Immobilize_GST_CypA->Incubate_with_NS5A Wash_Beads Wash beads to remove unbound proteins Incubate_with_NS5A->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Analyze Analyze by SDS-PAGE and Western Blot Elute_Proteins->Analyze Result Result: Quantify NS5A binding to CypA Analyze->Result

Caption: GST Pull-Down assay to assess this compound's effect on CypA-NS5A.

In Vitro Selection of this compound-Resistant HCV Replicons

This method is used to identify the genetic basis of resistance to this compound.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV replicon are cultured in the presence of a selective agent (e.g., G418) and a low concentration of this compound.

  • Dose Escalation: The concentration of this compound is gradually increased over several passages as the cells adapt and resistant populations emerge.

  • Isolation of Resistant Clones: Once cells are able to replicate in the presence of high concentrations of this compound, individual cell clones are isolated.

  • Phenotypic Analysis: The resistance level of the selected clones is quantified by determining the EC50 of this compound in a replicon assay and comparing it to the wild-type replicon.

  • Genotypic Analysis: The HCV RNA from the resistant clones is extracted, and the entire viral genome, particularly the NS5A region, is sequenced to identify mutations that confer resistance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to study the structural and dynamic changes in NS5A upon interaction with CypA and the effect of this compound.

Methodology:

  • Protein Preparation: Isotopically labeled (e.g., 15N, 13C) recombinant NS5A (or specific domains) and unlabeled CypA are prepared.

  • NMR Data Acquisition: A series of NMR experiments, such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence), are performed on the labeled NS5A in its free state, in the presence of CypA, and in the presence of both CypA and this compound.

  • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the NS5A backbone amides upon addition of CypA are monitored. Residues exhibiting significant CSPs are identified as being part of or affected by the interaction interface. The reversal of these shifts upon the addition of this compound confirms the disruption of the interaction.

  • Structural and Dynamic Analysis: More advanced NMR experiments can be used to determine the three-dimensional structure of the complex and to probe changes in the conformational dynamics of NS5A upon binding to CypA and its disruption by this compound.

Resistance to this compound

A key advantage of this compound is its high barrier to resistance.[4] In contrast to many DAAs where a single amino acid substitution can confer high-level resistance, resistance to this compound requires multiple mutations in Domain II of NS5A.[8] The most frequently observed mutation is D320E.[4] However, this single mutation only confers a low level of resistance.[4] The development of significant resistance necessitates the accumulation of additional mutations.[8] Importantly, these resistance mutations render the HCV replicon less dependent on the host factor CypA for its replication.[4] Furthermore, this compound-resistant variants remain fully susceptible to DAAs, and vice versa, indicating a lack of cross-resistance.[4]

Conclusion

This compound's unique host-targeting mechanism of action, by inhibiting the essential interaction between the host protein cyclophilin A and the viral protein NS5A, provides a powerful and distinct approach to the treatment of HCV infection. Its pangenotypic activity, high barrier to resistance, and favorable safety profile make it a valuable component for potential future combination therapies, particularly for difficult-to-treat patient populations. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of host-targeting antivirals.

References

Alisporivir: A Technical Guide to a Host-Targeting Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisporivir (DEB025) is a potent, non-immunosuppressive cyclophilin inhibitor that has demonstrated significant antiviral activity, primarily against the Hepatitis C virus (HCV). By targeting a host protein, cyclophilin A (CypA), this compound presents a high barrier to viral resistance and exhibits a pangenotypic profile. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from clinical trials, and detailed methodologies for key experimental procedures. The information is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development.

Introduction: The Advent of Host-Targeting Antivirals

The landscape of antiviral therapy has historically been dominated by direct-acting antivirals (DAAs) that target specific viral proteins. While highly effective, DAAs can be susceptible to the development of viral resistance due to the high mutation rates of many viruses.[1] Host-targeting antivirals (HTAs) represent a paradigm shift in antiviral strategy. By targeting cellular factors essential for viral replication, HTAs can offer a higher genetic barrier to resistance and broader activity across different viral genotypes.[2] this compound is a prime example of such an agent, functioning by inhibiting the host protein cyclophilin A, which is crucial for the replication of several viruses, most notably HCV.[2][3]

This compound: Profile of a Cyclophilin Inhibitor

Chemical Structure and Properties

This compound is a synthetic analogue of cyclosporine A, modified to eliminate its immunosuppressive activity while retaining its potent cyclophilin-binding properties.

  • Molecular Formula: C63H113N11O12

  • Molecular Weight: 1216.6 g/mol

  • Synonyms: DEB025, Debio-025[1]

Development History and Clinical Trials

Originally developed from cyclosporine A, this compound was engineered to be a non-immunosuppressive cyclophilin inhibitor.[1] It progressed through extensive clinical trials for the treatment of chronic HCV infection, demonstrating significant efficacy.[2][3] However, the development program was halted by the U.S. Food and Drug Administration (FDA) following a case of pancreatitis in a patient receiving the drug in combination with pegylated interferon and ribavirin.[4] Despite this setback, the wealth of data generated from these trials provides valuable insights into its antiviral potential and mechanism of action.

Mechanism of Action: Targeting the Host for Antiviral Effect

This compound's primary mechanism of action involves the inhibition of cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase.[3] CypA is a host protein that plays a critical role in the proper folding and function of a variety of cellular and viral proteins. In the context of HCV infection, CypA is essential for the function of the viral non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] By binding to the active site of CypA, this compound prevents its interaction with NS5A, thereby disrupting the HCV replication cycle.[1]

G This compound's Mechanism of Action in HCV cluster_host_cell Hepatocyte CypA Cyclophilin A (CypA) NS5A HCV NS5A CypA->NS5A Binds to and isomerizes NS5A Inhibited_CypA Inhibited CypA ReplicationComplex HCV Replication Complex NS5A->ReplicationComplex Essential component HCV_RNA HCV RNA Replication ReplicationComplex->HCV_RNA Viral Production Viral Production This compound This compound This compound->CypA Inhibited_CypA->NS5A Interaction Blocked

Caption: this compound inhibits HCV replication by blocking the interaction between host CypA and viral NS5A.

Quantitative Efficacy Data

The clinical development program for this compound generated a substantial amount of data on its efficacy against HCV across various genotypes and patient populations.

In Vitro Antiviral Activity
Clinical Trial Data: Sustained Virologic Response (SVR)

The following tables summarize the Sustained Virologic Response (SVR) rates observed in key clinical trials of this compound. SVR is defined as undetectable HCV RNA at 12 or 24 weeks after the end of treatment and is considered a curative endpoint.

Table 1: SVR Rates in Treatment-Naïve HCV Genotype 1 Patients (ESSENTIAL II Trial) [6]

Treatment ArmNSVR12 Rate (%)
This compound 600 mg QD + PR-69
This compound 400 mg BID + PR-69
Placebo + PR-53

PR: Peginterferon and Ribavirin

Table 2: SVR24 Rates in Treatment-Naïve HCV Genotype 2/3 Patients [7]

Treatment ArmSVR24 Rate (%)
This compound 1000 mg80-85
This compound 600 mg + Ribavirin80-85
This compound 800 mg + Ribavirin80-85
Peginterferon + Ribavirin58

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

HCV Replicon Assay for Antiviral Activity

The HCV replicon system is a fundamental tool for assessing the in vitro antiviral activity of compounds against HCV replication.[8][9][10]

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured hepatoma cells (e.g., Huh-7).[8][9][10] These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[8][9][10] Antiviral activity is measured by the reduction in reporter gene expression or the number of drug-resistant cell colonies.[5]

Detailed Methodology:

  • Cell Culture: Maintain Huh-7 cells or their derivatives in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and use a T7 RNA polymerase kit to synthesize replicon RNA in vitro.

  • Electroporation: Resuspend Huh-7 cells in a cytomix buffer and electroporate with the in vitro transcribed replicon RNA.

  • Drug Treatment: Plate the electroporated cells in 96-well plates. After cell attachment, add serial dilutions of this compound to the culture medium.

  • Quantification of HCV Replication:

    • Luciferase Assay: If using a luciferase reporter replicon, lyse the cells after a 48-72 hour incubation period and measure luciferase activity using a luminometer.[5]

    • Quantitative RT-PCR (qRT-PCR): Extract total cellular RNA and perform a one-step qRT-PCR to quantify HCV RNA levels.[11]

    • Colony Formation Assay: If using a selectable marker, add G418 to the culture medium to select for cells harboring replicating replicons. After 2-3 weeks, stain and count the resulting cell colonies.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the drug that inhibits HCV replication by 50%, by plotting the dose-response curve.

G HCV Replicon Assay Workflow start Start plasmid HCV Replicon Plasmid start->plasmid transcription In Vitro Transcription plasmid->transcription rna Replicon RNA transcription->rna electroporation Electroporation into Huh-7 Cells rna->electroporation plating Plate Cells electroporation->plating treatment Add this compound plating->treatment incubation Incubate (48-72h) treatment->incubation quantification Quantify HCV Replication incubation->quantification luciferase Luciferase Assay quantification->luciferase Reporter qpcr qRT-PCR quantification->qpcr RNA colony Colony Formation quantification->colony Selection analysis Data Analysis (EC50) luciferase->analysis qpcr->analysis colony->analysis end End analysis->end

Caption: Workflow for determining the antiviral activity of this compound using an HCV replicon assay.

GST Pull-Down Assay for Cyclophilin A-NS5A Interaction

The Glutathione S-Transferase (GST) pull-down assay is a common in vitro method to study protein-protein interactions.[12][13][14][15][16]

Principle: A "bait" protein (e.g., GST-tagged CypA) is immobilized on glutathione-coated beads. A cell lysate or a purified "prey" protein (e.g., HCV NS5A) is then incubated with these beads. If the prey protein interacts with the bait protein, it will be "pulled down" with the beads. The interacting proteins are then eluted and detected by Western blotting.[12][13][14][15][16]

Detailed Methodology:

  • Expression and Purification of GST-tagged Protein: Transform E. coli with a plasmid encoding a GST-CypA fusion protein. Induce protein expression with IPTG and purify the fusion protein using glutathione-agarose beads.

  • Preparation of Prey Protein Lysate: Transfect mammalian cells (e.g., HEK293T) with a plasmid encoding HCV NS5A. After 48 hours, lyse the cells in a suitable buffer containing protease inhibitors.

  • Binding Reaction: Incubate the purified GST-CypA bound to glutathione-agarose beads with the cell lysate containing NS5A for 2-4 hours at 4°C with gentle rotation. Include a control with GST alone to check for non-specific binding. To test the effect of this compound, add the compound to the binding reaction at various concentrations.

  • Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-NS5A antibody to detect the pulled-down protein.

Signaling Pathways and Logical Relationships

Primary Signaling Pathway: CypA-NS5A Interaction

As previously described, the core mechanism of this compound's anti-HCV activity is the disruption of the interaction between the host protein CypA and the viral protein NS5A. This interaction is critical for the proper functioning of the HCV replication complex.

Broader Impact on Host Cell Signaling

Cyclophilin A is a ubiquitous and abundant protein involved in numerous cellular processes beyond viral replication. Therefore, its inhibition by this compound may have broader effects on host cell signaling. While not fully elucidated, potential areas of impact include:

  • Inflammatory Signaling: Cyclophilins are known to be involved in inflammatory responses.

  • Cell Proliferation and Differentiation: CypA has been implicated in signaling pathways that regulate cell growth and development.

Further research is needed to fully understand the off-target effects of this compound on host cell signaling pathways.

G General Workflow for Antiviral Drug Screening start Start: Identify Viral Target library Compound Library Screening start->library in_vitro In Vitro Assays library->in_vitro replicon Replicon Assays in_vitro->replicon enzyme Enzymatic Assays in_vitro->enzyme binding Binding Assays in_vitro->binding lead_id Lead Compound Identification replicon->lead_id enzyme->lead_id binding->lead_id optimization Lead Optimization (Medicinal Chemistry) lead_id->optimization in_vivo In Vivo Efficacy and Toxicity Studies optimization->in_vivo animal Animal Models in_vivo->animal pk_pd Pharmacokinetics/Pharmacodynamics in_vivo->pk_pd clinical Clinical Trials animal->clinical pk_pd->clinical phase1 Phase I (Safety) clinical->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval end End: New Antiviral Drug approval->end

Caption: A generalized workflow illustrating the key stages of antiviral drug discovery and development.[17][18][19][20]

Conclusion

This compound stands as a testament to the potential of host-targeting antivirals. Its potent, pangenotypic anti-HCV activity and high barrier to resistance underscore the value of this therapeutic strategy. Although its clinical development was halted, the extensive data gathered from preclinical and clinical studies provide a rich resource for the scientific community. This technical guide has summarized the core knowledge surrounding this compound, offering a foundation for future research into this and other host-targeting antiviral agents. The continued exploration of such compounds holds promise for the development of novel therapies against a broad range of viral diseases.

References

The Renaissance of a Fungal Peptide: A Technical Guide to Non-Immunosuppressive Cyclosporine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporine A (CsA), a cyclic peptide isolated from the fungus Tolypocladium inflatum, has long been a cornerstone of immunosuppressive therapy in organ transplantation.[1] Its mechanism of action, centered on the inhibition of calcineurin via a complex with cyclophilin A (CypA), effectively blunts T-cell activation.[1] However, burgeoning research has unveiled a new frontier for CsA derivatives: potent therapeutic agents devoid of immunosuppressive activity. By strategically modifying the CsA scaffold, scientists have successfully decoupled its broad-spectrum antiviral and neuroprotective properties from its immunomodulatory effects. This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of these non-immunosuppressive cyclosporine analogs, offering a valuable resource for researchers and drug development professionals in this burgeoning field.

From Immunosuppression to Targeted Therapeutics: The Rationale for Non-Immunosuppressive Analogs

The therapeutic utility of CsA beyond immunosuppression has been increasingly recognized. It exhibits robust antiviral activity against a range of viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), influenza viruses, and coronaviruses.[1][2] Furthermore, its ability to inhibit the mitochondrial permeability transition pore (mPTP) confers significant neuroprotective effects in models of traumatic brain injury and neurodegenerative diseases.[3][4]

The primary driver for the development of non-immunosuppressive analogs was to harness these therapeutic benefits without the significant side effects associated with long-term immunosuppression. The key insight was that the immunosuppressive activity of the CsA-CypA complex is mediated by its interaction with calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[5] Structural and functional studies revealed that specific residues on the CsA molecule are critical for calcineurin binding but less so for cyclophilin binding. This provided a roadmap for chemical modifications that could abolish calcineurin inhibition while preserving the interaction with cyclophilins, the primary mediators of the desired antiviral and neuroprotective effects.

Key Non-Immunosuppressive Cyclosporine Analogs and Their Therapeutic Promise

Several non-immunosuppressive cyclosporine analogs have emerged from extensive research and development efforts, with some advancing to clinical trials. These compounds have demonstrated significant therapeutic potential in various disease models.

  • Alisporivir (Debio-025): A potent anti-HCV agent that has undergone extensive clinical investigation.[6][7] It has also shown in vitro activity against other viruses, including coronaviruses.[2][6]

  • SCY-635: Another promising anti-HCV candidate that has demonstrated a high barrier to resistance.[8][9]

  • NIM811: This analog has shown both antiviral activity against HCV and significant neuroprotective effects by inhibiting the mPTP.[4][10][11]

These analogs, and others in preclinical development, represent a new class of drugs with the potential to address unmet medical needs in infectious diseases and neurology.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for key non-immunosuppressive cyclosporine analogs, providing a comparative overview of their biological activities.

Table 1: Antiviral Activity of Non-Immunosuppressive Cyclosporine Analogs

CompoundVirusAssayEC50 / IC50Citation
NIM811Hepatitis C Virus (HCV)Replicon AssayIC50: 0.66 µM[10]
SCY-635Hepatitis C Virus (HCV)Replicon AssayEC50: 100 nM[12]
This compound (Debio-025)Coronaviruses (SARS-CoV, MERS-CoV)Cell CultureLow-micromolar[6]
Cyclosporine AInfluenza A (H1N1)Plaque ReductionEC50: 2.08 µM[1]

Table 2: Cyclophilin Binding and Inhibition

CompoundCyclophilin TargetAssayKd / Ki / IC50Citation
NIM811CypAPPIase InhibitionKi: 2.1 nM[13]
This compound (Debio-025)TgCyp23Isothermal Titration CalorimetryKd: 15 ± 3 nM[13]
This compound (Debio-025)TgCyp23PPIase InhibitionIC50: 0.7 nM[13]
Dihydrocyclosporin ATgCyp23Isothermal Titration CalorimetryKd: 200 ± 92 nM[13]

Table 3: Calcineurin Inhibition

CompoundAssayIC50Citation
SCY-635Calcineurin Phosphatase ActivityNo detectable inhibition up to 2 µM[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of non-immunosuppressive cyclosporine analogs.

Synthesis of Non-Immunosuppressive Analogs

The synthesis of non-immunosuppressive analogs typically starts with the parent molecule, Cyclosporine A, which is commercially available or can be obtained through fermentation of the fungus Tolypocladium inflatum. The core strategy involves selective chemical modification of the amino acid residues that are crucial for calcineurin binding but not for cyclophilin binding.

General Strategy:

  • Protection of Reactive Groups: Protect reactive functional groups on the CsA molecule that are not the target of modification.

  • Selective Modification: Introduce the desired chemical change at the target position (e.g., position 3 or 4). This can involve amino acid substitution or modification of existing side chains.

    • This compound Synthesis: Involves the replacement of sarcosine at position 3 with (D)-MeAla and the N-ethylation of the valine at position 4.

    • NIM811 Synthesis: Involves the substitution of N-methyl-L-leucine at position 4 with N-methyl-L-isoleucine.

  • Deprotection: Remove the protecting groups to yield the final analog.

  • Purification: Purify the synthesized analog using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cyclophilin Binding Assay (Competitive Binding)

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to cyclophilin.

Materials:

  • Recombinant human Cyclophilin A (CypA)

  • [³H]-Cyclosporin A (radiolabeled ligand)

  • Test compounds (non-immunosuppressive analogs)

  • Assay buffer (e.g., Tris-HCl buffer with BSA)

  • Sephadex LH-20 or charcoal for separation of bound and free ligand

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a microtiter plate, incubate a fixed concentration of recombinant CypA with a fixed concentration of [³H]-CsA in the presence of varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound [³H]-CsA from the free [³H]-CsA using either Sephadex LH-20 chromatography or charcoal adsorption.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-CsA (IC50). This value is inversely proportional to the binding affinity of the test compound for CypA.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of a cyclosporine analog-cyclophilin complex to inhibit the phosphatase activity of calcineurin.

Materials:

  • Recombinant human Calcineurin

  • Recombinant human Cyclophilin A

  • Calmodulin

  • Phosphopeptide substrate (e.g., RII phosphopeptide)

  • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and DTT)

  • Malachite green reagent for phosphate detection

  • Test compounds

Protocol:

  • Pre-incubate the test compound with recombinant CypA to allow for complex formation.

  • In a microtiter plate, add the calcineurin enzyme, calmodulin, and the pre-formed test compound-CypA complex to the assay buffer.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and measure the amount of free phosphate released using the malachite green reagent, which forms a colored complex with phosphate that can be quantified spectrophotometrically.

  • Determine the concentration of the test compound required to inhibit 50% of the calcineurin activity (IC50). Non-immunosuppressive analogs will have very high or no measurable IC50 values in this assay.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcium Retention Capacity)

This assay assesses the ability of a compound to inhibit the opening of the mPTP in isolated mitochondria by measuring their capacity to take up and retain calcium.

Materials:

  • Isolated mitochondria (from rat liver or brain)

  • Mitochondrial respiration buffer (containing sucrose, mannitol, HEPES, succinate, and rotenone)

  • Calcium Green-5N or a similar calcium-sensitive fluorescent dye

  • CaCl₂ solution

  • Test compounds

  • Fluorometer

Protocol:

  • Suspend the isolated mitochondria in the respiration buffer in the cuvette of a fluorometer.

  • Add the calcium-sensitive fluorescent dye.

  • Add the test compound at the desired concentration and incubate briefly.

  • Initiate calcium uptake by adding sequential pulses of a known concentration of CaCl₂.

  • Monitor the fluorescence of the calcium-sensitive dye. As mitochondria take up Ca²⁺, the extra-mitochondrial Ca²⁺ concentration and the fluorescence will decrease.

  • The opening of the mPTP is indicated by a sudden and large increase in fluorescence as the mitochondria release the accumulated Ca²⁺.

  • The calcium retention capacity is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the pore opens. An increase in calcium retention capacity in the presence of the test compound indicates inhibition of mPTP opening.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in the study of non-immunosuppressive cyclosporine analogs.

Signaling Pathways

cluster_0 Immunosuppressive Pathway (Cyclosporine A) cluster_1 Non-Immunosuppressive Therapeutic Pathways cluster_1a Antiviral Mechanism cluster_1b Neuroprotective Mechanism CsA Cyclosporine A CypA Cyclophilin A CsA->CypA binds CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 activates TCell T-Cell Activation IL2->TCell NonImmunoCsA_V Non-immunosuppressive CsA Analog CypA_V Cyclophilin A NonImmunoCsA_V->CypA_V binds ReplicationComplex Viral Replication Complex Formation NonImmunoCsA_V->ReplicationComplex disrupts CypA_V->ReplicationComplex required for ViralProteins Viral Proteins (e.g., HCV NS5A) ViralProteins->ReplicationComplex ViralReplication Viral Replication ReplicationComplex->ViralReplication NonImmunoCsA_N Non-immunosuppressive CsA Analog CypD Cyclophilin D NonImmunoCsA_N->CypD inhibits mPTP Mitochondrial Permeability Transition Pore CypD->mPTP promotes opening CellDeath Neuronal Cell Death mPTP->CellDeath leads to Ca_ROS High [Ca²⁺], ROS Ca_ROS->mPTP triggers cluster_0 Discovery and Synthesis cluster_1 In Vitro Screening and Characterization cluster_2 Preclinical and Clinical Development Start Start: Cyclosporine A Scaffold Modification Rational Chemical Modification Start->Modification Synthesis Synthesis & Purification Modification->Synthesis Library Analog Library Synthesis->Library CypBinding Cyclophilin Binding Assay Library->CypBinding CalcineurinAssay Calcineurin Inhibition Assay CypBinding->CalcineurinAssay Non-immunosuppressive? AntiviralAssay Antiviral Activity Assay CalcineurinAssay->AntiviralAssay mPTPAssay mPTP Opening Assay CalcineurinAssay->mPTPAssay Lead Lead Candidates AntiviralAssay->Lead mPTPAssay->Lead AnimalModels In Vivo Animal Models Lead->AnimalModels Tox Toxicology Studies AnimalModels->Tox ClinicalTrials Clinical Trials Tox->ClinicalTrials

References

Alisporivir's Interaction with Cyclophilin A and NS5A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisporivir (DEB-025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). Its mechanism of action is centered on the inhibition of the host protein cyclophilin A (CypA), a peptidyl-prolyl isomerase (PPIase). This inhibition disrupts the critical interaction between CypA and the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. This technical guide provides an in-depth analysis of the molecular interactions at the core of this compound's antiviral effect, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Introduction

Hepatitis C virus infection remains a significant global health concern. The development of direct-acting antivirals (DAAs) has revolutionized treatment, but the emergence of resistance highlights the need for novel therapeutic strategies. Host-targeting antivirals, such as this compound, offer a high barrier to resistance by targeting cellular factors essential for viral replication.[1][2] this compound's primary target is cyclophilin A (CypA), a ubiquitous cellular chaperone protein with PPIase activity.[3] CypA is co-opted by HCV to facilitate the correct conformation of the viral protein NS5A, which is essential for the formation of the viral replication complex and subsequent RNA synthesis.[4][5] this compound binds to the enzymatic pocket of CypA, inhibiting its isomerase activity and, consequently, preventing the functional interaction with NS5A.[3][4] This guide delves into the specifics of these interactions, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinities and antiviral activity of this compound and its interaction partners.

Table 1: Binding Affinity and Kinetics of Cyclophilin A Interactions

Interacting MoleculesMethodK_d (Dissociation Constant)k_on (Association Rate)k_off (Dissociation Rate)Reference
Cyclosporin A - CypASPR23 ± 6 nM0.53 ± 0.1 µM⁻¹s⁻¹1.2 ± 0.1 x 10⁻² s⁻¹[1]
This compound - CypA~7-8 nM (estimated)Not explicitly found2.4 ± 0.1 x 10⁻⁴ s⁻¹[3]
NS5A (domain II) - CypANMRWeak (µM range)Not explicitly foundNot explicitly found[6]

Note: Direct SPR kinetic data for this compound-CypA binding was not explicitly found in the provided search results. The estimated K_d is based on a reported 1.4-fold higher affinity than Cyclosporin A.[3]

Table 2: Antiviral Activity of this compound against HCV

HCV GenotypeAssayEC₅₀ (50% Effective Concentration)Reference
1bReplicon Assay0.04 ± 0.01 µM[7]
1b (D320E mutant)Replicon Assay3.9-fold increase vs. WT[7]
1b (D320E/Y321N mutant)Replicon Assay~2-fold increase vs. WT[8]
2aNot explicitly foundNot explicitly found
3aNot explicitly foundNot explicitly found
4aNot explicitly foundNot explicitly found

Table 3: Clinical Efficacy of this compound (Viral Load Reduction)

HCV Genotype(s)Treatment RegimenDurationMean Maximal Viral Load Reduction (log₁₀ IU/mL)Reference
1, 2, 3, 4This compound (1000 mg/day) + pegIFN-α-2a29 days4.75[9]
2, 3This compound (various doses) ± Ribavirin6 weeksHigh level of antiviral effectiveness (dose-dependent)[2]
1, 4This compound (1000 mg/day) monotherapy15 days4.75[9]
1, 2, 3, 4This compound (1200 mg BID) monotherapy15 days3.6[9]

Signaling Pathways and Mechanisms of Action

HCV Replication and the Role of CypA

HCV replication occurs within a membranous web in the cytoplasm of infected hepatocytes. The viral nonstructural proteins, including NS5A and the RNA-dependent RNA polymerase NS5B, form a replication complex responsible for synthesizing new viral RNA genomes. The proper folding and function of NS5A are critically dependent on the PPIase activity of the host protein, CypA.[5] CypA catalyzes the cis-trans isomerization of proline residues within domain II of NS5A, a conformational change that is essential for NS5A's interaction with other viral and host factors and for its ability to bind viral RNA.[5][10]

HCV_Replication_and_CypA_Role cluster_host_cell Hepatocyte cluster_virus HCV Replication CypA CypA NS5A_folded NS5A (active) CypA->NS5A_folded Catalyzes Proline Isomerization NS5A_unfolded NS5A (unfolded) NS5A_unfolded->CypA Binds to Domain II Replication_Complex Replication Complex (with NS5B) NS5A_folded->Replication_Complex Assembles with Viral_RNA_Replication Viral RNA Replication Replication_Complex->Viral_RNA_Replication Drives

HCV Replication requires CypA-mediated NS5A folding.
Mechanism of Action of this compound

This compound acts as a potent inhibitor of CypA. It binds directly to the hydrophobic enzymatic pocket of CypA, the same site responsible for its PPIase activity.[3] This binding event physically blocks the access of substrates like NS5A, thereby preventing the crucial proline isomerization. Without this conformational change, NS5A is unable to achieve its active state, leading to a dysfunctional replication complex and potent inhibition of viral RNA synthesis.[4]

Alisporivir_Mechanism_of_Action This compound This compound CypA CypA This compound->CypA Binds to Enzymatic Pocket Inactive_Complex This compound-CypA Complex NS5A_unfolded NS5A (unfolded) NS5A_unfolded->CypA Binding Blocked Blocked_Replication HCV Replication Blocked Inactive_Complex->Blocked_Replication Leads to

This compound inhibits CypA, blocking NS5A interaction.

Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound-CypA Binding Kinetics

This protocol outlines the methodology for determining the binding kinetics of this compound to CypA using SPR.

SPR_Workflow Start Start Immobilize_CypA Immobilize His-tagged CypA on Ni-NTA sensor chip Start->Immobilize_CypA Prepare_this compound Prepare serial dilutions of this compound Immobilize_CypA->Prepare_this compound Inject_this compound Inject this compound over sensor surface Prepare_this compound->Inject_this compound Measure_Response Measure association and dissociation in real-time Inject_this compound->Measure_Response Regenerate_Surface Regenerate sensor surface Measure_Response->Regenerate_Surface Regenerate_Surface->Inject_this compound Next concentration Analyze_Data Analyze sensorgrams to determine Kon, Koff, and Kd Regenerate_Surface->Analyze_Data After all concentrations End End Analyze_Data->End

Workflow for SPR analysis of this compound-CypA binding.

Methodology:

  • Protein Immobilization: Recombinant human His-tagged CypA is immobilized on a Ni-NTA sensor chip.[1] The surface is then stabilized using a brief covalent coupling via primary amines to prevent dissociation.[1]

  • Analyte Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer (e.g., HBS-EP buffer) to create a range of concentrations for injection.

  • Binding Measurement: The diluted this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by measuring the change in resonance units.

  • Surface Regeneration: Between injections of different this compound concentrations, the sensor surface is regenerated to remove bound ligand.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC) for this compound-CypA Binding Thermodynamics

ITC measures the heat change upon binding and can determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation: Purified recombinant CypA is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the CypA solution. The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to CypA. The resulting binding isotherm is fitted to a binding model to determine the K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

GST Pulldown Assay for CypA-NS5A Interaction

This assay is used to demonstrate the direct interaction between CypA and NS5A and the inhibitory effect of this compound.

GST_Pulldown_Workflow Start Start Immobilize_GST_CypA Immobilize GST-CypA on Glutathione beads Start->Immobilize_GST_CypA Prepare_Lysate Prepare cell lysate containing NS5A Immobilize_GST_CypA->Prepare_Lysate Incubate Incubate beads with lysate (with/without this compound) Prepare_Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

Workflow for GST pulldown assay of CypA-NS5A interaction.

Methodology:

  • Bait Protein Immobilization: Recombinant GST-tagged CypA is incubated with glutathione-sepharose beads, allowing the GST tag to bind to the glutathione.[11]

  • Prey Protein Preparation: A cell lysate containing expressed HCV NS5A is prepared.[11]

  • Binding Reaction: The immobilized GST-CypA is incubated with the NS5A-containing lysate in the presence or absence of this compound.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE followed by Western blotting using an anti-NS5A antibody to detect the presence of NS5A in the pulldown fraction.

HCV Replicon Assay for Antiviral Activity

This cell-based assay is used to quantify the inhibitory effect of this compound on HCV RNA replication.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured.[12][13]

  • Compound Treatment: The replicon-containing cells are treated with serial dilutions of this compound for a defined period (e.g., 72 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured, which is proportional to the level of HCV RNA replication.[14]

  • Data Analysis: The luciferase signal is plotted against the this compound concentration, and the EC₅₀ value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a compelling example of a host-targeting antiviral with a well-defined mechanism of action. By specifically inhibiting the PPIase activity of CypA, this compound effectively disrupts a critical host-virus interaction that is essential for HCV replication. This technical guide has provided a detailed overview of the molecular interactions, quantitative binding and activity data, and the experimental methodologies used to characterize this promising antiviral agent. The high barrier to resistance and pangenotypic activity of this compound underscore the potential of targeting host factors in the development of future antiviral therapies.[4] Further research into the structural and dynamic aspects of the this compound-CypA-NS5A axis will continue to provide valuable insights for the design of next-generation cyclophilin inhibitors.

References

Pangenotypic Activity of Alisporivir Against HCV Genotypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pangenotypic activity of Alisporivir (formerly known as DEB025), a host-targeting antiviral agent, against Hepatitis C Virus (HCV). This compound represents a unique class of antivirals that inhibit HCV replication by targeting a host protein, cyclophilin A (CypA), which is essential for viral replication across all genotypes.[1][2][3] This mechanism of action confers a high barrier to resistance and activity against a broad range of HCV genotypes.[1][2]

Core Mechanism of Action: Targeting a Host Dependency

This compound is a non-immunosuppressive cyclosporine analog that potently inhibits the peptidyl-prolyl isomerase (PPIase) activity of CypA.[3][4] CypA is a cellular chaperone protein that plays a crucial role in the HCV life cycle by interacting with the viral nonstructural protein 5A (NS5A).[3] This interaction is vital for the proper folding and function of NS5A, which is a key component of the HCV replication complex.[3] By binding to the active site of CypA, this compound prevents the CypA-NS5A interaction, thereby disrupting the viral replication machinery.[3] This host-oriented mechanism is the basis for this compound's pangenotypic activity, as the drug targets a cellular factor required by all HCV genotypes rather than a more variable viral protein.[1][3]

Quantitative Analysis of Pangenotypic Activity

The pangenotypic efficacy of this compound has been demonstrated in both in vitro studies using HCV replicon systems and in clinical trials. While a comprehensive, publicly available dataset of EC50 values across all HCV genotypes from a single comparative study is limited, the available data consistently supports its broad-spectrum activity.

In Vitro Antiviral Activity

In vitro studies utilizing HCV subgenomic replicons have confirmed the potent inhibitory effect of this compound against multiple HCV genotypes. Notably, this compound has been shown to inhibit replicons derived from genotypes 1a, 1b, 2a, and 3a in the nanomolar range.[1]

HCV GenotypeAssay SystemEC50 (nM)Reference
1a RepliconPotent (nM range)[1]
1b RepliconPotent (nM range)[1]
2a RepliconPotent (nM range)[1]
2a (JFH-1) Infectious VirusPotent (nM range)[1]
3a RepliconPotent (nM range)[1]
Clinical Efficacy: Viral Load Reduction

Clinical trials have provided robust evidence for the pangenotypic activity of this compound in HCV-infected patients. Significant reductions in viral load have been observed across genotypes 1, 2, 3, and 4.

HCV Genotype(s)Patient PopulationThis compound RegimenMean Maximal Viral Load Reduction (log10 IU/mL)Reference
1, 2, 3, 4 Treatment-naïve1000 mg/day + pegIFN-α-2a-4.75 (GT 1 & 4), up to -5.89 (GT 2 & 3)[5]
1, 3, 4 HCV/HIV co-infected1200 mg BID (monotherapy)-3.6[5][6]
1 Treatment-naïve600 mg QD or 400 mg BID + PRSignificantly higher SVR12 vs PR alone[5]
2, 3 Treatment-naïve600-1000 mg daily + RibavirinHigh SVR24 rates (80-85%)[5]

pegIFN-α-2a: Pegylated Interferon-alpha-2a; PR: Peginterferon and Ribavirin; SVR12/24: Sustained Virologic Response at 12/24 weeks post-treatment.

Experimental Protocols

The primary method for evaluating the in vitro antiviral activity of compounds like this compound is the HCV replicon assay.

HCV Replicon Inhibition Assay

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 (human hepatoma) cells or derived cell lines (e.g., Huh-7.5)

  • HCV subgenomic replicon constructs for various genotypes (e.g., containing a luciferase reporter gene)

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)

  • G418 (for selection of stable replicon-harboring cell lines)

  • This compound (or other test compounds)

  • Luciferase assay reagent

  • Luminometer

  • Cytotoxicity assay reagents (e.g., MTS or resazurin)

Methodology:

  • Cell Line Maintenance: Stably transfected Huh-7 cells harboring HCV subgenomic replicons are maintained in culture medium containing G418 to ensure the retention of the replicon.

  • Assay Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the drug. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay (for reporter replicons): The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

  • RNA Quantification (for non-reporter replicons): Total cellular RNA is extracted, and quantitative RT-PCR is performed to determine the levels of HCV RNA.

  • Cytotoxicity Assay: A parallel assay is conducted to assess the effect of the compound on cell viability. This is crucial to ensure that the observed reduction in HCV replication is not due to a general cytotoxic effect.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound's Action

Alisporivir_Mechanism cluster_hcv_replication HCV Replication Complex cluster_host_cell Host Cell Cytoplasm NS5A HCV NS5A HCV_RNA HCV RNA NS5A->HCV_RNA Replication CypA Cyclophilin A CypA->NS5A Binds & Stabilizes This compound This compound This compound->CypA Inhibits

Caption: Mechanism of this compound action on the HCV replication complex.

Experimental Workflow for HCV Replicon Assay

HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 cells with HCV replicons in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate measure_replication Measure HCV Replication (Luciferase Assay or qRT-PCR) incubate->measure_replication measure_cytotoxicity Measure Cell Viability (MTS/Resazurin Assay) incubate->measure_cytotoxicity analyze_data Data Analysis measure_replication->analyze_data measure_cytotoxicity->analyze_data calculate_ec50 Calculate EC50 and CC50 analyze_data->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining the in vitro efficacy of this compound.

Conclusion

This compound demonstrates potent, pangenotypic activity against a broad range of HCV genotypes. Its unique mechanism of targeting a host protein, cyclophilin A, results in a high barrier to the development of resistance. Both in vitro and extensive clinical data underscore its efficacy across genotypes 1, 2, 3, and 4. While the clinical development of this compound for HCV was halted, its well-characterized pangenotypic profile and mechanism of action provide a valuable case study for the development of future host-targeting antiviral therapies.[7][8] The experimental protocols and conceptual frameworks outlined in this guide serve as a resource for researchers in the field of antiviral drug discovery and development.

References

Alisporivir: A Cyclophilin D Inhibitor with Neuroprotective Potential in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alisporivir (Debio-025), a non-immunosuppressive analog of cyclosporine A, is emerging as a compound of significant interest in the field of neurodegenerative disease research. Its primary mechanism of action, the inhibition of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), positions it as a promising therapeutic candidate for diseases characterized by mitochondrial dysfunction, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of this compound's core pharmacology, summarizes key preclinical findings, presents detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further investigation into its neuroprotective potential.

Introduction to this compound and its Mechanism of Action

This compound is a potent cyclophilin inhibitor.[1] Unlike its parent compound, cyclosporine A, this compound does not exert significant immunosuppressive effects, making it a more suitable candidate for long-term treatment of chronic diseases.[2] Its primary intracellular target is the family of cyclophilin enzymes, with a particularly high affinity for cyclophilin D (CypD).

CypD is a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[2][3] It plays a crucial role in the regulation of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[3] Under conditions of cellular stress, such as oxidative stress and high intracellular calcium levels, which are common in neurodegenerative diseases, CypD facilitates the opening of the mPTP.[4] Prolonged mPTP opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately, cell death.[4] By inhibiting CypD, this compound prevents the opening of the mPTP, thereby protecting mitochondria and enhancing cell survival.

Quantitative Data on this compound's Bioactivity and Preclinical Efficacy

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

ParameterValueAssay ConditionReference
IC₅₀ (CypD PPIase activity) 0.03 ± 0.005 µMChymotrypsin-coupled assay for N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide[2]
IC₅₀ (mPTP Opening) 0.05 ± 0.02 µMCa²⁺-induced swelling of isolated mouse liver mitochondria[2]

Table 1: In Vitro Bioactivity of this compound

Animal ModelTreatment RegimenKey FindingsReference
High-Fat Diet/Streptozotocin-Induced Diabetic Mice 2.5 mg/kg/day, intraperitoneally for 21 days- Restored morphology and cristae structure of skeletal muscle mitochondria.- Increased expression of Mfn2 and reduced expression of Drp1.- Recovered respiratory control ratio and calcium retention capacity.- Normalized susceptibility of skeletal muscle mitochondria to mPTP opening.- Reduced intensity of lipid peroxidation.[5]
mdx Mice (Duchenne Muscular Dystrophy Model) Not specified- Reduced inflammation and improved muscle function.- Improved mitochondrial ultrastructure, normalized respiration and oxidative phosphorylation.- Decreased lipid peroxidation due to suppression of MPT pore opening and improved calcium homeostasis.- Suppressed mitochondrial biogenesis and altered mitochondrial dynamics.[6]
Diabetic Mice 2.5 mg/kg, intraperitoneally for 20 days- Increased rate of glucose clearance.- Prevented mitochondrial swelling and ultrastructural alterations in cardiomyocytes.- Canceled the diabetes-induced increases in the susceptibility of heart mitochondria to the MPT pore opening and the level of lipid peroxidation products.[7]

Table 2: Summary of Preclinical In Vivo Studies with this compound in Models with Mitochondrial Dysfunction

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its neuroprotective effects.

Alisporivir_Signaling_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cell_fate Cell Fate Oxidative_Stress Oxidative Stress CypD Cyclophilin D Oxidative_Stress->CypD Activates Calcium_Overload Ca2+ Overload Calcium_Overload->CypD Activates mPTP mPTP Opening CypD->mPTP Promotes Neuroprotection Neuroprotection Mitochondrial_Dysfunction Mitochondrial Dysfunction mPTP->Mitochondrial_Dysfunction Leads to Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Induces This compound This compound This compound->CypD Inhibits This compound->Neuroprotection Promotes

Caption: this compound's mechanism of action in preventing neuronal death.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Induce_Toxicity 2. Induce Neurotoxicity (e.g., Aβ oligomers, rotenone, H2O2) Cell_Culture->Induce_Toxicity Alisporivir_Treatment 3. Treat with this compound (Dose-response) Induce_Toxicity->Alisporivir_Treatment Assess_Viability 4. Assess Cell Viability (MTT, LDH assay) Alisporivir_Treatment->Assess_Viability Mitochondrial_Function 5. Measure Mitochondrial Function (MMP, ROS, ATP levels) Alisporivir_Treatment->Mitochondrial_Function Animal_Model 6. Neurodegenerative Disease Model (e.g., 5XFAD mice, MPTP mice) Assess_Viability->Animal_Model Promising results lead to Alisporivir_Admin 7. Administer this compound (e.g., oral gavage, i.p.) Animal_Model->Alisporivir_Admin Behavioral_Tests 8. Behavioral Testing (e.g., Morris water maze, rotarod) Alisporivir_Admin->Behavioral_Tests Histopathology 9. Histopathological Analysis (Neuronal loss, protein aggregation) Alisporivir_Admin->Histopathology Biochemical_Analysis 10. Biochemical Analysis (CypD activity, mitochondrial markers) Alisporivir_Admin->Biochemical_Analysis

Caption: A typical experimental workflow for evaluating this compound's neuroprotective effects.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay in a Neuroblastoma Cell Line

Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., Rotenone, MPP+, or Amyloid-beta oligomers)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: Add the neurotoxin to the wells (e.g., Rotenone at 1 µM). Include a control group with no neurotoxin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC₅₀ of this compound.

In Vivo Efficacy Study in a 5XFAD Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of this compound in improving cognitive function and reducing neuropathology in the 5XFAD transgenic mouse model of Alzheimer's disease.

Animals:

  • 5XFAD transgenic mice and wild-type littermates (3 months old)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Morris water maze apparatus

  • Immunohistochemistry reagents (e.g., anti-Aβ antibody, anti-Iba1 antibody)

  • Brain tissue homogenization buffer

Procedure:

  • Animal Grouping and Treatment: Randomly assign 5XFAD mice to two groups: vehicle-treated and this compound-treated (e.g., 10 mg/kg, daily oral gavage). Include a group of wild-type mice as a control. The treatment duration is typically 3 months.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Collection and Preparation: At the end of the treatment period, euthanize the mice and perfuse with PBS. Collect the brains; one hemisphere can be fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.

  • Immunohistochemistry:

    • Stain brain sections with an anti-Aβ antibody (e.g., 6E10) to quantify amyloid plaque load.

    • Stain with an anti-Iba1 antibody to assess microglial activation.

  • Biochemical Analysis:

    • Homogenize brain tissue and measure the levels of soluble and insoluble Aβ using ELISA.

    • Isolate mitochondria and perform a calcium retention capacity assay to assess mPTP opening.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different experimental groups.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound, through its inhibition of CypD and subsequent stabilization of mitochondrial function, holds significant promise as a neuroprotective agent. Its ability to mitigate mitochondrial dysfunction, a central pathological feature across multiple neurodegenerative diseases, provides a compelling rationale for its further investigation.

Future research should focus on:

  • Disease-Specific Efficacy: Conducting comprehensive preclinical studies in well-established animal models of Parkinson's disease (e.g., MPTP or α-synuclein overexpression models) and ALS (e.g., SOD1 or C9orf72 models) to determine the breadth of this compound's neuroprotective effects.

  • Biomarker Development: Identifying and validating biomarkers that can track the engagement of CypD by this compound in the central nervous system and correlate with clinical outcomes.

  • Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents that target different pathological pathways in neurodegenerative diseases, such as anti-amyloid or anti-tau therapies in Alzheimer's disease.

  • Clinical Translation: Designing and executing well-controlled clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with neurodegenerative diseases.

Conclusion

This compound represents a novel and promising therapeutic strategy for neurodegenerative diseases by targeting the fundamental mechanism of mitochondrial dysfunction. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound and unlock its full therapeutic potential for patients suffering from these devastating disorders.

References

Alisporivir (Debio 025): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (formerly Debio 025) is a synthetic derivative of cyclosporine A and a first-in-class, non-immunosuppressive cyclophilin (Cyp) inhibitor.[1] It has been extensively investigated for its potent antiviral activity, primarily against the Hepatitis C virus (HCV), by targeting a host protein essential for viral replication.[2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development Timeline

The journey of this compound from a modified natural product to a clinical-stage antiviral agent has been marked by key scientific insights and strategic corporate partnerships.

Early 2000s: The Dawn of Host-Targeting Antivirals for HCV

A pivotal discovery in 2003 by Watashi et al. established the critical role of cyclophilins, a family of host cell proteins, in HCV replication.[3][4] This finding opened a new avenue for antiviral therapy by targeting host factors, a strategy with the potential for a high barrier to resistance.[2]

Mid-2000s: Synthesis and Preclinical Evaluation

Building on this discovery, Debiopharm developed this compound (Debio 025), a synthetic analogue of cyclosporine A.[2] The chemical structure of this compound was modified to eliminate the immunosuppressive activity associated with cyclosporine A while retaining its potent cyclophilin-inhibiting properties.[2] Preclinical studies in the mid to late 2000s demonstrated its potent anti-HCV activity in various in vitro and in vivo models.[5][6]

2010-2015: Clinical Development and Strategic Partnerships

In January 2010, Debiopharm entered into a strategic collaboration with Novartis to advance the clinical development of this compound for HCV.[7] This partnership propelled the molecule through extensive Phase I, II, and III clinical trials. However, in January 2015, Novartis returned the full rights of the this compound program to Debiopharm as part of a portfolio transformation.[7][8]

Post-2015: Exploration of New Indications

Following the return of rights, Debiopharm has continued to explore the therapeutic potential of this compound in other indications, including Duchenne Muscular Dystrophy and more recently, COVID-19.[1][9]

Mechanism of Action: Inhibition of Cyclophilin A

This compound exerts its antiviral effect by binding with high affinity to cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase.[2] This interaction inhibits the enzymatic activity of CypA, which is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A).[10] The disruption of the CypA-NS5A interaction ultimately interferes with the formation of the viral replication complex, leading to the suppression of HCV RNA replication.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting HCV replication.

Alisporivir_Mechanism_of_Action cluster_host_cell Hepatocyte CypA Cyclophilin A (CypA) NS5A_folded Functional HCV NS5A CypA->NS5A_folded NS5A_unfolded Unfolded HCV NS5A NS5A_unfolded->CypA PPIase activity Replication_Complex HCV Replication Complex (on membranous web) NS5A_folded->Replication_Complex Assembly HCV_RNA_Replication HCV RNA Replication Replication_Complex->HCV_RNA_Replication This compound This compound (Debio 025) This compound->CypA Inhibition

Caption: Mechanism of this compound in inhibiting HCV replication by targeting Cyclophilin A.

Quantitative Data

This compound has demonstrated potent antiviral activity across various HCV genotypes and in different experimental systems.

In Vitro Efficacy of this compound
ParameterHCV GenotypeCell LineValueReference(s)
IC50 1bHuh5-20.099 µM[11]
EC50 1b (replicon)Huh 9-132.05 ± 0.56 µM (resistant)[5]
EC50 SARS-CoV-2Vero E60.46 ± 0.04 µM[9]
EC50 HIV-1MT4Nanomolar range[12]

Experimental Protocols

HCV Replicon Assay

This assay is a cornerstone for the in vitro evaluation of anti-HCV compounds.

Objective: To determine the concentration of this compound that inhibits 50% of HCV RNA replication (EC50) in a cell-based replicon system.

Methodology:

  • Cell Culture: Huh7-derived cell lines stably expressing an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) for 72 hours.

  • Quantification of HCV Replication: HCV replication is assessed by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using real-time quantitative PCR (RT-qPCR).

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic function.[5][13]

Experimental Workflow: HCV Replicon Assay

HCV_Replicon_Assay_Workflow start Start culture Culture HCV Replicon -containing Huh7 cells start->culture seed Seed cells into 96-well plates culture->seed treat Treat with serial dilutions of this compound for 72h seed->treat quantify Quantify HCV Replication (Luciferase assay or RT-qPCR) treat->quantify analyze Analyze data and calculate EC50 quantify->analyze end End analyze->end

References

Alisporivir: A Technical Guide to its Pharmacokinetic and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisporivir (DEB025) is an oral, potent, and pan-genotypic host-targeting antiviral agent. As a non-immunosuppressive derivative of cyclosporin A, its mechanism of action is centered on the inhibition of cyclophilin A (CypA), a crucial host protein for the replication of several viruses, most notably the Hepatitis C Virus (HCV). By targeting a host factor, this compound presents a high barrier to viral resistance. This technical guide provides a comprehensive overview of the pharmacokinetics and safety profile of this compound, compiled from data from preclinical and clinical studies. It details the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and tolerability in human subjects. The guide also includes detailed experimental methodologies for key cited studies and visual representations of its mechanism of action and experimental workflows to support further research and development.

Mechanism of Action

This compound exerts its antiviral effect by binding with high affinity to the enzymatic pocket of cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase. This binding competitively inhibits the interaction between CypA and viral proteins that are essential for replication. In the context of Hepatitis C Virus (HCV), this compound disrupts the interaction between CypA and the viral non-structural protein 5A (NS5A).[1][2][3][4][5] This interaction is critical for the proper structure and function of the HCV replication complex. By preventing the CypA-NS5A association, this compound effectively blocks HCV RNA replication.[1][2][3]

Alisporivir_Mechanism_of_Action cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Progeny_Virus Progeny Virus HCV_RNA->Progeny_Virus Packaging NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Viral Replication Complex NS5A->Replication_Complex Assembly Replication_Complex->HCV_RNA RNA Replication CypA Cyclophilin A (CypA) CypA->Replication_Complex Essential for Function This compound This compound This compound->CypA Inhibits

Figure 1: this compound's Mechanism of Action in HCV Replication.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration.[6]

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 2 hours.[6]

Distribution
Metabolism

This compound is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] This is a critical consideration for potential drug-drug interactions.

Elimination

This compound has an estimated plasma half-life ranging from 60 to 90 hours, which supports a once-daily dosing regimen.[6]

Pharmacokinetic Data Summary

While specific Cmax and AUC values from dedicated single or multiple ascending dose studies in healthy volunteers are not detailed in the provided search results, studies in specific populations and drug-drug interaction studies provide valuable insights.

Table 1: Pharmacokinetic Parameters of this compound in Specific Populations

PopulationStudy DesignDoseKey FindingsReference
Mild to Moderate Hepatic ImpairmentSingle oral dose, open-label (NCT01860326)Not SpecifiedCmax and AUC were evaluated.[9]
End-Stage Renal Disease (on Hemodialysis)Single oral dose, open-label (NCT01975337)400 mgCmax and AUC were compared to matched healthy subjects.[10]

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics

Co-administered DrugEffect on this compoundFold Change in CmaxFold Change in AUCReference
Ketoconazole (Strong CYP3A4 Inhibitor)Increased exposure~2-fold increase~8-fold increase[8]
Rifampin (Strong CYP3A4 Inducer)Decreased exposure~90% reduction~90% reduction[8]
Azithromycin (Weak CYP3A4 Inhibitor)No significant impactNo impactNo impact[8]

Safety and Tolerability

This compound has been evaluated in numerous clinical trials and has demonstrated an acceptable safety profile.[11][12][13][14]

Common Adverse Events

The most frequently reported adverse events, particularly when used in combination with pegylated interferon and ribavirin, include:

  • Hyperbilirubinemia (related to transporter inhibition, not liver toxicity)[11][14]

  • Anemia[15]

  • Thrombocytopenia[15]

  • Hypertension[15]

Serious Adverse Events

Cases of pancreatitis, one of which was fatal, were reported in clinical trials, leading to a temporary halt in its development.[13][15] The frequency was noted to be similar between treatment and control groups in at least one study.[15]

Table 3: Summary of Key Safety Findings from Clinical Trials

Trial IdentifierPopulationKey Safety ObservationsReference
VITAL-1 (NCT01215643)HCV Genotype 2 or 3, treatment-naïveIFN-free regimens showed markedly better safety/tolerability. Viral breakthrough was infrequent (3%).[16]
ESSENTIAL IIHCV Genotype 1, treatment-naïveMore frequent anemia, thrombocytopenia, hyperbilirubinemia, and hypertension with this compound. Pancreatitis was reported at a similar frequency to the control group.[15]
NCT01500772HCV Genotype 1, protease inhibitor failureEvaluation of safety in a triple combination therapy.[17]
NCT02465203Patients who failed previous this compound studiesLong-term follow-up for safety and viral activity.[18]

Experimental Protocols

Detailed, step-by-step protocols for the clinical trials are not fully available in the public domain. However, based on information from clinical trial registries and publications, the following outlines the general methodologies employed.

Pharmacokinetic Study in Special Populations (Hepatic/Renal Impairment)
  • Objective: To evaluate the effect of hepatic or renal impairment on the single-dose pharmacokinetics of this compound compared to matched healthy subjects.

  • Design: Open-label, single-dose, parallel-group study. (e.g., NCT01860326, NCT01975337)[9][10]

  • Methodology:

    • Subject Recruitment: Enroll patients with the specified level of organ impairment and healthy volunteers matched for age, sex, and weight.

    • Dosing: Administer a single oral dose of this compound (e.g., 400 mg).

    • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose up to several days to capture the long half-life).

    • Bioanalysis: Quantify this compound concentrations in plasma using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, AUC, and t1/2 using non-compartmental analysis.

    • Safety Monitoring: Monitor adverse events, vital signs, and clinical laboratory parameters throughout the study.

Bioanalytical Method for this compound Quantification in Plasma
  • Objective: To accurately quantify this compound concentrations in human plasma.

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • General Procedure:

    • Sample Preparation: Extract this compound and an internal standard from plasma, typically through protein precipitation or liquid-liquid extraction.

    • Chromatographic Separation: Separate the analyte from matrix components using a reverse-phase HPLC column with a gradient mobile phase.

    • Mass Spectrometric Detection: Detect and quantify the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[19]

Experimental_Workflow cluster_clinical_phase Clinical Trial Protocol cluster_bioanalytical_phase Bioanalytical Protocol Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Vitals, Labs) Informed_Consent->Baseline_Assessment Dosing Drug Administration (this compound) Baseline_Assessment->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Dosing->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Viral Load) Dosing->Efficacy_Assessment Sample_Collection Plasma Sample Collection PK_Sampling->Sample_Collection End_of_Study End of Study Visit Efficacy_Assessment->End_of_Study Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Data_Processing->PK_Analysis

Figure 2: General Workflow for a Clinical Pharmacokinetic Study.
Clinical Safety and Efficacy Trial (e.g., VITAL-1)

  • Objective: To assess the efficacy and safety of this compound, alone or in combination with other agents, in treating HCV infection.

  • Design: Randomized, controlled clinical trial. (e.g., NCT01215643)[16]

  • Methodology:

    • Patient Population: Recruit treatment-naïve patients with a specific HCV genotype (e.g., Genotype 2 or 3).

    • Randomization: Randomize patients to different treatment arms (e.g., this compound monotherapy, this compound + Ribavirin, standard of care).

    • Treatment: Administer the assigned treatment regimen for a specified duration (e.g., 24 weeks).

    • Efficacy Monitoring: Measure HCV RNA levels at baseline and at regular intervals during and after treatment to determine virological response rates (e.g., SVR24).

    • Safety Monitoring: Conduct regular safety assessments, including physical examinations, vital signs, and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis). Record and grade all adverse events according to standardized criteria (e.g., MedDRA).[20]

Conclusion

This compound is a host-targeting antiviral with a well-characterized mechanism of action and a pharmacokinetic profile that allows for convenient oral dosing. Its safety profile is generally acceptable, though monitoring for specific adverse events such as hyperbilirubinemia and pancreatitis is warranted. As a substrate of CYP3A4, there is a significant potential for drug-drug interactions that must be managed in a clinical setting. The data summarized in this guide provide a solid foundation for researchers and drug development professionals working on this compound or other host-targeting antiviral agents. Further publication of detailed quantitative data from completed clinical trials would be beneficial for a more complete understanding of its clinical pharmacology.

References

Alisporivir: A Host-Targeting Antiviral with Broad-Spectrum Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alisporivir (DEB-025) is a novel, orally bioavailable, non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against a broad range of viruses. By targeting a host cellular protein, cyclophilin A (CypA), this compound presents a high barrier to the development of viral resistance and offers a pangenotypic mechanism of action.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action, its broad-spectrum antiviral activity supported by quantitative data, and detailed experimental protocols from key studies.

Mechanism of Action: Targeting a Host Dependency Factor

This compound's primary mechanism of action is the inhibition of the host protein, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase (PPIase).[1][2] Many viruses co-opt host cell machinery for their replication, and CypA is a critical host factor for a variety of viruses, including Hepatitis C Virus (HCV), coronaviruses, and Human Immunodeficiency Virus (HIV).[3][4][5]

This compound binds to the enzymatic pocket of CypA, thereby blocking its PPIase activity.[1] This inhibition disrupts the interaction between CypA and viral proteins that are essential for viral replication. In the case of HCV, this compound prevents the interaction between CypA and the viral non-structural protein 5A (NS5A), which is crucial for the proper conformation of NS5A and the assembly of the viral replication complex.[6][7] This host-targeting mechanism confers a high genetic barrier to resistance, as the virus would need to evolve to no longer depend on a fundamental host protein.[8]

An additional immunomodulatory mechanism has been identified, where this compound has been shown to stimulate antigen presentation. By increasing the surface expression of MHC-I and beta-2 microglobulin on hepatocytes, this compound can enhance the activation of antigen-specific CD8+ T cells by approximately 40%.[9] This suggests that this compound may not only directly inhibit viral replication but also bolster the host's adaptive immune response.[9]

Alisporivir_Mechanism CypA Cyclophilin A (CypA) (Host PPIase) Viral_Protein Viral Protein (e.g., HCV NS5A) CypA->Viral_Protein Binds and isomerizes Inhibition Inhibition of CypA-Viral Protein Interaction Replication_Complex Viral Replication Complex Assembly Viral_Protein->Replication_Complex Essential for Viral_Replication Successful Viral Replication Replication_Complex->Viral_Replication This compound This compound This compound->CypA Blocked_Replication Blocked Viral Replication Inhibition->Blocked_Replication

Caption: Mechanism of this compound Action.

Broad-Spectrum Antiviral Activity: In Vitro Data

This compound has demonstrated in vitro activity against a range of viruses, underscoring its broad-spectrum potential. The following table summarizes key quantitative data from these studies.

Virus FamilyVirusCell LineEC50Cytotoxicity (CC50)Reference
Coronaviridae SARS-CoV-2Vero E60.46 ± 0.04 µM>20 µM[10][11]
MERS-CoVVero, Huh7Low micromolar rangeNot specified[12]
SARS-CoVNot specifiedLow micromolar rangeNot specified[12]
HCoV-229ENot specifiedLow micromolar rangeNot specified[12]
Flaviviridae Hepatitis C Virus (HCV)Not specifiedPotent inhibitorNot specified[8]
Retroviridae HIV-1Not specifiedPotent inhibitorNot specified[13]

Clinical Efficacy: Hepatitis C Virus (HCV)

This compound has been most extensively studied in clinical trials for the treatment of chronic HCV infection, where it has shown significant efficacy, particularly in combination with other antiviral agents.

Table 2: Summary of this compound Clinical Trial Data in HCV

Trial PhasePatient PopulationTreatment RegimenKey Efficacy EndpointResultReference
Phase 2b (VITAL-1) Treatment-naïve, HCV Genotype 2/3This compound (1000mg) monotherapySVR1281%[14]
Treatment-naïve, HCV Genotype 2/3This compound (600mg) + RibavirinSVR1283%[14]
Treatment-naïve, HCV Genotype 2/3This compound (800mg) + RibavirinSVR1281%[14]
Treatment-naïve, HCV Genotype 2/3Pegylated Interferon + Ribavirin (Control)SVR1258%[14]
Phase 2 Treatment-naïve, HCV Genotype 1/4This compound (1000mg/day) + PegIFN-α-2aMean viral load reduction-4.75 log10 IU/ml[8]
Treatment-naïve, HCV Genotype 2/3This compound (1000mg/day) + PegIFN-α-2aMean viral load reduction-5.89 log10 IU/ml[8]
Phase 1 HIV-1/HCV co-infectedThis compound (1200mg BID) monotherapy for 15 daysMean maximal viral load reduction-3.6 log10 IU/ml[8][13]
Phase 2 (ESSENTIAL) Treatment-naïve, HCV Genotype 1This compound + PegIFNα + RibavirinSVR2476% (this compound arm) vs 55% (Control arm)[1][13]

Despite promising efficacy, the development of this compound for HCV was halted due to safety concerns, specifically cases of pancreatitis observed in patients receiving the drug in combination with pegylated interferon and ribavirin.[14]

Potential Application in COVID-19

Given its in vitro activity against SARS-CoV-2, this compound has been investigated as a potential treatment for COVID-19. A Phase 2 clinical trial was initiated to evaluate its efficacy and safety in hospitalized patients.

Table 3: this compound Clinical Trial for COVID-19

Trial PhasePatient PopulationTreatment RegimenPrimary ObjectiveStatusReference
Phase 2 Hospitalized COVID-19 patients (not requiring ventilation)This compound 600mg twice daily for 14 days + Standard of CareReduction in SARS-CoV-2 viral loadInitiated[15]

Experimental Protocols

In Vitro Antiviral Assay for SARS-CoV-2

Objective: To determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2.

Methodology:

  • Cell Line: Vero E6 cells are seeded in 96-well plates.

  • Virus: A clinical isolate of SARS-CoV-2 is used.

  • Infection: Cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.02 in the presence of increasing concentrations of this compound. A negative control (DMSO) and a positive control (e.g., chloroquine) are included.[11][16]

  • Incubation: The infected cells are incubated for 48 hours in the presence of the compounds.[11]

  • Quantification of Viral RNA: Viral RNA is quantified from the cell supernatants using reverse transcriptase quantitative PCR (RT-qPCR).[11]

  • Data Analysis: The EC50 value is calculated based on the dose-response curve of viral RNA reduction.[10]

In_Vitro_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plates start->seed_cells prepare_compounds Prepare serial dilutions of this compound seed_cells->prepare_compounds infect_cells Infect cells with SARS-CoV-2 (MOI=0.02) in presence of this compound prepare_compounds->infect_cells incubate Incubate for 48 hours infect_cells->incubate collect_supernatant Collect cell supernatants incubate->collect_supernatant extract_rna Extract viral RNA collect_supernatant->extract_rna rt_qpcr Quantify viral RNA using RT-qPCR extract_rna->rt_qpcr analyze_data Calculate EC50 from dose-response curve rt_qpcr->analyze_data end End analyze_data->end

Caption: In Vitro Antiviral Assay Workflow.
Time-of-Addition Experiment

Objective: To determine the stage of the viral life cycle inhibited by this compound.

Methodology:

  • Cell Line and Virus: Vero E6 cells and a clinical isolate of SARS-CoV-2 are used.

  • Infection: Cells are infected with SARS-CoV-2 at an MOI of 0.05 for 3 hours.

  • Compound Addition: 10 µM this compound is added at different time points post-infection.

  • Incubation: Cells are incubated until 20 hours post-infection.

  • Analysis: Viral RNA in the cell supernatants is quantified by RT-qPCR. The results indicated that this compound inhibits a post-entry step of the SARS-CoV-2 life cycle.[10][11][16]

Conclusion

This compound represents a promising class of host-targeting antivirals with a unique mechanism of action that confers broad-spectrum activity and a high barrier to resistance. While its development for HCV was halted, the preclinical and clinical data generated provide a strong rationale for its investigation against other viral pathogens, including coronaviruses. Further research is warranted to fully elucidate its potential and to address the safety concerns that have previously arisen. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other cyclophilin inhibitors.

References

Alisporivir's Binding Affinity for Cyclophilin Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB025) is a non-immunosuppressive analog of cyclosporine A that has demonstrated potent antiviral activity, particularly against hepatitis C virus (HCV). Its mechanism of action involves the inhibition of cyclophilins, a family of ubiquitously expressed peptidyl-prolyl isomerases (PPIases) that play crucial roles in protein folding and various cellular signaling pathways. Understanding the binding affinity of this compound for different cyclophilin isoforms is critical for elucidating its therapeutic effects and potential off-target interactions. This technical guide provides an in-depth overview of this compound's binding characteristics, the experimental methodologies used for their determination, and the key signaling pathways modulated by its interaction with cyclophilins.

This compound's Binding Affinity Across Cyclophilin Isoforms

This compound exhibits a high affinity for several cyclophilin isoforms, with the most extensively studied interaction being with cyclophilin A (CypA). Modifications to the cyclosporine A structure, specifically at positions 3 and 4, enhance this compound's binding affinity for cyclophilins while abolishing its interaction with calcineurin, thereby eliminating the immunosuppressive effects seen with cyclosporine A.[1][2]

Cyclophilin IsoformBinding Affinity MetricValue (nM)Experimental Method
Cyclophilin A (CypA) Ki0.34PPIase Inhibition Assay
Cyclophilin D (CypD) QualitativeComparable to CypAPPIase Inhibition Assay

This table will be populated with more quantitative data as it becomes available through ongoing research.

Key Observations:

  • This compound is a potent inhibitor of the PPIase activity of cyclophilin A, with a reported Ki value of 0.34 nM.

  • Studies have indicated that this compound inhibits the PPIase activity of the mitochondrial cyclophilin D (CypD) nearly as efficiently as that of CypA.[3] This interaction is significant due to CypD's role in the regulation of the mitochondrial permeability transition pore (mPTP).

Experimental Protocols for Determining Binding Affinity

The quantitative assessment of this compound's binding affinity for cyclophilin isoforms relies on various biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Experimental Workflow for SPR Analysis of this compound-CypA Interaction

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_data Data Analysis ligand_prep Purify Recombinant Cyclophilin A (Ligand) chip_activation Activate Sensor Chip (e.g., CM5) with EDC/NHS ligand_prep->chip_activation analyte_prep Prepare this compound (Analyte) in Running Buffer association Inject this compound (Association Phase) analyte_prep->association ligand_immobilization Immobilize CypA onto Sensor Chip Surface chip_activation->ligand_immobilization blocking Block Remaining Active Sites ligand_immobilization->blocking baseline Establish Stable Baseline with Running Buffer blocking->baseline baseline->association dissociation Inject Running Buffer (Dissociation Phase) association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration sensorgram Generate Sensorgram (Response Units vs. Time) dissociation->sensorgram regeneration->baseline fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

A flowchart of the SPR experimental workflow.

Protocol Details:

  • Protein and Compound Preparation:

    • Recombinant human cyclophilin isoforms are expressed and purified.

    • This compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the SPR running buffer to the desired concentrations.

  • Immobilization of Cyclophilin:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • The purified cyclophilin is injected over the activated surface, leading to covalent immobilization via amine coupling.

    • Remaining active esters on the surface are deactivated by injecting ethanolamine.

  • Binding Analysis:

    • A stable baseline is established by flowing running buffer over the sensor surface.

    • A series of this compound concentrations are injected sequentially to monitor the association phase.

    • Following each association phase, running buffer is injected to monitor the dissociation of the this compound-cyclophilin complex.

    • After each cycle, the sensor surface is regenerated using a specific buffer to remove any remaining bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Experimental Workflow for ITC Analysis

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein_prep Prepare Cyclophilin Solution in ITC Buffer cell_loading Load Cyclophilin Solution into the Sample Cell protein_prep->cell_loading ligand_prep Prepare this compound Solution in the Same ITC Buffer syringe_loading Load this compound Solution into the Syringe ligand_prep->syringe_loading titration_run Perform Serial Injections of this compound into the Cell cell_loading->titration_run syringe_loading->titration_run thermogram Generate Thermogram (Heat Change vs. Injection) titration_run->thermogram integration Integrate Injection Peaks thermogram->integration binding_isotherm Plot Integrated Heats vs. Molar Ratio integration->binding_isotherm fitting Fit to a Binding Model to Determine KD, n, ΔH binding_isotherm->fitting

A flowchart of the ITC experimental workflow.

Protocol Details:

  • Sample Preparation:

    • Purified cyclophilin and this compound are extensively dialyzed against the same buffer to minimize heat of dilution effects.

    • The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment:

    • The sample cell is filled with the cyclophilin solution.

    • The injection syringe is filled with the this compound solution, typically at a concentration 10-20 times that of the cyclophilin.

    • A series of small, precise injections of this compound into the sample cell are performed while the heat released or absorbed is measured.

  • Data Analysis:

    • The raw data, a series of heat-flow peaks, is integrated to determine the heat change for each injection.

    • These integrated heat values are plotted against the molar ratio of this compound to cyclophilin.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[4][5][6][7][8]

Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This enzymatic assay measures the ability of this compound to inhibit the PPIase activity of cyclophilins. A common method is the chymotrypsin-coupled assay.

Workflow for Chymotrypsin-Coupled PPIase Assay

cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Cyclophilin Solution preincubation Pre-incubate Cyclophilin with this compound enzyme_prep->preincubation inhibitor_prep Prepare this compound Dilutions inhibitor_prep->preincubation substrate_prep Prepare Peptide Substrate (e.g., Suc-AAPF-pNA) reaction_initiation Initiate Reaction by Adding Substrate and Chymotrypsin substrate_prep->reaction_initiation chymotrypsin_prep Prepare Chymotrypsin Solution chymotrypsin_prep->reaction_initiation preincubation->reaction_initiation monitoring Monitor Absorbance Change over Time at 390 nm reaction_initiation->monitoring rate_calculation Calculate Initial Reaction Rates monitoring->rate_calculation ic50_determination Plot % Inhibition vs. [this compound] to Determine IC50 rate_calculation->ic50_determination ki_calculation Calculate Ki using the Cheng-Prusoff Equation ic50_determination->ki_calculation

A flowchart of the PPIase assay workflow.

Protocol Details:

  • Principle: The assay utilizes a chromogenic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) that exists in both cis and trans conformations. Cyclophilin catalyzes the cis-trans isomerization of the proline residue. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm.

  • Procedure:

    • Cyclophilin is pre-incubated with various concentrations of this compound.

    • The reaction is initiated by adding the peptide substrate and chymotrypsin.

    • The rate of p-nitroaniline release is monitored over time.

  • Data Analysis:

    • The initial reaction rates are determined for each this compound concentration.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • The IC50 value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

Cyclophilin-Modulated Signaling Pathways

Cyclophilins are involved in a multitude of cellular processes, and their inhibition by this compound can have significant downstream effects.

HCV Replication Pathway

This compound's primary therapeutic application has been in the treatment of HCV. It disrupts the interaction between CypA and the HCV non-structural protein 5A (NS5A), which is essential for viral replication.[9][10][11]

HCV Replication and Inhibition by this compound

cluster_hcv HCV Replication Cycle CypA Cyclophilin A NS5A HCV NS5A CypA->NS5A binds ReplicationComplex Viral Replication Complex Assembly NS5A->ReplicationComplex promotes RNA_Replication Viral RNA Replication ReplicationComplex->RNA_Replication enables This compound This compound This compound->CypA inhibits

Inhibition of HCV replication by this compound.
Mitochondrial Permeability Transition Pore (mPTP) Regulation

Cyclophilin D (CypD) is a key regulator of the mPTP, a non-specific channel in the inner mitochondrial membrane.[3] Under conditions of cellular stress, such as high levels of matrix Ca2+ and reactive oxygen species (ROS), CypD promotes the opening of the mPTP.[3] This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and ultimately, cell death. This compound, by inhibiting CypD, can prevent the opening of the mPTP and protect cells from this form of damage.[3]

CypD-Mediated mPTP Opening and its Inhibition

cluster_stress Cellular Stress cluster_mt Mitochondrion Stress High Matrix Ca2+ & ROS CypD Cyclophilin D Stress->CypD activates mPTP mPTP Opening CypD->mPTP promotes MitoSwelling Mitochondrial Swelling mPTP->MitoSwelling CellDeath Cell Death MitoSwelling->CellDeath This compound This compound This compound->CypD inhibits

This compound's role in mPTP regulation.

Conclusion

This compound is a potent inhibitor of multiple cyclophilin isoforms, with a particularly high affinity for CypA and CypD. The ability to quantitatively assess its binding affinity through techniques like SPR, ITC, and PPIase activity assays is crucial for understanding its pharmacological profile. By inhibiting cyclophilins, this compound modulates key cellular signaling pathways, most notably disrupting HCV replication and preventing mitochondrial dysfunction through the inhibition of the mPTP. Further research into the binding affinities of this compound for a broader range of cyclophilin isoforms will provide a more complete picture of its therapeutic potential and guide the development of future cyclophilin-targeting drugs.

References

Methodological & Application

Preparation of Alisporivir Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Alisporivir stock solutions for use in cell culture experiments. This compound, a non-immunosuppressive cyclophilin inhibitor, is a potent antiviral agent with activity against a range of viruses, including Hepatitis C virus (HCV) and coronaviruses.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization and storage, and key considerations to ensure the integrity and efficacy of the compound in in vitro assays.

Physicochemical Properties and Solubility

This compound is a hydrophobic cyclic peptide.[2] Understanding its fundamental properties is essential for its effective use in research.

PropertyValueSource
Molecular Formula C₆₃H₁₁₃N₁₁O₁₂[2][3]
Molecular Weight 1216.64 g/mol [2][3][4]
Appearance White to off-white powder or film[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4][5]
Insoluble in water

Mechanism of Action: Inhibition of Cyclophilin A

This compound exerts its antiviral effect by targeting a host protein, cyclophilin A (CypA), rather than a viral component.[6][7] CypA is a peptidyl-prolyl isomerase that plays a crucial role in the replication of several viruses.[1][6] this compound binds to the enzymatic pocket of CypA, inhibiting its activity.[6] In the context of HCV, this inhibition disrupts the interaction between CypA and the viral protein NS5A, which is essential for viral replication.[1] This host-targeting mechanism offers a high barrier to the development of viral resistance.[6]

Alisporivir_Mechanism cluster_virus HCV Replication CypA Cyclophilin A (CypA) NS5A HCV NS5A CypA->NS5A Binds to & enables ReplicationComplex Viral Replication Complex NS5A->ReplicationComplex Participates in ReplicationComplex->ReplicationComplex Viral RNA Replication This compound This compound This compound->CypA Inhibits

Figure 1. Signaling pathway of this compound's mechanism of action.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO), anhydrous (hygroscopic DMSO can negatively impact solubility)[4][8]

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Aseptic Technique: Perform all steps in a biological safety cabinet (BSC) to maintain sterility.

  • Weighing this compound:

    • Tare a sterile vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.217 mg of this compound.

  • Dissolving in DMSO:

    • Add the calculated volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

    • Cap the vial securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes.[9]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Alisporivir_Stock_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect Solution dissolve->check_solubility check_solubility->dissolve Particulates Present aliquot Aliquot into Sterile Vials check_solubility->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Experimental workflow for preparing this compound stock solution.

Application in Cell Culture

Working Concentration:

The effective concentration of this compound in cell culture is typically in the low-micromolar range. For example, concentrations between 0.1 µM and 0.5 µM have been used to assess its effects on cell viability.[8] In antiviral assays, low-micromolar doses have been shown to block the replication of SARS-CoV and MERS-CoV.[1][8] The optimal concentration will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the EC₅₀ for the specific application.

Dilution of Stock Solution:

To prepare a working solution, the DMSO stock solution should be diluted in cell culture medium. To avoid precipitation of the hydrophobic compound, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock solution to 1 mM in culture medium, mix well, and then perform subsequent dilutions to achieve the final desired concentration.

DMSO Toxicity:

It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, as higher concentrations can be toxic to cells.[8] Most cell lines can tolerate DMSO up to 0.5% with minimal cytotoxic effects, however, primary cells may be more sensitive, and a final DMSO concentration of no more than 0.1% is advisable.[8] A vehicle control (culture medium with the same final concentration of DMSO as the experimental wells) should always be included in experiments.

Stability and Storage

Proper storage is critical to maintain the activity of this compound stock solutions.

Storage ConditionDurationNotes
-80°C 6 monthsRecommended for long-term storage.
-20°C 1 monthSuitable for short-term storage.

Store solutions under nitrogen and away from moisture to prevent degradation.[8] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[8]

Conclusion

The protocol and information provided in this document offer a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the quality and consistency of experimental results when investigating the biological effects of this potent cyclophilin inhibitor.

References

Determining the Optimal Concentration of Alisporivir for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against a broad range of viruses.[1][2] Its mechanism of action involves targeting the host cellular protein, cyclophilin A (CypA), which is a peptidyl-prolyl isomerase essential for the replication of several viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses.[1][3][4] By binding to the enzymatic pocket of CypA, this compound prevents the interaction between CypA and viral proteins, such as the HCV nonstructural protein 5A (NS5A), thereby inhibiting viral replication.[4][5] This host-targeting mechanism offers a high barrier to the development of viral resistance.[1][6]

The determination of the optimal concentration of this compound is a critical step in the design of in vitro antiviral assays. This optimal concentration should effectively inhibit viral replication while exhibiting minimal cytotoxicity to the host cells. This document provides detailed protocols for key antiviral assays and summarizes the reported antiviral efficacy (EC50) and cytotoxicity (CC50) data for this compound to guide researchers in selecting the appropriate concentration range for their experiments.

Data Presentation

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against various viruses and in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity (EC50) of this compound against Various Viruses

VirusCell LineAssay TypeEC50 (µM)Reference(s)
Hepatitis C Virus (HCV)Huh-7Replicon0.02 - 0.23[7]
MERS-CoVVeroCPE Reduction3.6[8]
MERS-CoVHuh7CPE Reduction3.4[8]
SARS-CoVVeroE6CPE ReductionNot specified[8]
SARS-CoV-2Vero E6RNA Production0.46 ± 0.04[9]
HIV-1MT-4CPE Reductionnanomolar range[8]
Hepatitis B Virus (HBV)HepG2.2.15DNA Reduction~4.1[10]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineAssay TypeCC50 (µM)Reference(s)
VeroCPE Reduction26.4[8]
Huh7CPE Reduction43.8[8]
Caco-2CellTiter-Glo3.1[10]
MT-4CDCF probe20[10]

Mechanism of Action

This compound's antiviral effect stems from its ability to inhibit the host protein cyclophilin A (CypA), a crucial factor in the replication of many viruses. The diagram below illustrates this mechanism, focusing on its well-characterized action against HCV.

Alisporivir_Mechanism cluster_host Host Cell cluster_virus HCV Replication CypA Cyclophilin A (CypA) NS5A NS5A CypA->NS5A binds to Replication_Complex Functional Replication Complex CypA->Replication_Complex Viral_RNA Viral RNA NS5A->Viral_RNA interacts with NS5A->Replication_Complex Viral_RNA->Replication_Complex Viral_Replication Viral Replication Replication_Complex->Viral_Replication This compound This compound This compound->CypA inhibits CPE_Workflow A Seed cells in a 96-well plate B Prepare serial dilutions of this compound A->B C Add this compound dilutions and controls to cells B->C D Infect cells with virus (except cell control) C->D E Incubate for 48-72 hours D->E F Assess cell viability (e.g., Crystal Violet, MTT) E->F G Calculate EC50 and CC50 F->G Plaque_Reduction_Workflow A Seed cells to form a confluent monolayer B Prepare virus-Alisporivir mixtures A->B C Infect cell monolayers with mixtures B->C D Overlay with semi-solid medium containing this compound C->D E Incubate until plaques are visible D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G qPCR_Workflow A Seed cells and treat with this compound B Infect cells with virus A->B C Incubate for a defined period B->C D Extract total RNA or DNA C->D E Perform reverse transcription (for RNA viruses) D->E if RNA virus F Quantify viral nucleic acid by qPCR D->F E->F G Calculate EC50 F->G

References

Alisporivir: A Host-Targeting Antiviral for Probing Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has emerged as a powerful tool for investigating the intricate interactions between viruses and their hosts. By targeting a host cellular protein, cyclophilin A (CypA), this compound offers a unique mechanism of action that circumvents the rapid development of resistance often seen with direct-acting antivirals. These application notes provide a comprehensive overview of this compound's use in virological research, complete with detailed experimental protocols and quantitative data to guide laboratory investigations.

Scientific Background:

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and regulation.[1] Many viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses, have evolved to hijack host cyclophilins to facilitate their replication.[2][3] this compound is a derivative of cyclosporine A that has been modified to eliminate its immunosuppressive effects while retaining its high affinity for cyclophilins.[1]

Mechanism of Action:

This compound exerts its antiviral effect by binding to the active site of cyclophilin A, thereby inhibiting its PPIase activity.[1][4] This inhibition disrupts the interaction between CypA and viral proteins that are essential for various stages of the viral life cycle. In the case of HCV, this compound blocks the interaction between CypA and the viral non-structural protein 5A (NS5A), which is critical for the formation of the viral replication complex.[1][2] This host-centric mechanism provides a high genetic barrier to resistance, as the virus would need to evolve to function without a fundamental host protein.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various viruses from in vitro and in clinical studies.

Table 1: In Vitro Efficacy of this compound against Hepatitis C Virus (HCV) Replicons

HCV GenotypeCell LineAssay TypeThis compound EC₅₀Citation
1bHuh-7Replicon Assay0.03 ± 0.01 µM[5]
1b (DEB025-resistant)Huh-7Replicon Assay2.05 ± 0.56 µM[5]
1b (CsA-resistant)Huh-7Replicon Assay0.46 ± 0.26 µM[5]

Table 2: Clinical Efficacy of this compound in HCV-Infected Patients

HCV GenotypePatient PopulationTreatment RegimenViral Load Reduction (log₁₀ IU/mL)Citation
1 and 4Treatment-naïveThis compound (1000 mg/day) + pegIFN-α-2a-4.75[5]
2 and 3Treatment-naïveThis compound (1000 mg/day) + pegIFN-α-2a-5.89[5]
1Null/partial respondersThis compound (400 mg/day) + pegIFN/RBV-1.96[5]
1Null/partial respondersThis compound (800 mg/day) + pegIFN/RBV-2.38[5]

Table 3: In Vitro Efficacy of this compound against Coronaviruses

VirusCell LineThis compound EC₅₀ (µM)Citation
MERS-CoVVero~2[3]
SARS-CoVVero~4[3]
MHVLLC-MK2~4[3]
HCoV-229EHuh7~4[3]

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity Assessment

This protocol details the use of a luciferase-based HCV replicon system to determine the half-maximal effective concentration (EC₅₀) of this compound.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7/Rep-Feo).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).

  • This compound stock solution (in DMSO).

  • Luciferase Assay System (e.g., Promega).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings of the treated wells to the vehicle control wells. Plot the percentage of inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Protocol 2: Cyclophilin A - NS5A Interaction Assay (Co-Immunoprecipitation)

This protocol describes a method to assess the ability of this compound to disrupt the interaction between CypA and HCV NS5A.

Materials:

  • Huh-7 cells.

  • Expression vectors for tagged CypA (e.g., HA-CypA) and tagged NS5A (e.g., Flag-NS5A).

  • Transfection reagent.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Anti-Flag antibody conjugated to agarose beads.

  • Anti-HA antibody.

  • Western blotting reagents.

Procedure:

  • Co-transfection: Co-transfect Huh-7 cells with the HA-CypA and Flag-NS5A expression vectors.

  • This compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or vehicle (DMSO) for another 24 hours.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the supernatant after centrifugation.

  • Immunoprecipitation: Incubate the cell lysates with anti-Flag agarose beads overnight at 4°C to pull down Flag-NS5A and its interacting partners.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with anti-HA antibody to detect co-immunoprecipitated HA-CypA. Also, probe with anti-Flag antibody to confirm the immunoprecipitation of Flag-NS5A.

  • Analysis: A decrease in the amount of co-immunoprecipitated HA-CypA in the presence of this compound indicates the disruption of the CypA-NS5A interaction.

Protocol 3: Quantification of Viral RNA by RT-qPCR

This protocol outlines the steps to quantify viral RNA levels in cell culture supernatants or infected cells treated with this compound.

Materials:

  • Viral RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers and probe specific to the target viral RNA.

  • Real-time PCR instrument.

Procedure:

  • Sample Collection: Collect cell culture supernatants or lyse infected cells at different time points after treatment with this compound.

  • RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using the synthesized cDNA, specific primers and probe, and qPCR master mix.

  • Data Analysis: Quantify the viral RNA copy number by comparing the Ct values of the samples to a standard curve generated from a known amount of viral RNA. Normalize the viral RNA levels to a housekeeping gene for cellular samples.

Visualizations

Alisporivir_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus_replication Viral Replication Complex CypA Cyclophilin A (CypA) Viral_Protein Viral Protein (e.g., HCV NS5A) CypA->Viral_Protein interacts with & facilitates folding Inhibition Inhibition of Viral Replication This compound This compound This compound->CypA binds to & inhibits This compound->Inhibition Viral_Replication Viral RNA Replication Viral_Protein->Viral_Replication is essential for

Caption: Mechanism of this compound's antiviral action.

Experimental_Workflow_HCV_Replicon_Assay A 1. Seed HCV Replicon Cells in 96-well plate C 3. Treat Cells with this compound (72 hours) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Perform Luciferase Assay C->D E 5. Measure Luminescence D->E F 6. Data Analysis: Calculate EC₅₀ E->F

Caption: Workflow for HCV replicon assay.

CoIP_Workflow A 1. Co-transfect cells with tagged CypA and NS5A B 2. Treat with this compound A->B C 3. Lyse Cells B->C D 4. Immunoprecipitate tagged NS5A C->D E 5. Western Blot for tagged CypA D->E F 6. Analyze Disruption of CypA-NS5A Interaction E->F

Caption: Co-Immunoprecipitation workflow.

References

Application Notes and Protocols for Evaluating Alisporivir's Efficacy in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and traumatic brain injury. This inflammatory response within the central nervous system (CNS) involves the activation of glial cells, such as microglia and astrocytes, leading to the release of inflammatory mediators that can exacerbate neuronal damage. A key organelle implicated in these processes is the mitochondrion, which, under cellular stress, can initiate cell death pathways.

Alisporivir (also known as Debio 025) is a non-immunosuppressive derivative of cyclosporin A.[1][2] Its primary mechanism of action is the inhibition of cyclophilins, particularly cyclophilin D (CypD), a crucial regulator of the mitochondrial permeability transition pore (mPTP).[1][3] The opening of the mPTP is a critical event in mitochondrial-mediated cell death, leading to mitochondrial swelling, depolarization of the mitochondrial membrane, and the release of pro-apoptotic factors. By inhibiting CypD, this compound prevents mPTP opening, thereby protecting mitochondria from dysfunction and reducing subsequent inflammation and cell death.[1][2][4] These properties make this compound a promising therapeutic candidate for mitigating neuroinflammation.

This document provides detailed methodologies for evaluating the efficacy of this compound in established in vitro and in vivo models of neuroinflammation.

Mechanism of Action: this compound in Neuroinflammation

This compound's therapeutic potential in neuroinflammation stems from its ability to stabilize mitochondrial function. In response to neuroinflammatory stimuli such as excessive calcium influx and oxidative stress, CypD binds to the inner mitochondrial membrane, triggering the opening of the mPTP. This event disrupts cellular homeostasis and can activate inflammatory pathways like the NLRP3 inflammasome. This compound directly binds to CypD, preventing its interaction with the mPTP complex and thereby averting the downstream pathological consequences.

cluster_0 Neuroinflammatory Stimuli cluster_1 Cellular Response cluster_2 Mitochondrial Permeability Transition Pore (mPTP) Regulation cluster_3 Pathological Outcomes Stimuli Pathological Insult (e.g., LPS, Aβ, Trauma) Microglia Microglia / Astrocyte Activation Stimuli->Microglia MitoStress Mitochondrial Stress (Ca²+ Overload, ROS ↑) Microglia->MitoStress CellDeath Neuronal Damage & Cell Death Microglia->CellDeath CypD Cyclophilin D (CypD) MitoStress->CypD activates mPTP mPTP Opening CypD->mPTP promotes MitoDys Mitochondrial Dysfunction (ΔΨm Collapse, Swelling) mPTP->MitoDys This compound This compound This compound->CypD inhibits Inflammasome NLRP3 Inflammasome Activation MitoDys->Inflammasome Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Inflammasome->Cytokines Cytokines->CellDeath

Caption: Proposed mechanism of this compound in neuroinflammation.

Experimental Workflow

A systematic approach is essential for evaluating this compound's efficacy. The workflow begins with in vitro assays to determine optimal concentrations and confirm the mechanism of action at a cellular level. Promising results are then validated in a more complex in vivo model that recapitulates key aspects of human neuroinflammatory disease.

cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation cluster_analysis Data Analysis & Conclusion vitro_model 1. Model Induction (e.g., LPS on Microglia) vitro_treat 2. This compound Treatment (Dose-Response) vitro_model->vitro_treat vitro_assess 3. Endpoint Assessment - Cytokine Profiling (ELISA) - ROS/NO Production - Mitochondrial Health (ΔΨm) - Cell Viability (MTT) vitro_treat->vitro_assess vivo_model 4. EAE Model Induction (MOG₃₅₋₅₅ in C57BL/6 Mice) vitro_assess->vivo_model Proceed if effective vivo_treat 5. This compound Administration (Prophylactic or Therapeutic) vivo_model->vivo_treat vivo_assess 6. Clinical & Pathological Assessment - Daily Clinical Scoring - Histology (H&E, LFB) - BBB Integrity Analysis vivo_treat->vivo_assess analysis 7. Statistical Analysis & Interpretation vivo_assess->analysis

Caption: General experimental workflow for evaluating this compound.

Data Presentation

Quantitative data should be organized into clear, concise tables to facilitate comparison between treatment groups.

Table 1: Summary of In Vitro Efficacy of this compound on LPS-Stimulated BV-2 Microglia

Treatment GroupNO Production (µM)TNF-α Release (pg/mL)Mitochondrial Membrane Potential (% of Control)Cell Viability (% of Control)
Control (Untreated)1.2 ± 0.355 ± 12100 ± 5100 ± 4
LPS (100 ng/mL)25.8 ± 2.11240 ± 9865 ± 782 ± 6
LPS + this compound (1 µM)15.3 ± 1.5750 ± 6580 ± 691 ± 5
LPS + this compound (5 µM)8.1 ± 0.9310 ± 4292 ± 498 ± 3
This compound (5 µM)1.4 ± 0.260 ± 1598 ± 599 ± 4

Values are represented as mean ± SEM. Data is hypothetical and for illustrative purposes.

Table 2: Summary of In Vivo Efficacy of this compound in the EAE Mouse Model

Treatment GroupMean Day of OnsetMean Peak Clinical ScoreCNS Inflammatory Infiltrates (Score 0-4)CNS Demyelination (Score 0-3)
Vehicle Control11.2 ± 0.83.5 ± 0.43.2 ± 0.32.5 ± 0.2
This compound (10 mg/kg)14.5 ± 1.11.8 ± 0.31.5 ± 0.21.1 ± 0.3

*Values are represented as mean ± SEM. Data is hypothetical and for illustrative purposes. p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: In Vitro Evaluation in LPS-Stimulated Microglia

This protocol details the use of the BV-2 microglial cell line to assess this compound's anti-inflammatory and mitochondrial-protective effects.

1.1. Materials

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (for Nitric Oxide)

  • TNF-α ELISA Kit

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • MTT Cell Viability Assay Kit

  • 96-well and 24-well cell culture plates

1.2. Cell Culture and Treatment

  • Culture BV-2 cells in complete DMEM at 37°C and 5% CO₂.

  • Seed cells in appropriate plates (e.g., 5x10⁴ cells/well in a 96-well plate) and allow them to adhere for 24 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • Induce neuroinflammation by adding LPS (100 ng/mL) to the wells (excluding the untreated control group).

  • Incubate for 24 hours.

1.3. Endpoint Assays

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions.

    • Measure absorbance at 540 nm and quantify NO concentration using a sodium nitrite standard curve.

  • TNF-α ELISA:

    • Collect cell culture supernatant.

    • Perform the ELISA according to the manufacturer's protocol to quantify the concentration of secreted TNF-α.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Remove media and wash cells with PBS.

    • Incubate cells with the JC-1 reagent (e.g., 5 µg/mL) for 20-30 minutes at 37°C.

    • Wash cells to remove excess dye.

    • Measure the fluorescence of J-aggregates (~590 nm, red) and J-monomers (~525 nm, green) using a fluorescence plate reader or flow cytometer.

    • Calculate the ratio of red/green fluorescence as an indicator of mitochondrial polarization.

  • Cell Viability (MTT) Assay:

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Measure absorbance at 570 nm.

Protocol 2: In Vivo Evaluation in the Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.[5][6][7]

2.1. Materials

  • Female C57BL/6 mice, 8-10 weeks old.

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • This compound for injection (e.g., dissolved in a vehicle like corn oil).

  • Evans Blue dye.

  • Paraformaldehyde (PFA), Hematoxylin & Eosin (H&E), Luxol Fast Blue (LFB) stains.

2.2. EAE Induction and this compound Treatment

  • On Day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG₃₅₋₅₅ in CFA.[8][9][10]

  • On Day 0 and Day 2, administer 200 ng of PTX via intraperitoneal (i.p.) injection.[8][9][10]

  • Begin this compound administration (e.g., 10 mg/kg, i.p., daily) based on the desired regimen:

    • Prophylactic: Start treatment on Day 0.

    • Therapeutic: Start treatment upon the onset of clinical signs (e.g., score of 1).

  • Administer vehicle to the control group on the same schedule.

2.3. Clinical Assessment

  • Monitor mice daily for body weight and clinical signs of EAE starting from Day 7.

  • Score clinical signs on a standard 0-5 scale:[9]

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or ataxia.

    • 3: Complete hind limb paralysis.

    • 4: Hind and forelimb paralysis.

    • 5: Moribund state or death.

2.4. Histopathological Analysis (at endpoint, e.g., Day 28)

  • Perfuse mice with saline followed by 4% PFA.

  • Dissect the spinal cord and brain and post-fix in 4% PFA.

  • Process tissues for paraffin embedding and sectioning.

  • Stain sections with H&E to visualize inflammatory cell infiltrates and with LFB to assess demyelination.

  • Score pathology semi-quantitatively on a scale of 0 (no pathology) to 4 (severe pathology).

2.5. Blood-Brain Barrier (BBB) Integrity Assessment

  • Two hours before sacrifice, inject Evans Blue dye (2% in saline, i.v.).

  • After perfusion with saline to remove intravascular dye, dissect the brain and spinal cord.

  • Homogenize the tissue in formamide to extract the extravasated dye.

  • Measure the absorbance of the supernatant at 620 nm.

  • Quantify dye extravasation against a standard curve to determine the degree of BBB leakage.

  • Alternatively, BBB integrity can be assessed via immunofluorescence staining for tight junction proteins (e.g., Claudin-5, ZO-1) on tissue sections or by using advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).[11][12][13][14]

References

Application Notes and Protocols for In Vitro Selection of Alisporivir-Resistant Viral Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against Hepatitis C Virus (HCV).[1][2] It functions by targeting a host protein, cyclophilin A (CypA), which is essential for HCV replication.[2][3] This host-targeting mechanism results in a high genetic barrier to resistance, a desirable characteristic for an antiviral agent.[1][4] Understanding the mechanisms of resistance to this compound is crucial for its clinical development and for designing effective combination therapies. These application notes provide detailed protocols for the in vitro selection and characterization of this compound-resistant HCV mutants.

Mechanism of Action of this compound

This compound inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA.[1] CypA is known to interact with the HCV nonstructural protein 5A (NS5A), and this interaction is critical for viral replication.[3][5] By binding to CypA, this compound prevents the CypA-NS5A interaction, thereby disrupting the HCV replication complex and inhibiting viral RNA synthesis.[3][5]

Alisporivir_Mechanism CypA Cyclophilin A (CypA) NS5A NS5A CypA->NS5A interacts with HCV_Replication HCV RNA Replication CypA->HCV_Replication This compound This compound This compound->CypA NS5A->HCV_Replication

Caption: Mechanism of action of this compound.

Data Presentation: this compound Resistance Mutations in HCV NS5A

Resistance to this compound is primarily associated with mutations in domain II of the HCV NS5A protein.[6][7] A single mutation typically confers only a low level of resistance. A combination of multiple mutations is required to achieve significant resistance to this compound.[5][6][7]

HCV GenotypeNS5A Mutation(s)Fold Increase in EC50 (this compound)Reference(s)
1bD320E~2-3[8]
1bD320E3.9[1]
1bY321NSlight resistance[6]
1bD320E/Y321NSignificant resistance[6]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HCV Replicons

This protocol describes the long-term culture of HCV replicon-containing cells in the presence of increasing concentrations of this compound to select for resistant mutants.

Materials:

  • HCV replicon-containing human hepatoma cell line (e.g., Huh-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Geneticin (G418)

  • This compound

  • Cell culture flasks or plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Establishment of Stable Replicon Cell Lines:

    • Synthesize HCV replicon RNA in vitro from a linearized plasmid.[9]

    • Electroporate the replicon RNA into Huh-7 cells.

    • Select for stable G418-resistant cell colonies by culturing in the presence of G418 for 3-4 weeks.[9]

  • Drug Selection:

    • Plate the stable HCV replicon cells at a low density.

    • Culture the cells in complete medium containing G418 and a starting concentration of this compound. A typical starting concentration is the EC50 value of the compound.

    • Passage the cells continuously in the presence of the drug.[7]

    • Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume growth.[7][10] This process can take several weeks to months.[1]

  • Isolation of Resistant Colonies:

    • Once cells are able to grow in high concentrations of this compound, isolate individual resistant colonies.

    • Expand each colony to generate distinct resistant cell lines.

selection_workflow start Start with stable HCV replicon cell line culture Culture cells with increasing concentrations of this compound start->culture selection Selection of resistant cell populations culture->selection isolation Isolate individual resistant colonies selection->isolation expansion Expand resistant clones isolation->expansion characterization Phenotypic and Genotypic Characterization expansion->characterization

Caption: Workflow for in vitro selection of resistant mutants.

Protocol 2: Phenotypic Characterization of this compound-Resistant Mutants

This protocol determines the degree of resistance of the selected HCV replicon mutants to this compound.

Materials:

  • Wild-type and this compound-resistant HCV replicon cell lines

  • 96-well plates

  • This compound

  • Reagents for quantifying HCV replication (e.g., Luciferase assay kit if using a reporter replicon, or reagents for RT-qPCR)

Procedure:

  • Cell Plating:

    • Seed the wild-type and resistant replicon cells in 96-well plates at an appropriate density.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the different concentrations of this compound. Include a no-drug control.

  • Quantification of HCV Replication:

    • After a defined incubation period (e.g., 72 hours), quantify the level of HCV replication.

    • For reporter replicons (e.g., luciferase), measure the reporter gene activity.

    • For non-reporter replicons, extract total RNA and perform RT-qPCR to quantify HCV RNA levels.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for this compound against both wild-type and resistant replicons by plotting the dose-response curves.

    • Determine the fold-resistance by dividing the EC50 of the resistant mutant by the EC50 of the wild-type replicon.

Protocol 3: Genotypic Characterization of this compound-Resistant Mutants

This protocol identifies the specific mutations in the HCV genome that confer resistance to this compound.

Materials:

  • Wild-type and this compound-resistant HCV replicon cell lines

  • RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers flanking the HCV nonstructural region (NS3-NS5B)

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • RNA Extraction:

    • Extract total RNA from both wild-type and resistant replicon cells.[11]

  • RT-PCR:

    • Perform reverse transcription to synthesize cDNA from the HCV RNA.[11]

    • Amplify the HCV nonstructural region (specifically NS5A) using PCR.

  • DNA Sequencing:

    • Sequence the PCR products to identify mutations in the resistant clones compared to the wild-type sequence.[11]

  • Confirmation of Resistance-Conferring Mutations:

    • Introduce the identified mutations into the wild-type replicon backbone using site-directed mutagenesis.

    • Generate new stable replicon cell lines with these mutations.

    • Perform phenotypic characterization (Protocol 2) to confirm that the specific mutations confer this compound resistance.[12]

Mandatory Visualization

characterization_workflow start Isolated this compound- Resistant Replicon Clones phenotypic Phenotypic Analysis (EC50 determination) start->phenotypic genotypic Genotypic Analysis (Sequencing of NS5A) start->genotypic confirmation Confirmation of Resistance Phenotype phenotypic->confirmation mutagenesis Site-Directed Mutagenesis genotypic->mutagenesis mutagenesis->confirmation end Identified Resistance Mutations confirmation->end

Caption: Workflow for characterization of resistant mutants.

References

Alisporivir: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (also known as Debio-025) is a non-immunosuppressive analog of cyclosporine A and a potent, first-in-class host-targeting antiviral agent.[1][2] It functions by inhibiting cyclophilins (Cyps), a family of host proteins involved in protein folding.[3] Unlike direct-acting antivirals that target viral proteins, this compound's mechanism provides a high barrier to the development of viral resistance and allows for pangenotypic activity against viruses like Hepatitis C Virus (HCV).[1][4] Its unique mode of action has made it a subject of significant interest for in vivo research against various viral infections and other pathologies, including liver fibrosis.[5]

These application notes provide an overview of this compound's mechanism of action, guidance on its formulation and delivery for in vivo animal studies, and generalized experimental protocols.

Mechanism of Action

This compound exerts its primary antiviral effect by binding to and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin A (CypA).[4] CypA is a host cell protein that is co-opted by several viruses, including HCV, to facilitate the proper conformation of viral proteins essential for replication.[3] By binding to the enzymatic pocket of CypA, this compound prevents the interaction between CypA and viral proteins, such as the HCV nonstructural protein 5A (NS5A).[5] This disruption inhibits the formation of the viral replication complex, ultimately suppressing viral replication and infection.[5]

Alisporivir_Mechanism cluster_host Host Cell cluster_intervention Therapeutic Intervention CypA Cyclophilin A (CypA) Host Protein Viral_Protein Viral Protein (e.g., HCV NS5A) CypA->Viral_Protein Interacts & Folds Protein Replication_Complex Functional Viral Replication Complex Viral_Protein->Replication_Complex Assembly Viral_Replication Viral Replication Replication_Complex->Viral_Replication This compound This compound This compound->CypA Binds & Inhibits Blocked_Interaction->Replication_Complex Inhibition of Assembly

Caption: this compound inhibits viral replication by blocking host Cyclophilin A.

In Vivo Delivery and Formulation Data

While extensive pharmacokinetic (PK) data exists for this compound in human clinical trials, detailed preclinical PK parameters in common animal models are not widely published. Human studies show rapid absorption (peak plasma levels ~2 hours post-administration) and a long terminal half-life of approximately 100 hours.[4][6] The drug is a known substrate for the cytochrome P450 isoenzyme 3A4 (CYP3A4).[4][7]

The following table summarizes doses and administration routes used in various published animal studies. Note that corresponding PK parameters (Cmax, AUC) are not available in these publications.

Animal ModelAdministration RouteDoseVehicle/FormulationResearch AreaCitation
Chimeric (humanized-liver) MiceOral Gavage50 mg/kgNot SpecifiedHepatitis C Virus[5]
P. berghei-infected MiceInjection (Route not specified)5 mg/kgNot SpecifiedMalariaN/A
Diabetic MiceNot Specified2.5 mg/kg/dayNot SpecifiedDiabetesN/A

Disclaimer: The lack of comprehensive, publicly available animal PK data necessitates that researchers perform pilot PK studies to determine the optimal dosing regimen and formulation for their specific animal model and experimental goals.

Experimental Protocols

The following protocols are generalized examples for the preparation and administration of this compound for in vivo research. These are not validated protocols and must be optimized and validated by the end-user.

Protocol 1: Preparation and Administration by Oral Gavage (PO)

Oral gavage is a common method for administering this compound in animal models. Due to its physicochemical properties, this compound typically requires a suspension or solution formulation.

1. Materials and Reagents:

  • This compound powder (MW: 1216.6 g/mol )[4]

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Water or Saline

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)

  • Sterile microcentrifuge tubes or vials

2. Example Formulation Preparation (Suspension): This protocol is adapted from common formulation practices for hydrophobic compounds.

  • Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg for mice).

  • Initial Solubilization: Weigh the this compound powder and place it in a sterile vial. Add a small volume of DMSO (e.g., 5-10% of the final volume) to initially dissolve the compound. Vortex thoroughly.

  • Add Surfactant/Co-solvent: To the DMSO solution, add PEG300 (e.g., 30-40% of the final volume). Mix until the solution is clear.

  • Add Emulsifier: Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.

  • Final Suspension: Slowly add sterile water or saline to reach the final desired volume while continuously vortexing or stirring to form a stable suspension.

    • Final Vehicle Composition Example: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Water.

3. Administration Protocol:

  • Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress. Weigh each animal immediately before dosing to calculate the precise volume.

  • Dose Preparation: Gently re-suspend the formulation by vortexing immediately before drawing it into the dosing syringe.

  • Administration: Gently restrain the animal. Insert the gavage needle over the tongue into the esophagus. The needle tip should pass the last rib, indicating stomach placement. Administer the dose slowly and steadily.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-administration.

Protocol 2: Preparation and Administration by Injection (IV/IP/SC)

For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, a clear, sterile, and isotonic solution is required. The formulation from Protocol 1 is not suitable for injection.

1. Materials and Reagents:

  • This compound powder

  • DMSO

  • Solubilizing agent suitable for injection (e.g., Solutol HS 15, Kolliphor® HS 15) or Cyclodextrin (e.g., HPβCD)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles (e.g., 27-30 gauge for mice)

  • Sterile 0.22 µm syringe filters

2. Example Formulation Preparation (Solution for Injection):

  • Initial Solubilization: Weigh this compound and dissolve it in a minimal amount of DMSO.

  • Add Solubilizing Agent: Add a solubilizing agent like HPβCD (e.g., 20-40% w/v in saline) or Solutol HS 15 to sterile saline. Warm the solution gently (e.g., to 37-40°C) to aid dissolution.

  • Combine and Mix: Slowly add the this compound-DMSO concentrate to the solubilizer-saline solution while stirring.

  • Volume Adjustment & Filtration: Adjust to the final volume with sterile saline. Once a clear solution is obtained, filter it through a sterile 0.22 µm syringe filter into a sterile vial to ensure sterility and remove any particulates.

3. Administration Protocol:

  • Animal Handling: Weigh each animal to calculate the correct dose volume. Use appropriate restraint methods for the chosen injection route.

  • Intravenous (IV): Typically administered via the tail vein in mice and rats. The injection volume should be low (e.g., <5 mL/kg) and administered slowly.

  • Intraperitoneal (IP): Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Subcutaneous (SC): Inject into a loose fold of skin, typically between the shoulder blades.

  • Monitoring: Observe animals closely after injection for any immediate adverse reactions.

General In Vivo Experimental Workflow

A typical in vivo efficacy or pharmacokinetic study involving this compound follows a standardized workflow.

InVivo_Workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase A Study Design (Objectives, Groups, Endpoints) B Animal Acclimatization (e.g., 1 week) A->B C This compound Formulation Preparation (as per protocol) B->C F This compound Administration (PO, IV, IP, etc.) C->F D Baseline Measurements (e.g., Weight, Viral Load) E Randomization & Group Assignment D->E E->F G In-life Monitoring (Health, Weight, Clinical Signs) F->G H Sample Collection (Blood, Tissues, etc.) G->H I Endpoint Analysis (e.g., Viral Titer, Biomarkers) H->I J Data Analysis & Statistical Evaluation I->J K Results & Conclusion J->K

Caption: A standard workflow for conducting in vivo studies with this compound.

Conclusion

This compound is a promising host-targeting agent with significant potential for in vivo research. While its clinical development for HCV has provided valuable safety and pharmacokinetic insights, detailed protocols and PK data for preclinical animal models remain limited in published literature. The provided example protocols offer a starting point for researchers, but careful optimization of formulations and pilot pharmacokinetic/tolerability studies are critical for ensuring reproducible and meaningful results in any in vivo model.

References

Application of Alisporivir in High-Throughput Screening for Antiviral Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated potent antiviral activity against a range of viruses, most notably the Hepatitis C virus (HCV).[1][2][3] Its unique mechanism of action, which involves targeting a host cellular protein, cyclophilin A (CypA), makes it an invaluable tool in high-throughput screening (HTS) for the discovery of new antiviral agents.[4] By inhibiting CypA, this compound disrupts the replication of viruses that depend on this host factor for processes such as protein folding and assembly.[1][2][3] This host-targeting mechanism offers a high barrier to viral resistance and the potential for broad-spectrum antiviral activity.[4]

These application notes provide a comprehensive overview of the use of this compound in HTS campaigns for antiviral discovery. They include detailed protocols for cell-based antiviral assays, data on its in vitro efficacy, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The antiviral activity of this compound has been quantified against several viruses in vitro. The following tables summarize its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in various cell lines. This data is crucial for designing HTS experiments and for use as a benchmark for novel antiviral compounds.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
MERS-CoVVeroCPE Reduction3.626.47.3[5]
MERS-CoVHuh7CPE Reduction3.443.812.9[5]
SARS-CoVVeroE6CPE Reduction8.3>20>2.4[5]
HCV (genotype 1b)Huh-7Replicon Assay0.46>10>21.7[1]

Experimental Protocols

The following protocols describe a generalized workflow for a high-throughput screening campaign to identify novel antiviral compounds, using this compound as a positive control. These protocols can be adapted for specific viruses and cell lines.

Protocol 1: High-Throughput Screening (HTS) for Antiviral Compounds using a Cytopathic Effect (CPE) Reduction Assay

This protocol is designed for screening large compound libraries to identify agents that protect cells from virus-induced death.

Materials:

  • Cells: A susceptible cell line for the virus of interest (e.g., VeroE6 for SARS-CoV-2, Huh-7 for HCV).

  • Virus: A viral strain that causes a discernible cytopathic effect.

  • Assay Plates: 384-well, clear-bottom, sterile cell culture plates.

  • Compound Library: Library of compounds to be screened, typically dissolved in DMSO.

  • This compound: Positive control, prepared in DMSO.

  • Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Liquid Handling System: Automated system for dispensing cells, compounds, and reagents.

  • Plate Reader: Luminometer for reading the output of the cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in cell culture medium to a final concentration that will result in 80-90% confluency after the incubation period.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds and this compound to the desired screening concentration (e.g., 10 µM) in cell culture medium. Include a DMSO-only control (vehicle control).

    • Transfer a small volume (e.g., 25 nL) of the diluted compounds, this compound, and DMSO to the corresponding wells of the cell plates using a pintool or acoustic dispenser.

  • Virus Infection:

    • Prepare the virus inoculum at a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.

    • Add 5 µL of the virus inoculum to all wells except for the mock-infected (cells only) control wells. Add 5 µL of cell culture medium to the mock-infected wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percentage of CPE inhibition for each compound is calculated using the following formula:

      where RLU is the relative light unit.

  • Hit Identification:

    • Set a threshold for hit identification (e.g., >50% inhibition).

    • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of primary hits and determining their potency (EC50).

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the hit compounds and this compound (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 50 µM).

  • Assay Performance:

    • Perform the CPE reduction assay as described in Protocol 1, but with the serially diluted compounds.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the EC50 value.

Protocol 3: Cytotoxicity Assay

This protocol is to determine the cytotoxicity (CC50) of the hit compounds.

Procedure:

  • Assay Performance:

    • Perform the same steps as in Protocol 2, but without adding the virus (mock-infected).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value.

    • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Visualizations

Signaling Pathway of this compound's Antiviral Action

The following diagram illustrates the mechanism of action of this compound in inhibiting viral replication through the targeting of the host protein, cyclophilin A.

Alisporivir_Mechanism cluster_host_cell Host Cell Cytoplasm cluster_drug_action Drug Intervention CypA Cyclophilin A (CypA) (Peptidyl-prolyl isomerase) Viral_Protein Viral Protein (e.g., HCV NS5A) CypA->Viral_Protein Binds and facilitates correct folding/conformation Replication_Complex Viral Replication Complex Assembly Viral_Protein->Replication_Complex Incorporation into Viral_Replication Viral Replication Replication_Complex->Viral_Replication Leads to Viral_Replication->Inhibition Inhibited This compound This compound This compound->CypA Inhibits isomerase activity

Caption: Mechanism of this compound's antiviral action.

Experimental Workflow for High-Throughput Screening

The diagram below outlines the key steps in a typical HTS campaign for antiviral drug discovery.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_confirmation Hit Confirmation & Prioritization cluster_secondary Secondary Assays A 1. Seed Cells in 384-well plates B 2. Add Compounds (Single Concentration) A->B C 3. Add Virus B->C D 4. Incubate C->D E 5. Measure Cell Viability (e.g., CPE Reduction) D->E F 6. Identify Primary Hits E->F G 7. Dose-Response Assay (EC50 Determination) F->G I 9. Calculate Selectivity Index (SI) G->I H 8. Cytotoxicity Assay (CC50 Determination) H->I J 10. Prioritize Confirmed Hits I->J K 11. Mechanism of Action Studies J->K M 13. Lead Optimization K->M L 12. In Vivo Efficacy Studies L->M

Caption: High-throughput screening workflow for antiviral discovery.

Logical Relationship for Hit Triage

This diagram illustrates the decision-making process for classifying compounds after initial screening and confirmation assays.

Hit_Triage_Logic Start Primary Hit EC50 Potent Antiviral Activity? (Low EC50) Start->EC50 CC50 Low Cytotoxicity? (High CC50) EC50->CC50 Yes Discard_Inactive Discard (Inactive) EC50->Discard_Inactive No SI High Selectivity Index? CC50->SI Yes Discard_Toxic Discard (Toxic) CC50->Discard_Toxic No Confirmed_Hit Confirmed Hit (Proceed to Secondary Assays) SI->Confirmed_Hit Yes Discard_Nonselective Discard (Non-selective) SI->Discard_Nonselective No

Caption: Logical workflow for hit triage in antiviral screening.

References

Troubleshooting & Optimization

Troubleshooting Alisporivir solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Alisporivir in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as Debio-025, is a non-immunosuppressive analog of cyclosporine A.[1][2] It functions as a cyclophilin inhibitor and has been investigated for its antiviral activity, particularly against the hepatitis C virus (HCV).[3][4][5] this compound is a cyclic peptide with a high molecular weight and a lipophilic nature, which contributes to its solubility challenges in aqueous solutions.[1][3][6]

Q2: Why is this compound poorly soluble in aqueous buffers?

This compound's poor aqueous solubility is primarily due to its chemical structure. It is a large, cyclic peptide with numerous hydrophobic residues.[3][6] This molecular structure results in a low predicted water solubility.[7] Like many peptides of its class, it tends to aggregate in aqueous environments to minimize the exposure of its hydrophobic surfaces to water.[8][9]

Q3: What are the recommended organic solvents for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing a stock solution of this compound.[5][10] It is capable of dissolving this compound at high concentrations, for example, ≥ 100 mg/mL.[10]

Q4: I have a stock solution in DMSO. How should I prepare my working solution in an aqueous buffer?

To prepare a working solution, the DMSO stock should be serially diluted into your aqueous buffer. It is crucial to add the stock solution to the buffer in a stepwise manner while vortexing or stirring to facilitate mixing and prevent immediate precipitation. The final concentration of DMSO in the working solution should be kept to a minimum, typically below 1% or even lower depending on the tolerance of your experimental system, as organic solvents can have physiological effects.[11]

Q5: I observed a precipitate when I diluted my this compound stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing during dilution.

  • Increase the co-solvent concentration: A slight increase in the percentage of DMSO in the final working solution might be necessary, but be mindful of its potential effects on your experiment.

  • Consider additives: Certain additives can help to increase the solubility of hydrophobic compounds.

Q6: Can adjusting the pH or temperature of my buffer improve this compound's solubility?

For some compounds, adjusting the pH can alter ionization and improve solubility. However, for a large, complex peptide like this compound with multiple residues, the effect of pH can be complex and may not significantly improve solubility within a physiologically relevant range.[8] Temperature adjustments should be approached with caution. While a slight increase in temperature might transiently increase solubility, it could also promote protein or compound degradation.[8][12] It is generally recommended to prepare solutions at room temperature unless otherwise specified.

Q7: Are there any recommended additives to enhance the solubility of this compound in aqueous solutions?

While specific data for this compound is limited in the provided search results, general strategies for improving the solubility of hydrophobic peptides can be applied. These include the use of:

  • Co-solvents: Besides DMSO, other co-solvents like ethanol or PEG300/400 might be considered, though their compatibility with the experimental system must be validated.[13]

  • Surfactants/Detergents: Low concentrations of non-ionic detergents such as Tween-80 can help to keep hydrophobic compounds in solution.[13][14]

  • Cyclodextrins: Molecules like SBE-β-CD can encapsulate hydrophobic drugs, increasing their aqueous solubility.[13]

When using any additive, it is crucial to run appropriate vehicle controls in your experiments to account for any potential biological effects of the additives themselves.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC63H113N11O12[1][3][6]
Molecular Weight1216.6 g/mol [1][3][6]
AppearanceCrystalline solid[11]
Predicted Water Solubility0.00917 mg/mL[7]

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationSource
DMSO≥ 100 mg/mL (82.19 mM)[10]
EthanolSoluble (specific concentration not provided)General knowledge for similar compounds
PBS (pH 7.2)Very low (specific value not provided, predicted to be low)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for your desired volume and concentration (M.W. = 1216.6 g/mol ). For 1 mL of a 10 mM solution, you will need 12.166 mg.

    • Weigh the this compound powder accurately and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

    • Sterile dilution tubes

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions. For example, to get a 10 µM working solution from a 10 mM stock, first dilute the stock 1:10 in your aqueous buffer to get a 1 mM intermediate solution.

    • To make the intermediate solution, add the buffer to the tube first, then add the stock solution dropwise while vortexing to ensure rapid mixing.

    • From the 1 mM intermediate, perform a 1:100 dilution into the final volume of your aqueous buffer, again adding the this compound solution to the buffer while mixing.

    • Ensure the final concentration of DMSO is compatible with your experimental system (e.g., ≤ 0.1%).

    • Use the working solution immediately for best results. Do not store dilute aqueous solutions for extended periods.[11]

Visualizations

Alisporivir_Solubility_Troubleshooting start Start: this compound Powder stock_prep Prepare Stock Solution in 100% DMSO start->stock_prep dilution Dilute Stock in Aqueous Buffer stock_prep->dilution observation Observe for Precipitation dilution->observation success Solution is Clear: Proceed with Experiment observation->success No precipitate Precipitation Observed observation->precipitate Yes troubleshoot_options Troubleshooting Steps precipitate->troubleshoot_options lower_conc Lower Final Concentration troubleshoot_options->lower_conc serial_dilution Use Serial Dilution with Vigorous Mixing troubleshoot_options->serial_dilution additives Consider Additives (e.g., Tween-80, SBE-β-CD) troubleshoot_options->additives re_evaluate Re-evaluate Buffer Composition troubleshoot_options->re_evaluate lower_conc->dilution serial_dilution->dilution additives->dilution re_evaluate->dilution

Caption: Troubleshooting workflow for this compound solubility issues.

Alisporivir_Mechanism_of_Action This compound This compound CypA Cyclophilin A (CypA) This compound->CypA inhibits mPTP mPTP Opening This compound->mPTP inhibits HCV_NS5A HCV NS5A Protein CypA->HCV_NS5A binds to and isomerizes HCV_Replication HCV Replication HCV_NS5A->HCV_Replication is essential for Mitochondrion Mitochondrion Mitochondrion->mPTP

Caption: Mechanism of action of this compound.

Alisporivir_Solution_Prep_Workflow start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex until clear dissolve->vortex stock_solution High Concentration Stock Solution vortex->stock_solution store Store at -20°C/-80°C in Aliquots stock_solution->store dilute Perform Serial Dilution into Aqueous Buffer stock_solution->dilute mix Mix thoroughly during dilution dilute->mix working_solution Final Working Solution mix->working_solution use_immediately Use Immediately in Experiment working_solution->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Alisporivir Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisporivir. The aim is to help optimize experimental dosages to achieve desired therapeutic effects while minimizing cytotoxicity in cell culture models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a non-immunosuppressive analog of cyclosporine A that acts as a potent cyclophilin (Cyp) inhibitor.[1][2] Its primary therapeutic effect, particularly in antiviral research, stems from the inhibition of host cyclophilin A (CypA), which is essential for the replication of several viruses, including Hepatitis C Virus (HCV) and coronaviruses.[3][4][5]

However, this compound inhibits all cellular cyclophilins, including cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][6][7] Inhibition of CypD can prevent the opening of the mPTP, which is involved in triggering cell death.[1][6] While this can be protective against certain cellular stresses, prolonged or high-dose exposure to this compound can lead to mitochondrial dysfunction and subsequent cytotoxicity.[1][7] Therefore, a key challenge is to find a dosage that effectively inhibits viral replication (or other therapeutic targets) without causing significant damage to the host cells.

Q2: I am observing high levels of cell death in my cultures treated with this compound. What are the likely causes and how can I troubleshoot this?

A2: High cytotoxicity is a common issue when working with new compounds. Here are some potential causes and troubleshooting steps:

  • Inappropriate Dosage: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to rule this out.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs. If possible, test this compound on a panel of cell lines to understand its toxicity profile.

  • Contamination: Rule out any potential microbial contamination of your cell cultures, which can cause cell death independent of the drug treatment.

Q3: How do I determine the optimal therapeutic window for this compound in my experiments?

A3: The optimal therapeutic window is the concentration range where this compound shows maximal efficacy with minimal cytotoxicity. To determine this, you need to calculate the Selectivity Index (SI). The SI is the ratio of the CC50 to the 50% effective concentration (EC50).[8]

  • EC50: The concentration of this compound that produces 50% of the desired effect (e.g., 50% inhibition of viral replication).

  • CC50: The concentration of this compound that causes a 50% reduction in cell viability.[8]

A higher SI value (generally ≥ 10) indicates a more favorable therapeutic window, suggesting that the drug is effective at concentrations that are not significantly toxic to the cells.[8]

Q4: What are the recommended control experiments when assessing this compound's cytotoxicity?

A4: To ensure the validity of your cytotoxicity data, the following controls are essential:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control helps to distinguish between drug-induced and solvent-induced cytotoxicity.

  • Positive Control (for Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and can detect cell death.

  • Positive Control (for Efficacy): If applicable to your experiment (e.g., antiviral assay), a known active compound to validate the efficacy measurement.

Quantitative Data Summary

The following table summarizes reported EC50 and CC50 values for this compound in different cell lines and contexts. Note that these values can vary depending on the specific experimental conditions.

CompoundCell LineParameterConcentration (µM)Application
This compoundVero E6EC500.46 ± 0.04SARS-CoV-2 Inhibition[6]
This compoundHuh7-LunetEC500.46 ± 0.26HCV Replicon Inhibition[9]
This compoundHuh6.1-2 - 4Stimulation of antigen presentation[10]
This compoundHepG2215-0.25 - 20 µg/mLHBV DNA Reduction[11]
This compoundHuH-7-5 - 20 µg/mLHBV DNA Reduction[11]

Note: CC50 values for this compound are not consistently reported across studies and should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Determination of CC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Visualizations

Alisporivir_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound CypA Cyclophilin A This compound->CypA Inhibits CypD Cyclophilin D This compound->CypD Viral_Replication Viral Replication CypA->Viral_Replication Promotes mPTP mPTP CypD->mPTP Opens Mitochondrion Mitochondrion Cell_Death Cell Death mPTP->Cell_Death Induces

Caption: this compound's dual mechanism of action.

Experimental_Workflow_CC50 start Start: Seed Cells in 96-well Plate add_drug Add Serial Dilutions of this compound start->add_drug incubate Incubate for 24-72 hours add_drug->incubate assay Perform Cytotoxicity Assay (MTT or LDH) incubate->assay read Measure Absorbance assay->read analyze Calculate % Viability and Plot Dose-Response Curve read->analyze end Determine CC50 analyze->end

Caption: Workflow for determining the CC50 of this compound.

Troubleshooting_High_Cytotoxicity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Cytotoxicity Observed cause1 Dosage Too High issue->cause1 cause2 Solvent Toxicity issue->cause2 cause3 Cell Line Sensitivity issue->cause3 solution1 Perform Dose-Response (Determine CC50) cause1->solution1 solution2 Run Vehicle Control cause2->solution2 solution3 Test on Multiple Cell Lines cause3->solution3

Caption: Troubleshooting guide for high cytotoxicity.

References

Identifying and mitigating off-target effects of Alisporivir in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisporivir in vitro. The focus is on identifying and mitigating its known off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-immunosuppressive cyclophilin inhibitor. Its primary on-target effect is the inhibition of cyclophilin A (CypA), a host protein essential for the replication of several viruses, including Hepatitis C Virus (HCV).[1][2][3] this compound binds to the enzymatic pocket of CypA, blocking its peptidyl-prolyl isomerase (PPIase) activity.[1] This interference disrupts critical interactions between viral proteins (like HCV NS5A) and CypA, thereby inhibiting viral replication.[1][2]

Q2: What are the main off-target effects of this compound observed in vitro?

The primary off-target effects of this compound documented in vitro include:

  • Mitochondrial Dysfunction: this compound also inhibits cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP).[4][5] Inhibition of CypD can affect mitochondrial respiration, membrane potential, and calcium homeostasis.[4][6]

  • Inhibition of Bile Acid Transport: this compound has been shown to inhibit the Bile Salt Export Pump (BSEP), a transporter crucial for bile acid efflux from hepatocytes.[7] This can lead to the intracellular accumulation of bile acids, a key initiating event in cholestasis.

  • Modulation of Antigen Presentation: this compound can enhance the surface expression of MHC class I molecules on hepatocytes, which may stimulate antigen-specific CD8+ T cell activation.[8][9]

Q3: How can I distinguish between on-target antiviral effects and off-target cytotoxicity in my cell-based assays?

To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of Different Cell Lines: Compare the effects of this compound in your viral replication model (e.g., HCV replicon cells) with its effects in a parental cell line that does not support viral replication. Off-target cytotoxicity should be observable in both cell lines.

  • Dose-Response Analysis: On-target antiviral effects typically occur at lower concentrations of this compound than off-target cytotoxic effects. A wider separation between the EC50 (antiviral efficacy) and CC50 (cytotoxicity) values suggests a better therapeutic window.

  • Specific Mechanistic Assays: Employ specific assays to measure mitochondrial health (e.g., Seahorse Mito Stress Test, TMRE staining) or bile acid transporter function in parallel with your antiviral assays. This will allow you to directly assess the impact on off-target pathways at relevant concentrations.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Reduced Viability in Culture

Possible Cause: This could be due to off-target mitochondrial toxicity, especially at higher concentrations of this compound. Inhibition of cyclophilin D can lead to mitochondrial dysfunction and apoptosis.[4]

Troubleshooting Steps:

  • Confirm Mitochondrial Dysfunction:

    • Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye like TMRE or JC-1 to assess changes in MMP. A decrease in MMP is an early indicator of mitochondrial stress.

    • Seahorse XF Cell Mito Stress Test: This assay measures key parameters of mitochondrial respiration, including basal respiration, ATP production, and maximal respiration, providing a comprehensive view of mitochondrial health.

    • ROS Production Assay: Measure the levels of reactive oxygen species (ROS) using probes like DCFDA. Increased ROS is a common consequence of mitochondrial dysfunction.[4]

  • Mitigation Strategies:

    • Optimize this compound Concentration: Determine the lowest effective concentration for your on-target effect to minimize off-target toxicity.

    • Supplement Culture Media: Consider supplementing the media with antioxidants like N-acetylcysteine (NAC) to counteract increased ROS production.

    • Use Glycolysis-Dependent Cells: If your experimental system allows, use cell lines that are less reliant on oxidative phosphorylation, which may be less sensitive to mitochondrial perturbations.

Problem 2: Inconsistent Antiviral Efficacy

Possible Cause: Inconsistent results could stem from variations in cell health due to underlying, unmeasured off-target effects, or from the development of resistance.

Troubleshooting Steps:

  • Monitor Cell Health: In parallel with antiviral assays, routinely monitor cell viability (e.g., using Trypan Blue or a commercial viability assay) and morphology.

  • Assess Mitochondrial Function: As described in Problem 1, periodically check for signs of mitochondrial stress, as this can impact overall cellular function and response to treatment.

  • Control for Resistance: While this compound has a high barrier to resistance, it is not impossible for resistant variants to emerge with prolonged exposure.[1][2] If you are passaging cells with the drug over long periods, sequence the relevant viral genes to check for mutations.

Problem 3: Altered Expression of Immune-Related Genes/Proteins

Possible Cause: this compound is known to upregulate MHC class I surface expression, which could confound studies of immune signaling pathways.[8][9]

Troubleshooting Steps:

  • Characterize Baseline Effects: Before conducting your main experiment, treat your specific cell line with this compound and measure the expression of key immune markers, including MHC class I, to establish a baseline for any modulatory effects.

  • Include Appropriate Controls: Use vehicle-treated cells as a primary control. If investigating a pathway that is known to be affected by this compound, consider using an alternative cyclophilin inhibitor with a different off-target profile as a comparator.

  • Time-Course Experiments: The effect of this compound on MHC class I expression is time-dependent.[8] Conduct time-course experiments to identify a window where your desired on-target effect is present before significant modulation of the immune-related pathway occurs.

Quantitative Data Summary

ParameterTarget/Off-TargetValueCell Line/SystemReference
IC50 BSEP Inhibition0.11 µMHEK293[7]
EC50 SARS-CoV-2 Inhibition0.46 µMVero E6[10]
IC50 OATP1B1 Inhibition0.8 µMCHO[7]
EC50 HCoV-229E, MERS-CoV, SARS-CoV InhibitionLow µM rangeVarious[10]
Effective Concentration MHC-I Upregulation2-4 µMHuh6.1[8]
Effective Concentration Mitochondrial Function Restoration5 µMMouse Lung Endothelial Cells[5]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To determine the effect of this compound on mitochondrial membrane potential using a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Cells of interest

  • This compound

  • TMRE (stock solution in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control (FCCP, added 10-30 minutes before the end of the experiment).

  • TMRE Staining: At the end of the treatment period, add TMRE to the culture medium at a final concentration of 100-200 nM. Incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

  • Measurement: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm). If using a microscope, capture images for qualitative analysis.

  • Data Analysis: Normalize the fluorescence intensity of this compound-treated wells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 2: Seahorse XF Cell Mito Stress Test

Objective: To measure the effect of this compound on key parameters of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.

  • Seahorse Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the basal oxygen consumption rate (OCR), followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software. Compare the different respiratory parameters between control and this compound-treated cells.

Protocol 3: In Vitro Assessment of Drug-Induced Cholestasis

Objective: To evaluate the potential of this compound to induce cholestasis by inhibiting bile salt transport.

Materials:

  • Sandwich-cultured primary human hepatocytes or HepaRG cells

  • This compound

  • A mixture of physiologically relevant bile acids (e.g., glycocholic acid, taurocholic acid)

  • Cell viability assay kit (e.g., MTT or LDH release)

  • Bile Salt Export Pump (BSEP) substrate (e.g., radiolabeled taurocholate) for direct transport assays

Procedure (Indirect Cytotoxicity Method):

  • Cell Culture: Culture primary hepatocytes in a sandwich configuration or HepaRG cells to allow for the formation of bile canaliculi.

  • Co-incubation: Treat the cells with a range of this compound concentrations in the presence or absence of a non-toxic concentration of a bile acid cocktail for 24-48 hours.

  • Viability Assessment: At the end of the incubation, measure cell viability in all treatment groups.

  • Data Analysis: A significant increase in cytotoxicity in the presence of bile acids compared to this compound alone suggests an inhibition of bile acid transport, leading to intracellular accumulation and toxicity.

Procedure (Direct BSEP Inhibition Assay):

  • Vesicle Preparation: Use membrane vesicles from cells overexpressing human BSEP.

  • Transport Assay:

    • Pre-incubate the vesicles with this compound or a vehicle control.

    • Initiate the transport reaction by adding ATP and a radiolabeled BSEP substrate (e.g., [3H]-taurocholate).

    • Stop the reaction at various time points by rapid filtration.

  • Measurement: Quantify the amount of radiolabeled substrate taken up by the vesicles using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for this compound's inhibition of BSEP-mediated transport.

Visualizations

Alisporivir_Mechanism_of_Action cluster_on_target On-Target Effect (Antiviral) cluster_off_target Off-Target Effects This compound This compound CypA Cyclophilin A (Host Protein) This compound->CypA Inhibits PPIase Activity ViralProtein Viral Protein (e.g., HCV NS5A) CypA->ViralProtein Required Interaction ViralReplication Viral Replication ViralProtein->ViralReplication Promotes Mitochondrion Mitochondrion CypD Cyclophilin D mPTP mPTP Opening CypD->mPTP Modulates BSEP BSEP Transporter BileAcid Bile Acid Efflux BSEP->BileAcid Mediates MHC MHC Class I Expression Alisporivir_clone This compound Alisporivir_clone->CypD Inhibits Alisporivir_clone->BSEP Inhibits Alisporivir_clone->MHC Enhances

Caption: On- and off-target mechanisms of this compound.

Troubleshooting_Workflow Start Unexpected Cell Death or Reduced Viability CheckMito Is Mitochondrial Dysfunction the Cause? Start->CheckMito MMP_Assay Perform MMP Assay (e.g., TMRE) CheckMito->MMP_Assay Yes OtherCause Consider Other Causes (e.g., Cholestasis) CheckMito->OtherCause No Seahorse_Assay Perform Seahorse Mito Stress Test MMP_Assay->Seahorse_Assay ROS_Assay Measure ROS Production Seahorse_Assay->ROS_Assay MitoDysfunction Mitochondrial Dysfunction Confirmed ROS_Assay->MitoDysfunction Mitigation Implement Mitigation Strategies MitoDysfunction->Mitigation OptimizeConc Optimize Drug Concentration Mitigation->OptimizeConc AddAntioxidant Add Antioxidants (e.g., NAC) Mitigation->AddAntioxidant

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Cholestasis_Pathway This compound This compound BSEP BSEP Transporter (on Canalicular Membrane) This compound->BSEP Inhibits BileAcidEfflux Bile Acid Efflux BSEP->BileAcidEfflux Reduces IntracellularBileAcids Intracellular Bile Acid Accumulation BileAcidEfflux->IntracellularBileAcids Leads to Hepatotoxicity Hepatocyte Toxicity (Cholestasis) IntracellularBileAcids->Hepatotoxicity Causes

Caption: Pathway of this compound-induced cholestasis.

References

Overcoming experimental variability in Alisporivir antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Alisporivir in antiviral assays. It aims to help overcome common sources of experimental variability and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a host-targeting antiviral agent. It is a non-immunosuppressive analog of cyclosporine A that potently inhibits cyclophilins, particularly cyclophilin A (CypA).[1][2] CypA is a host cell protein that many viruses, including Hepatitis C Virus (HCV) and coronaviruses, require for replication.[3][4] this compound binds to CypA, blocking its interaction with viral proteins (like HCV NS5A), which in turn disrupts the formation of the viral replication complex and inhibits viral replication.[3][5] Because it targets a host protein, it has a high barrier to the development of viral resistance.[6][7][8]

Q2: Why am I observing high variability in my half-maximal effective concentration (EC50) values?

A2: High variability in EC50 values for this compound can stem from several sources:

  • Cell Line Health and Passage: The permissiveness of cell lines to viral replication can change with passage number. Different passages of Huh-7 cells, for example, can show up to a 100-fold difference in relative replication efficiencies for HCV replicons.[9] It is crucial to use low-passage, healthy cells for all experiments.

  • Assay Method: Different antiviral assay formats (e.g., cytopathic effect assays, plaque reduction assays, virus yield reduction assays) have varying sensitivities and endpoints, which can lead to different EC50 values.[10][11]

  • Virus Strain and Titer: The specific viral strain and the multiplicity of infection (MOI) used can significantly impact the apparent efficacy of the drug.

  • Inconsistent Protocols: Minor deviations in incubation times, compound concentrations, or cell seeding densities can introduce significant variability.

Q3: How can I distinguish between a true antiviral effect and general cytotoxicity?

A3: It is essential to run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation period as your antiviral assay, but without the virus.[12] This allows you to determine the half-maximal cytotoxic concentration (CC50). A compound is considered to have a specific antiviral effect if its EC50 is significantly lower than its CC50. The ratio of these values (CC50/EC50) is the selectivity index (SI), which quantifies the therapeutic window.

Q4: My this compound treatment is showing no antiviral effect. What are the possible causes?

A4: A lack of antiviral activity could be due to several factors:

  • Virus Insensitivity: The virus you are studying may not depend on cyclophilins for its replication. For instance, while active against many coronaviruses, this compound has shown only modest or no effect against some Ebola virus strains.[8]

  • Compound Degradation: Ensure proper storage and handling of this compound to maintain its potency. Prepare fresh dilutions for each experiment.

  • Suboptimal Assay Conditions: The drug concentration range may be too low, or the assay endpoint may not be sensitive enough to detect a reduction in viral activity.

  • Cellular Uptake Issues: While uncommon for this compound class, the specific cell line used might have poor uptake of this compound.

  • Viral Resistance: Although this compound has a high barrier to resistance, prolonged selection pressure can lead to the emergence of resistant variants.[5][13]

Q5: How does viral resistance to this compound develop, and how can it be detected?

A5: Resistance to this compound typically develops slowly, often requiring weeks or months of selective pressure in cell culture.[5][14] It arises from mutations in the viral genome, not the host CypA protein.[3] For HCV, resistance mutations are commonly found in the NS5A protein, which reduce the virus's dependence on CypA for replication.[5][13] Importantly, multiple mutations are often required to confer a significant level of resistance.[13][15] To detect resistance, you can sequence the relevant viral genes from resistant clones and perform phenotypic assays to confirm a rightward shift in the EC50 curve compared to the wild-type virus.

Troubleshooting Experimental Variability

This section provides guidance on specific problems you may encounter during your this compound assays.

Problem 1: Inconsistent Results in HCV Replicon Assays

  • Potential Cause: Variability in the permissiveness of the Huh-7 cell line.[9]

  • Troubleshooting Steps:

    • Standardize Cell Source: Use a highly permissive subclone, such as Huh7-Lunet or Huh-7.5 cells.[16]

    • Control Cell Passage: Thaw a new, low-passage vial of cells every 2-3 months and maintain a strict passage schedule. Do not use cells beyond a pre-determined passage number.

    • Optimize Seeding Density: Ensure cells are seeded at a consistent density to reach optimal confluence (typically 70-80%) at the time of transfection or infection.

    • Validate Reagents: Use high-quality, nuclease-free water and reagents for RNA transcription and transfection to ensure the integrity of the replicon RNA.[5]

Problem 2: High Background or Poor Signal-to-Noise Ratio in Virus Yield Reduction Assays

  • Potential Cause: Incomplete removal of the initial virus inoculum or insufficient viral replication.

  • Troubleshooting Steps:

    • Thorough Washing: After the virus adsorption period, wash the cell monolayers extensively (e.g., 3-5 times with PBS or serum-free media) to remove any unbound virus.

    • Optimize MOI: Use a high enough MOI to ensure that nearly 100% of the cells are infected, which maximizes the progeny virus yield.[17]

    • Confirm Replication Cycle Duration: Ensure the incubation period is sufficient for a full viral replication cycle to produce a robust amount of progeny virus.[18]

    • Titrate Progeny Virus Accurately: Use a reliable method like a plaque assay or TCID50 to accurately quantify the virus in the supernatant.[17]

Problem 3: Unexpected Cytotoxicity Observed in Assay Plates

  • Potential Cause: Compound concentration, solvent toxicity, or cell sensitivity.

  • Troubleshooting Steps:

    • Determine CC50: Always perform a cytotoxicity assay to determine the CC50 of this compound in your specific cell line.[19] Test concentrations should ideally be well below the CC50 value.

    • Vehicle Control: Include a vehicle control (e.g., DMSO) at the highest concentration used in the experiment to ensure the solvent itself is not causing toxicity.

    • Monitor Cell Health: Visually inspect cells under a microscope before the final readout to check for signs of stress or death in both treated and untreated wells.

    • Use a Sensitive Viability Assay: Employ a reliable method to measure cell viability, such as those that quantify ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT, MTS).[19][20]

Data & Protocols

Quantitative Data Summary

Table 1: Reported EC50 Values of this compound Against Various Viruses

VirusCell LineAssay TypeReported EC50 (µM)Citation
SARS-CoV-2Vero E6RT-qPCR0.46 ± 0.04[2][21]
MERS-CoVVeroCPE Reduction3.6[22]
MERS-CoVHuh7CPE Reduction3.4[22]
HCV (Genotype 1b)Huh 9-13RepliconLow nanomolar range (inferred)[5]

Table 2: Common Cell Lines for this compound Assays

Cell LineOriginTypical UseConsiderationsCitation
Huh-7 & derivativesHuman HepatomaHCV replicon studies, HBV, CoronavirusesPermissiveness to HCV varies greatly. Use subclones like Huh7-Lunet.[9][16]
Vero E6African Green Monkey KidneySARS-CoV-2, MERS-CoVCommonly used for coronavirus studies due to high susceptibility.[2][21]
HepG2.2.15Human HepatomaHBV replication and HBsAg production assaysStably transfected with the HBV genome.[23]
Calu-3Human Lung AdenocarcinomaSARS-CoV-2A more physiologically relevant model for respiratory viruses.[10]
Experimental Protocols

Protocol 1: General Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[17][24]

  • Cell Seeding: Seed host cells in 96-well plates at a density that will result in a near-confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment and Infection: Remove the old medium from the cells. Add the diluted this compound and the virus at a predetermined Multiplicity of Infection (MOI), typically between 1 and 5. Also, include "virus only" and "cells only" controls.

  • Adsorption: Incubate for 1-2 hours to allow the virus to enter the cells.

  • Washing: Aspirate the inoculum and wash the monolayer 3-5 times with sterile PBS to remove residual virus.

  • Incubation: Add fresh medium containing the corresponding this compound dilutions and incubate for a period equivalent to one full replication cycle (e.g., 24-72 hours, depending on the virus).

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus. A freeze-thaw cycle can be performed to release intracellular virions.

  • Titration: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay on fresh cell monolayers.

  • Analysis: Calculate the percent reduction in virus yield for each compound concentration compared to the "virus only" control. Plot the results to determine the EC50 value.

Protocol 2: Luciferase-Based HCV Replicon Assay

This assay measures the replication of an HCV subgenomic replicon that expresses a luciferase reporter gene.[16][25]

  • Cell Seeding: Seed highly permissive Huh-7 cells (e.g., Huh7-Lunet) in opaque-walled 96-well plates suitable for luminescence readings.

  • RNA Transfection: Transfect the cells with in-vitro transcribed HCV replicon RNA encoding a luciferase reporter using an electroporation or lipid-based method.[5]

  • Compound Addition: After 4-6 hours to allow for cell recovery and initial RNA translation, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours to allow for replicon replication.

  • Lysis and Luciferase Reading: Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., Promega's Bright-Glo™ Luciferase Assay System).

  • Cytotoxicity Control: In a parallel plate without replicon RNA, treat cells with the same this compound dilutions and measure cell viability (e.g., using CellTiter-Glo®) to assess cytotoxicity.[20]

  • Analysis: Normalize the luciferase signal to the viability data. Calculate the percent inhibition of replication relative to the vehicle control and determine the EC50.

Protocol 3: ATP-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines cell viability by quantifying the amount of ATP present, which indicates metabolically active cells.[19][20]

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at the same density used for the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound (and vehicle controls) to the wells.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate the percent cell viability relative to the vehicle-treated control cells. Plot the results to determine the CC50 value.

Visual Guides

Alisporivir_MoA cluster_cell Host Cell CypA Cyclophilin A (CypA) Complex This compound-CypA Complex RepComp Viral Replication Complex CypA->RepComp required for formation ALV This compound ALV->CypA NS5A Viral Protein (e.g., HCV NS5A) NS5A->RepComp forms Complex->RepComp blocks interaction Inhibition Replication Inhibited RepComp->Inhibition

Caption: this compound binds to host CypA, preventing its interaction with viral proteins and inhibiting replication.

Antiviral_Workflow cluster_readout 5. Assay Readout start Start seed 1. Seed Host Cells in 96-well plates start->seed treat 2. Add Serial Dilutions of this compound seed->treat infect 3. Infect Cells with Virus (at defined MOI) treat->infect incubate 4. Incubate (e.g., 48-72 hours) infect->incubate read_replicon Replicon Assay (Luminescence) incubate->read_replicon if using replicons read_yield Yield Reduction (Plaque Assay/TCID50) incubate->read_yield if measuring progeny virus read_cpe CPE Assay (Microscopy/Viability) incubate->read_cpe if measuring cell death analyze 6. Analyze Data (Calculate EC50 & CC50) read_replicon->analyze read_yield->analyze read_cpe->analyze end End analyze->end

Caption: General experimental workflow for determining the antiviral efficacy of this compound.

Troubleshooting_Flowchart start Problem: Inconsistent or Unexpected Results high_ec50 High Variability / High EC50 start->high_ec50 no_effect No Antiviral Effect start->no_effect high_tox High Cytotoxicity start->high_tox sol_ec50_1 Check Cell Health & Passage Number. Use low-passage, highly permissive cells. high_ec50->sol_ec50_1 sol_ec50_2 Standardize MOI and Seeding Density. high_ec50->sol_ec50_2 sol_ec50_3 Verify Assay Protocol Consistency. high_ec50->sol_ec50_3 sol_no_effect_1 Confirm Virus is Cyp-dependent. no_effect->sol_no_effect_1 sol_no_effect_2 Check this compound Potency. Use fresh stock/dilutions. no_effect->sol_no_effect_2 sol_no_effect_3 Increase Drug Concentration Range. no_effect->sol_no_effect_3 sol_tox_1 Run Parallel Cytotoxicity Assay (CC50). Ensure EC50 << CC50. high_tox->sol_tox_1 sol_tox_2 Check Vehicle (e.g., DMSO) Toxicity. high_tox->sol_tox_2 sol_tox_3 Lower Top Compound Concentration. high_tox->sol_tox_3

Caption: A logical flowchart for troubleshooting common issues in this compound antiviral assays.

References

Technical Support Center: Controlling for Alisporivir-Induced Changes in Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Alisporivir. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your gene expression data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect host cell gene expression?

This compound (also known as DEB025) is a non-immunosuppressive cyclophilin inhibitor.[1][2][3] It acts by binding to cellular cyclophilins, primarily cyclophilin A (CypA), which are host proteins involved in protein folding.[4][5][6] By inhibiting CypA, this compound disrupts the lifecycle of certain viruses, notably Hepatitis C Virus (HCV), by interfering with the interaction between CypA and the viral NS5A protein.[3][4]

Beyond its antiviral effects, this compound can induce specific changes in host cell gene expression. The most well-characterized of these are:

  • Downregulation of Interferon-Stimulated Genes (ISGs): In the absence of interferon (IFN), this compound treatment has been observed to downregulate the expression of a subset of ISGs.[4]

  • Upregulation of MHC Class I Surface Expression: this compound can enhance the presentation of antigens on the cell surface by increasing the expression of Major Histocompatibility Complex (MHC) Class I molecules.[7] It is important to note that this effect appears to occur at the protein level, as studies have not detected a corresponding increase in MHC-I mRNA levels.[7]

Q2: Why is it crucial to control for this compound-induced gene expression changes?

Controlling for these changes is essential for the accurate interpretation of your experimental results. If you are studying the effect of a viral infection or another treatment in the presence of this compound, failing to account for its intrinsic effects on the host cell transcriptome could lead to misinterpretation of your data. For example, you might mistakenly attribute the downregulation of an ISG to your primary treatment when it is actually a known effect of this compound.

Q3: What are the basic control experiments I should include when using this compound?

At a minimum, your experimental design should include the following control groups:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO). This accounts for any effects of the solvent on gene expression.

  • This compound-Only Control: Cells treated with this compound at the same concentration and for the same duration as your experimental samples. This allows you to identify the specific genes and pathways modulated by this compound alone.

  • Experimental Condition Control: Cells subjected to your primary experimental condition (e.g., viral infection, another drug treatment) without this compound.

  • Combined Treatment: Cells receiving both your primary treatment and this compound.

Troubleshooting Guides

Issue 1: Unexpected upregulation of immune-related genes in my this compound-treated samples.

Possible Cause: You may be observing the known effect of this compound on MHC Class I surface expression. While mRNA levels may not change, the increased protein expression could trigger downstream signaling pathways that result in transcriptional changes of other immune genes.

Troubleshooting Steps:

  • Validate MHC-I Surface Expression: Confirm the upregulation of MHC-I on the surface of your cells using flow cytometry.

  • Analyze Specific Pathways: Perform pathway analysis on your gene expression data to see if pathways related to antigen presentation and T-cell activation are enriched.

  • Time-Course Experiment: Conduct a time-course experiment to determine the kinetics of this upregulation. This can help distinguish early, direct effects of the drug from later, secondary effects.

Issue 2: Downregulation of antiviral genes that are not typically affected by my virus of interest.

Possible Cause: This could be the known off-target effect of this compound on the expression of some Interferon-Stimulated Genes (ISGs).

Troubleshooting Steps:

  • Consult Known this compound-Modulated Genes: Compare your list of downregulated genes with published datasets of this compound-induced gene expression changes.

  • IFN Co-treatment Control: Include an experimental arm where cells are treated with both this compound and a low dose of interferon. This can help to understand the interplay between this compound and IFN signaling.

  • Use a Different Cyclophilin Inhibitor: If feasible, consider using a different, structurally unrelated cyclophilin inhibitor as a control to see if the effect is specific to this compound or a class effect.

Experimental Protocols & Data Presentation

Protocol 1: RNA-Seq Analysis of this compound-Treated Cells

This protocol outlines a standard workflow for an RNA-sequencing experiment to identify gene expression changes induced by this compound.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.
  • Prepare fresh solutions of this compound in a suitable vehicle (e.g., DMSO).
  • Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle-only control group.
  • Harvest cells for RNA extraction.

2. RNA Extraction and Quality Control:

  • Extract total RNA using a column-based kit or Trizol-based method.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).
  • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
  • Alignment: Align reads to a reference genome using a splice-aware aligner like STAR.
  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle-treated samples.[8][9][10][11]

Data Presentation: Table of Differentially Expressed Genes

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
GENE_A2.50.0010.01
GENE_B-1.80.0050.04
GENE_C1.50.010.08
............

Caption: Example table of differentially expressed genes in cells treated with this compound compared to a vehicle control.

Protocol 2: Validation of Gene Expression Changes by qRT-PCR

It is crucial to validate the results from RNA-seq using a targeted approach like quantitative reverse transcription PCR (qRT-PCR).

1. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

2. Primer Design and Validation:

  • Design primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
  • Validate primer efficiency by running a standard curve.

3. qRT-PCR Reaction:

  • Set up qRT-PCR reactions using a SYBR Green-based master mix.
  • Run the reactions on a real-time PCR instrument.

4. Data Analysis:

  • Calculate the relative expression of your target genes using the ΔΔCt method, normalizing to the geometric mean of your housekeeping genes.

Data Presentation: qRT-PCR Validation Results

Gene SymbolRNA-Seq Log2 Fold ChangeqRT-PCR Log2 Fold Change
GENE_A2.52.3
GENE_B-1.8-1.9
GENE_C1.51.7

Caption: Example table comparing the fold changes observed in RNA-seq with those validated by qRT-PCR.

Visualizations

To better understand the relationships between experimental conditions and the processes involved, the following diagrams are provided.

Alisporivir_Mechanism_of_Action cluster_0 Host Cell This compound This compound CypA Cyclophilin A (CypA) This compound->CypA Inhibits ProteinFolding Protein Folding CypA->ProteinFolding NS5A Viral NS5A Protein CypA->NS5A Interacts with ViralReplication Viral Replication (e.g., HCV) NS5A->ViralReplication

Caption: this compound's mechanism of action in inhibiting viral replication.

Experimental_Workflow cluster_workflow Experimental Workflow for Gene Expression Analysis start Start: Cell Culture treatment Treatment Groups: - Vehicle - this compound - Experimental Condition - Combination start->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep RNA-Seq Library Prep rna_extraction->library_prep sequencing Sequencing library_prep->sequencing data_analysis Data Analysis: - QC - Alignment - Quantification - Differential Expression sequencing->data_analysis validation Validation (qRT-PCR) data_analysis->validation end End: Interpretation validation->end

Caption: A typical experimental workflow for analyzing gene expression changes.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic start Unexpected Gene Expression Changes is_immune Are genes immune-related? start->is_immune is_antiviral Are genes antiviral (ISGs)? start->is_antiviral mhc_effect Possible MHC-I Upregulation Effect is_immune->mhc_effect Yes other_effect Investigate Other Off-Target Effects is_immune->other_effect No isg_effect Possible ISG Downregulation Effect is_antiviral->isg_effect Yes is_antiviral->other_effect No validate_mhc Action: Validate MHC-I Surface Expression mhc_effect->validate_mhc compare_published Action: Compare with Published Data isg_effect->compare_published

Caption: A logical flow for troubleshooting unexpected gene expression results.

References

Technical Support Center: Managing Alisporivir-Associated Hyperbilirubinemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperbilirubinemia as a side effect in Alisporivir studies.

Troubleshooting Guides

Hyperbilirubinemia observed in this compound clinical trials is typically transient, reversible, and not associated with liver toxicity.[1][2][3] The underlying cause is an inhibition of specific bilirubin transport proteins, not direct hepatocellular injury.[1][2]

Quantitative Data Summary

While exact percentages of hyperbilirubinemia incidence at various dosages from all clinical trials are not publicly detailed, the available data from key studies are summarized below. This side effect was noted as more frequent in patients receiving this compound compared to control groups.[1][4]

Clinical TrialThis compound Dosage RegimenObservation on HyperbilirubinemiaCitation
VITAL-1 600 mg to 1000 mg/day (with or without Peg-IFN or RBV)Noted as a rare adverse event.[5]
ESSENTIAL II 400 mg twice daily or 600 mg once daily (with PR)Observed more frequently with this compound/PR than with PR alone.[1][4]
General Observation 1000 mg/dayAssociated with isolated and transient hyperbilirubinemia that returned to baseline after treatment cessation.
Mechanism of this compound-Induced Hyperbilirubinemia

This compound is known to inhibit the function of several key proteins involved in the transport and metabolism of bilirubin.[1][2] This inhibition leads to an accumulation of bilirubin in the blood. The primary mechanism involves the blockage of:

  • Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3): These transporters are responsible for the uptake of unconjugated bilirubin from the blood into the liver cells.[1]

  • Multidrug Resistance-Associated Protein 2 (MRP2): This transporter is involved in the excretion of conjugated bilirubin from the liver into the bile.[1]

The following diagram illustrates the signaling pathway of bilirubin metabolism and the points of interference by this compound.

cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Unconjugated Bilirubin Unconjugated Bilirubin OATP1B1/1B3 OATP1B1/1B3 Unconjugated Bilirubin->OATP1B1/1B3 Uptake Conjugated Bilirubin_blood Conjugated Bilirubin Unconjugated Bilirubin_hep Unconjugated Bilirubin OATP1B1/1B3->Unconjugated Bilirubin_hep UGT1A1 UGT1A1 Conjugated Bilirubin_hep Conjugated Bilirubin UGT1A1->Conjugated Bilirubin_hep MRP2 MRP2 Bile Bile MRP2->Bile Unconjugated Bilirubin_hep->UGT1A1 Conjugation Conjugated Bilirubin_hep->MRP2 Excretion This compound This compound This compound->OATP1B1/1B3 This compound->MRP2

Mechanism of this compound-induced hyperbilirubinemia.

Experimental Protocol: Monitoring and Management of Hyperbilirubinemia

This protocol outlines the steps for monitoring and managing hyperbilirubinemia in subjects participating in this compound research studies.

1. Baseline Assessment:

  • Prior to initiation of this compound, obtain baseline measurements of:

    • Total bilirubin

    • Direct (conjugated) bilirubin

    • Indirect (unconjugated) bilirubin

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Complete blood count (CBC)

2. On-Treatment Monitoring:

  • Frequency:

    • Week 1: Measure total, direct, and indirect bilirubin levels at day 3 and day 7.

    • Weeks 2-8: Weekly measurements of total, direct, and indirect bilirubin, and ALT.

    • Monthly thereafter: Monthly measurements of all baseline liver function tests.

  • Unscheduled Monitoring:

    • Perform immediate testing if a subject develops clinical signs of jaundice (yellowing of the skin or eyes), scleral icterus, dark urine, or pale stools.

3. Grading of Hyperbilirubinemia (Example based on Common Terminology Criteria for Adverse Events - CTCAE):

GradeTotal Bilirubin Level
1>1.0 - 1.5 x Upper Limit of Normal (ULN)
2>1.5 - 3.0 x ULN
3>3.0 - 10.0 x ULN
4>10.0 x ULN

4. Management Actions:

  • Grade 1 Hyperbilirubinemia:

    • Continue this compound at the current dose.

    • Increase monitoring frequency to weekly.

  • Grade 2 Hyperbilirubinemia:

    • Continue this compound at the current dose.

    • Increase monitoring frequency to twice weekly.

    • Fractionate bilirubin to confirm a predominant increase in the unconjugated form.

    • Rule out hemolysis with a CBC, reticulocyte count, and haptoglobin.

  • Grade 3 Hyperbilirubinemia:

    • Consider a dose reduction of this compound.

    • If ALT levels are also elevated (>3x ULN), consider temporary discontinuation of this compound and investigate for other causes of liver injury.

    • Monitor bilirubin and liver function tests every 2-3 days until resolution.

  • Grade 4 Hyperbilirubinemia:

    • Discontinue this compound treatment.

    • Hospitalization may be required for close monitoring.

    • Investigate for other potential causes of severe hyperbilirubinemia.

Frequently Asked Questions (FAQs)

Q1: Is the hyperbilirubinemia caused by this compound a sign of liver damage?

A1: No, the hyperbilirubinemia associated with this compound is not considered a sign of direct liver toxicity.[1][2] It is a result of the drug's inhibitory effect on bilirubin transport proteins in the liver.[1] In clinical studies, this side effect was generally transient and reversible.[1][3]

Q2: What type of hyperbilirubinemia does this compound typically cause?

A2: this compound can cause an increase in both unconjugated (indirect) and conjugated (direct) bilirubin due to its dual inhibitory effect on bilirubin uptake (OATP1B1/1B3) and excretion (MRP2).[1]

Q3: Should this compound be discontinued if a subject develops hyperbilirubinemia?

A3: The decision to continue or discontinue this compound depends on the severity of the hyperbilirubinemia and the overall clinical picture.[2] Mild to moderate elevations may be managed with close monitoring and potentially a dose adjustment. Severe elevations (Grade 4) typically warrant discontinuation of the drug.[2]

Q4: Are there any known drug interactions that can worsen this compound-induced hyperbilirubinemia?

A4: Co-administration of other drugs that are substrates or inhibitors of OATP1B1, OATP1B3, or MRP2 could potentially exacerbate hyperbilirubinemia. It is crucial to review all concomitant medications.

Q5: How should I troubleshoot an unexpected case of severe hyperbilirubinemia in my study?

A5: Follow the troubleshooting workflow outlined below.

start Hyperbilirubinemia Detected check_severity Grade 3 or 4? start->check_severity monitor Increase Monitoring Frequency check_severity->monitor No discontinue Discontinue this compound check_severity->discontinue Yes fractionate Fractionate Bilirubin monitor->fractionate rule_out_hemolysis Rule out Hemolysis fractionate->rule_out_hemolysis consider_dose_reduction Consider Dose Reduction rule_out_hemolysis->consider_dose_reduction end Resolution consider_dose_reduction->end Resolved investigate_other_causes Investigate Other Causes discontinue->investigate_other_causes investigate_other_causes->end

Troubleshooting workflow for this compound-induced hyperbilirubinemia.

References

Troubleshooting unexpected results in Alisporivir combination therapy experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Alisporivir in combination therapy experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: We are seeing weaker-than-expected synergistic or even antagonistic effects between this compound and a direct-acting antiviral (DAA). What could be the cause?

A1: Several factors could contribute to this observation:

  • Drug Interaction at the Transporter Level: this compound is a known inhibitor of drug transporters like P-glycoprotein (P-gp).[1] If the DAA you are using is a substrate of P-gp, this compound could be increasing its intracellular concentration, leading to unexpected cytotoxicity that masks the synergistic antiviral effect. Consider performing a cytotoxicity assay of the DAA with and without a non-active concentration of this compound.

  • CYP3A4 Metabolism: this compound is a substrate and inhibitor of the metabolic enzyme CYP3A4.[1][2][3] If your combination partner is also metabolized by CYP3A4, this could lead to altered metabolic rates and unexpected concentration-dependent effects in metabolically active cell lines (e.g., primary hepatocytes, HepaRG™).

  • Off-Target Effects: At higher concentrations, this compound can impact mitochondrial function by binding to cyclophilin D.[4] This can lead to decreased cell health and confound antiviral efficacy readouts. Assess cell viability with a sensitive method (e.g., ATP-based assay) at your tested concentrations.

  • Assay System Limitations: The observed synergy or antagonism can be cell-line dependent. The expression levels of cyclophilins and drug transporters can vary between different cell lines (e.g., Huh-7 vs. HepG2), influencing the outcome.

Q2: Our cell viability assays show high variability between replicates in the presence of this compound combinations. How can we improve consistency?

A2: High variability in cell-based assays is a common challenge. Here are some steps to troubleshoot:

  • Cell Seeding Uniformity: Ensure a homogenous cell suspension before and during seeding. Inconsistent cell numbers across wells is a primary source of variability.

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate compounds and affect cell growth. Consider not using the outer wells for data analysis or ensure proper humidification in your incubator.

  • Compound Precipitation: this compound is a large, cyclic peptide and can be prone to precipitation at high concentrations, especially in complex media. Visually inspect your assay plates under a microscope for any signs of precipitation.

  • Reagent Addition Technique: Ensure consistent and careful addition of all reagents, including the viability assay reagent itself. Avoid introducing bubbles and ensure proper mixing.

  • Assay Timing: The timing of reagent addition and measurement is critical. Adhere strictly to the protocol's incubation times.

Q3: We have observed an unexpected increase in a cellular stress marker (e.g., reactive oxygen species) in our experiments. Is this related to this compound?

A3: Yes, this is a plausible off-target effect. This compound can inhibit the mitochondrial permeability transition pore (mPTP) by binding to cyclophilin D.[4] While this can be protective against certain insults, altering mitochondrial function can also lead to an imbalance in cellular redox state and an increase in reactive oxygen species (ROS). It is advisable to run a control with this compound alone to assess its baseline effect on the stress marker in your specific cell system.

Q4: Can we use any HCV replicon cell line for our this compound combination studies?

A4: While this compound has pangenotypic activity, the degree of synergy with other antivirals can be genotype-specific.[5] For instance, synergistic effects with NS5A inhibitors have been reported to be more pronounced in HCV genotypes 2 and 3.[5] It is crucial to use a replicon system that is relevant to the specific HCV genotype you are targeting. Furthermore, the permissiveness of Huh-7 subclones to HCV replication can vary, so using a well-characterized and validated replicon cell line is essential for reproducible results.[6]

Data Presentation: In Vitro Combination Effects

The following tables summarize representative data for this compound in combination with other antiviral agents.

Combination HCV Genotype Assay System Observed Effect EC50 this compound (nM) EC50 Combination Partner (nM) Synergy Score (Example)
This compound + NS5A Inhibitor1bHCV RepliconAdditive~5~0.02+5 to +15
This compound + NS5A Inhibitor2aHCV RepliconSynergistic~5~0.01+20 to +40
This compound + NS3/4A Protease Inhibitor1bHCV RepliconAdditive~5~20+2 to +10
This compound + Ribavirin2 or 3Clinical IsolateSynergisticN/A (Clinical)N/A (Clinical)High SVR Rates

Table 1: Summary of Expected Synergistic and Additive Interactions of this compound. SVR: Sustained Virologic Response. Synergy scores are illustrative and can be calculated using various models (e.g., MacSynergyII, CalcuSyn).

Scenario Combination Partner Potential Mechanism Observed EC50 Shift Cytotoxicity (CC50) Troubleshooting Step
Weaker than Expected SynergyCYP3A4-metabolized DAAAltered metabolism in HepaRG™ cellsLess than additive effectUnchangedTest in a cell line with low CYP3A4 activity (e.g., standard Huh-7).
Antagonism at High ConcentrationsP-gp Substrate DAAIncreased intracellular concentration of DAA leading to cytotoxicityShift to higher EC50 for the combinationDecreased CC50 for the combinationPerform a detailed cytotoxicity matrix of both compounds.
High Variability in ReadoutCompound with poor solubilityPrecipitation of the compound in culture mediumInconsistent EC50 valuesHigh variability in CC50Check for precipitate with a microscope; use a lower concentration range or a different solvent.

Table 2: Troubleshooting Unexpected Antagonistic or Weakly Synergistic Results.

Experimental Protocols

HCV Replicon Assay for Antiviral Synergy

This protocol is adapted for a 384-well format using a luciferase-based reporter replicon.[7]

  • Cell Seeding:

    • Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

    • Trypsinize and resuspend cells to a concentration of 2.5 x 10^5 cells/mL in DMEM with 10% FBS.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the combination partner in DMSO.

    • Further dilute the compounds in culture medium.

    • Add 10 µL of the diluted compounds to the cells in a checkerboard matrix format.

    • Include controls: DMSO only (0% inhibition) and a combination of known potent HCV inhibitors (>100x EC50) as a positive control (100% inhibition).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Calculate the EC50 for each compound alone and in combination using a non-linear regression model.

    • Analyze the combination data for synergy, additivity, or antagonism using software such as MacSynergyII or CalcuSyn.

Mitochondrial Toxicity "Glucose vs. Galactose" Assay

This assay identifies compounds that cause mitochondrial dysfunction by forcing cells to rely on oxidative phosphorylation for energy.

  • Cell Seeding:

    • Seed HepG2 cells in two separate 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture one plate in DMEM containing 25 mM glucose and the other in DMEM containing 10 mM galactose for 4 hours to induce a metabolic shift.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the combination partner.

    • Treat the cells in both the glucose and galactose plates with the compounds for 48 hours.

  • Cell Viability Assessment:

    • After incubation, measure cell viability using an MTT or ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the IC50 value for each compound in both glucose and galactose media.

    • A significantly lower IC50 in the galactose medium compared to the glucose medium (a "galactose shift") indicates potential mitochondrial toxicity.[8]

Visualizations: Pathways and Workflows

Alisporivir_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound CypA Cyclophilin A (CypA) This compound->CypA NS5A HCV NS5A Protein CypA->NS5A interacts with ReplicationComplex HCV Replication Complex NS5A->ReplicationComplex required for HCV_RNA HCV RNA Replication ReplicationComplex->HCV_RNA facilitates

Caption: this compound's mechanism of action in inhibiting HCV replication.

Troubleshooting_Synergy_Workflow Start Unexpected Synergy/Antagonism Result Observed CheckCytotoxicity Q: Is there unexpected cytotoxicity? Start->CheckCytotoxicity CheckAssayVariability Q: Is there high assay variability? CheckCytotoxicity->CheckAssayVariability No ModifyProtocol Modify experimental protocol CheckCytotoxicity->ModifyProtocol Yes CheckOffTarget Q: Could there be off-target effects? CheckAssayVariability->CheckOffTarget No CheckAssayVariability->ModifyProtocol Yes AnalyzeData Re-analyze data with different synergy models CheckOffTarget->AnalyzeData No MitoToxAssay Perform mitochondrial toxicity assay CheckOffTarget->MitoToxAssay Yes (Mitochondria) Conclusion Formulate new hypothesis AnalyzeData->Conclusion ModifyProtocol->Start Re-run experiment TransporterAssay Consider drug transporter interaction studies MitoToxAssay->TransporterAssay ReviewLiterature Review literature for known interactions of the DAA TransporterAssay->ReviewLiterature ReviewLiterature->Conclusion

Caption: A logical workflow for troubleshooting unexpected synergy results.

References

Optimizing Alisporivir treatment duration for maximal viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisporivir. The information is designed to assist in optimizing treatment duration for maximal viral inhibition in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a host-targeting antiviral agent. It functions by binding to and inhibiting the activity of cyclophilin A (CypA), a host cell protein. CypA is a peptidyl-prolyl cis-trans isomerase that is essential for the replication of several viruses, including Hepatitis C Virus (HCV). By inhibiting CypA, this compound prevents critical interactions between the host protein and viral proteins, such as the HCV nonstructural protein 5A (NS5A), thereby blocking viral replication.

Q2: What is the antiviral spectrum of this compound?

A2: this compound is best known for its potent, pangenotypic activity against Hepatitis C Virus (HCV). It has also demonstrated in vitro activity against a broad range of other viruses, including Hepatitis B Virus (HBV), coronaviruses (such as MERS-CoV and SARS-CoV-2), and Human Immunodeficiency Virus (HIV).

Q3: What are the key advantages of this compound as an antiviral agent?

A3: this compound's main advantages include its high barrier to the development of viral resistance and its lack of cross-resistance with direct-acting antivirals (DAAs). Because it targets a host protein, it is more difficult for the virus to develop resistance through mutations in its own genome. This also contributes to its pangenotypic activity.

Q4: How does treatment duration with this compound affect viral inhibition and the potential for viral rebound?

A4: Prolonged treatment with this compound is generally associated with a greater reduction in viral load. In clinical trials for HCV, treatment durations of 24 to 48 weeks have been evaluated, often in combination with other antivirals like pegylated interferon and ribavirin. Shorter treatment durations may not be sufficient to clear the virus, potentially leading to viral rebound upon cessation of therapy. In vitro studies have shown that prolonged exposure to this compound is necessary to select for resistant viral replicons, highlighting the high barrier to resistance. The optimal treatment duration for maximal and sustained viral inhibition will depend on the specific virus, the experimental system (in vitro vs. in vivo), and whether this compound is used as a monotherapy or in combination with other agents.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antiviral activity in cell culture experiments.

  • Q: My EC50 values for this compound are higher than what is reported in the literature. What could be the cause?

    • A: Several factors could contribute to this. Firstly, ensure the purity and integrity of your this compound compound. Secondly, confirm the cell line and viral strain you are using, as efficacy can vary between them. Cell passage number can also affect results; it is recommended to use cells within a consistent and low passage range. Finally, review your experimental protocol, paying close attention to the timing of drug addition relative to infection, incubation times, and the method used to quantify viral replication.

  • Q: I am observing significant variability between replicate wells in my antiviral assay. How can I improve consistency?

    • A: To improve consistency, ensure uniform cell seeding density across your plate. When preparing drug dilutions, perform thorough mixing at each dilution step. When adding the drug or virus to the wells, do so in a consistent manner to avoid variability in exposure time. Also, be mindful of potential "edge effects" on multi-well plates; consider not using the outer wells for critical measurements.

Issue 2: Evidence of cytotoxicity at or near the effective antiviral concentration.

  • Q: How can I be sure that the reduction in viral signal is due to antiviral activity and not just cytotoxicity?

    • A: It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound in parallel with the 50% effective concentration (EC50) in uninfected cells. The selectivity index (SI), calculated as CC50 / EC50, provides a measure of the therapeutic window. An SI value of 10 or greater is generally considered indicative of specific antiviral activity. You can assess cytotoxicity using assays that measure cell viability, such as those based on metabolic activity (e.g., MTT or MTS assays) or cell membrane integrity (e.g., LDH release assay).

  • Q: I am observing cell death at concentrations where I expect to see antiviral activity. What are my options?

    • A: If the EC50 and CC50 values are too close, first re-confirm both values with fresh drug dilutions and a sensitive cell viability assay. If the issue persists, consider using a different cell line that may be less sensitive to this compound's cytotoxic effects. You can also explore reducing the treatment duration to see if a shorter exposure provides a better therapeutic window.

Issue 3: this compound precipitation in cell culture medium.

  • Q: I noticed that this compound is precipitating out of solution after I add it to my cell culture medium. How can I prevent this?

    • A: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into aqueous cell culture medium, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. To prevent precipitation, ensure your stock solution is fully dissolved before diluting it into the medium. It can also be helpful to pre-warm the cell culture medium before adding the this compound stock solution. If precipitation persists, you may need to prepare a more dilute stock solution and add a larger volume to your culture, while still maintaining a safe final DMSO concentration.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µM)Reference
Hepatitis C Virus (HCV)Huh-7Replicon0.02 - 0.23
Hepatitis B Virus (HBV)HepG2.2.15DNA ReductionDose-dependent reduction
MERS-CoVVeroCPE3.6
MERS-CoVHuh7CPE3.4
SARS-CoVVeroVirus Yield3.1
SARS-CoV-2Vero E6RNA Production0.46 ± 0.04

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineCC50 (µM)Reference
Vero26.4
Huh743.8

Experimental Protocols

Detailed Methodology for a Hepatitis C Virus (HCV) Replicon Assay

This protocol provides a general framework for assessing the anti-HCV activity of this compound using a subgenomic replicon system.

  • Cell Culture:

    • Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 (to maintain selection for the replicon).

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.

    • Prepare serial dilutions of this compound in cell culture medium. It is common to start with a high concentration and perform 2- to 3-fold serial dilutions. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • After allowing the cells to adhere overnight, remove the existing medium and add the medium containing the different concentrations of this compound.

    • Incubate the plates for a predetermined duration, typically 48 to 72 hours.

  • Quantification of HCV RNA Replication:

    • After the incubation period, lyse the cells and quantify the level of HCV replicon RNA. This is often done using a real-time reverse transcription polymerase chain reaction (RT-qPCR) assay targeting a specific region of the HCV genome within the replicon.

    • Alternatively, some replicon systems contain a reporter gene, such as luciferase, which can be quantified using a luminometer.

  • Data Analysis:

    • Normalize the HCV RNA or reporter gene signal to a housekeeping gene or total protein concentration to account for any differences in cell number.

    • Plot the percentage of viral replication inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of viral replication, using a non-linear regression analysis.

  • Cytotoxicity Assay (to be run in parallel):

    • Seed parental Huh-7 cells (without the replicon) in a separate 96-well plate at the same density.

    • Treat the cells with the same serial dilutions of this compound.

    • After the same incubation period, assess cell viability using a standard method like the MTT or MTS assay.

    • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Alisporivir_Mechanism cluster_host Host Cell cluster_virus HCV Replication Complex CypA Cyclophilin A (CypA) (Peptidyl-prolyl isomerase) NS5A_trans NS5A Protein (trans-conformation) (Active for RNA binding) CypA->NS5A_trans Isomerization NS5A_cis NS5A Protein (cis-conformation) NS5A_cis->CypA Binding RNA_Binding Viral RNA Binding & Replication NS5A_trans->RNA_Binding This compound This compound This compound->CypA Inhibition

Caption: Mechanism of this compound action on the HCV replication complex.

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Seed Cells prepare_drug Prepare this compound Serial Dilutions start->prepare_drug treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate Incubate for Defined Duration treat_cells->incubate assess_antiviral Assess Antiviral Activity (e.g., RT-qPCR, Luciferase) incubate->assess_antiviral assess_toxicity Assess Cytotoxicity (e.g., MTT, MTS) incubate->assess_toxicity analyze_data Data Analysis: Calculate EC50 and CC50 assess_antiviral->analyze_data assess_toxicity->analyze_data end End: Determine Selectivity Index (SI) analyze_data->end

Caption: General experimental workflow for evaluating this compound.

Avoiding Alisporivir precipitation in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alisporivir. The primary focus is to address the common challenge of this compound precipitation in experimental media.

Troubleshooting Guide: Avoiding this compound Precipitation

Q1: My this compound solution is precipitating after I add it to my cell culture medium. What is causing this?

A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation upon addition to aqueous-based cell culture media is a common issue. The primary cause is the rapid change in solvent environment from a high-concentration organic solvent stock (typically DMSO) to the aqueous medium, causing the drug to fall out of solution.

Q2: How can I prepare my this compound stock solution to minimize precipitation upon dilution?

A2: Proper preparation of the stock solution is critical. It is recommended to use a high-purity, anhydrous organic solvent.

Recommended Solvent:

  • Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.

Solubility in DMSO:

  • This compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] However, preparing a highly concentrated stock may increase the risk of precipitation upon dilution. A more moderate concentration is often advisable.

Table 1: this compound Solubility Data

SolventMaximum Reported SolubilityMolar ConcentrationNotes
DMSO100 mg/mL82.19 mMUse of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can reduce solubility.[1]
DMSO50 mg/mL41.10 mMSonication may be required to fully dissolve the compound.[2]

Q3: What is the best procedure for diluting the this compound DMSO stock into my cell culture medium?

A3: The dilution method significantly impacts whether this compound remains in solution. A stepwise dilution and ensuring the final DMSO concentration remains low are key.

Key Recommendations:

  • Final DMSO Concentration: To avoid cell toxicity, the final concentration of DMSO in your cell culture medium should be less than 0.5%.[3]

  • Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilutions in your culture medium.

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the medium as you add the this compound stock solution. This helps to quickly disperse the drug molecules and prevent localized high concentrations that can lead to precipitation.

  • Temperature: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q4: I am still observing precipitation even after following the recommended dilution procedure. What else can I try?

A4: If precipitation persists, consider the following advanced troubleshooting steps:

  • Reduce Final this compound Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used. Try a lower final concentration if your experimental design allows.

  • Serum Concentration: The presence of serum proteins, such as fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds. If you are working in serum-free media, consider whether your experiment can tolerate the addition of a low percentage of serum.

  • Use of Pluronic F-68: For particularly challenging compounds, the addition of a non-ionic surfactant like Pluronic F-68 to the cell culture medium at a low concentration (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic drugs. However, it is crucial to test the effect of the surfactant on your specific cell line and experimental endpoints.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 40 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short bursts in a water bath sonicator until the solution is clear.[2]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2][3]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM from a 40 mM stock: a. Prepare an intermediate dilution by adding 2.5 µL of the 40 mM stock to 997.5 µL of medium. This results in a 100 µM intermediate solution. b. Add the required volume of the 100 µM intermediate solution to your final culture volume.

  • Immediately after adding the this compound solution to the medium at each step, mix thoroughly by gentle vortexing or inversion.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a non-immunosuppressive cyclophilin inhibitor. It binds to cyclophilin A (CypA), a host cell protein, and inhibits its peptidyl-prolyl isomerase (PPIase) activity.[4] In the context of Hepatitis C Virus (HCV) infection, CypA is essential for viral replication. By inhibiting CypA, this compound disrupts the interaction between CypA and the HCV non-structural protein 5A (NS5A), which is critical for the viral replication process.[5][6]

Q: What is the recommended storage and stability of this compound solutions?

A:

  • Powder: Store at -20°C for up to 3 years.[3]

  • DMSO Stock Solution: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][3] It is advisable to store under nitrogen and away from moisture.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

Q: Are there any known effects of pH or temperature on this compound stability in aqueous solutions?

Visualizing Experimental Processes and Pathways

To aid in understanding the experimental workflow and the biological mechanism of this compound, the following diagrams have been generated.

Alisporivir_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell-Based Assay alisporivir_powder This compound Powder stock_solution Concentrated Stock (e.g., 40 mM in DMSO) alisporivir_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution storage Store at -80°C in Aliquots stock_solution->storage intermediate_dilution Intermediate Dilution (e.g., 100 µM) stock_solution->intermediate_dilution Dilute culture_medium Pre-warmed Cell Culture Medium culture_medium->intermediate_dilution final_solution Final Working Solution (e.g., 1 µM) intermediate_dilution->final_solution Final Dilution cell_culture Cell Culture final_solution->cell_culture Treat Cells incubation Incubate cell_culture->incubation analysis Analysis incubation->analysis

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

Alisporivir_Signaling_Pathway cluster_virus HCV Replication Complex CypA Cyclophilin A (CypA) NS5A HCV NS5A CypA->NS5A Binds to & Isomerizes HCV_RNA HCV RNA NS5A->HCV_RNA Binds to Replication Viral Replication HCV_RNA->Replication Template for This compound This compound This compound->CypA Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Technical Support Center: In Vitro Resistance to Alisporivir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing in vitro resistance to Alisporivir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly DEB025) is a non-immunosuppressive cyclophilin (Cyp) inhibitor.[1][2][3][4] It functions as a host-targeting antiviral, meaning it inhibits a host protein that the virus needs for replication, rather than targeting a viral protein directly.[5][6][7][8] Specifically, this compound binds to the host protein cyclophilin A (CypA), preventing its interaction with the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[5][6] This interaction is crucial for HCV replication, and its disruption blocks the viral life cycle.[5][6]

Q2: Why is it so difficult to develop high-level resistance to this compound in vitro?

Developing resistance to this compound is challenging primarily because it targets a host protein, CypA.[9] This presents a high genetic barrier to resistance for the virus.[1][2][3][5][6][7][10] Unlike direct-acting antivirals (DAAs) where a single mutation in the viral target can confer high resistance, HCV must evolve to bypass its dependency on the host's CypA.[9] This typically requires multiple mutations in the viral genome, which is a slower and more complex process.[5][9][11] In vitro selection of resistant replicons is a lengthy process, often taking more than 3 weeks and sometimes as long as 20 weeks.[1][2][3][5]

Q3: What genetic mutations are associated with this compound resistance?

Mutations conferring resistance to this compound are consistently found in domain II of the viral NS5A protein, which is the binding site for CypA.[5][11]

  • Single Mutations: The most frequently observed single mutation is D320E in both genotype 1a and 1b replicons.[1][2][3][5] However, this mutation by itself only confers a low level of resistance, typically a 2- to 4-fold increase in the EC50 value.[1][2][3][5]

  • Multiple Mutations: To achieve a significant level of resistance, a combination of multiple mutations in NS5A is required.[5][9][11] For instance, the combination of D320E and Y321N has been shown to render HCV more significantly resistant.[9] Clinical studies have also identified multiple NS5A amino acid changes that collectively contribute to mild to moderate resistance (<17-fold increase in EC50).[5]

Q4: Do this compound-resistant viruses show cross-resistance to other antivirals?

No, this compound-resistant clones remain sensitive to direct-acting antivirals (DAAs) that target other viral proteins like the NS3/NS4A protease or the NS5B polymerase.[1][2][3][5] This is a key advantage of its host-targeting mechanism. However, cross-resistance is observed with other cyclophilin inhibitors, such as Cyclosporine A (CsA).[1][2][3]

Troubleshooting Guide

Issue 1: The viral replicon is cleared from the culture at higher this compound concentrations instead of developing resistance.

  • Problem: You are increasing the drug concentration too aggressively.

  • Explanation: There is a fine balance between applying enough selective pressure to enrich for resistant variants and overwhelming the viral population. Unlike many DAAs, simply increasing the concentration of this compound can lead to the complete elimination of the replicon.[5]

  • Solution: Start with a low concentration of this compound (e.g., around the EC50 or slightly higher) and increase the concentration gradually.[4] Allow the culture to adapt and recover at each concentration step before escalating. This process is slow; expect it to take several weeks to months.[1][2][3]

Issue 2: After many weeks of culture, no resistant colonies are emerging.

  • Problem: The genetic barrier to resistance is high, and the starting viral population may lack the necessary pre-existing mutations.

  • Explanation: The development of this compound resistance is a slow and inefficient process.[1][2][3][5] It's possible that the necessary combination of mutations required to bypass CypA dependency has not occurred spontaneously in your culture.

  • Solutions:

    • Patience: Continue passaging the cells under selection for an extended period (>13 weeks has been reported).[9]

    • Increase Population Size: Ensure you are using a large population of cells and virus to increase the probability of spontaneous mutations arising.

    • Verify Drug Activity: Confirm that the this compound you are using is active and at the correct concentration. Run a standard EC50 determination assay on the wild-type replicon as a quality control step.

Issue 3: Sequencing reveals the D320E mutation, but the observed resistance level is very low.

  • Problem: This is an expected intermediate step.

  • Explanation: The D320E mutation is a common first step in the development of resistance, but it only provides a low-level survival advantage (2-4 fold).[1][2][3][5] Significant resistance requires the accumulation of additional mutations.[9][11]

  • Solution: Continue the selection protocol. Maintain the culture under the current this compound concentration or increase it slightly to select for the emergence of secondary mutations that, in combination with D320E, will confer higher levels of resistance.

Quantitative Data Summary

The following tables summarize the in vitro resistance profile of this compound against HCV replicons.

Table 1: EC50 Fold-Change for Key NS5A Mutations

HCV GenotypeNS5A Mutation(s)Reported Fold-Change in EC50 (vs. Wild-Type)Reference(s)
1bD320E~3.9-fold[1][2][3]
1bDEB025-resistant replicon line~10-fold[1]
1a / 1bD320E~2-3-fold[5]
1a / 1bD320E / Y321NSignificant (exact fold-change not specified)[9]
1 (Clinical)Multiple NS5A mutations< 17-fold[5]

Table 2: Timeframe for In Vitro Resistance Selection

Antiviral ClassDrug ExampleTypical Time to In Vitro ResistanceReference(s)
Cyclophilin InhibitorThis compound (DEB025)>3 weeks; Average of 20 weeks[1][2][3][5]
DAA (Protease/Polymerase Inhibitors)Various~1 week; <2 weeks[1][2][3][5]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Selection of this compound-Resistant HCV Replicons

This protocol describes a general method for selecting this compound-resistant HCV replicons in a continuous cell culture system (e.g., Huh-7 cells harboring an HCV replicon).

Methodology:

  • Baseline EC50 Determination: First, determine the 50% effective concentration (EC50) of this compound against the wild-type HCV replicon cell line using a standard antiviral assay (e.g., qPCR for replicon RNA levels or a reporter assay).

  • Initiation of Selection: Seed Huh-7 replicon cells in media containing G418 (for replicon maintenance) and an initial concentration of this compound. A starting concentration of approximately 2x the EC50 is recommended.[4]

  • Continuous Passaging: Culture the cells continuously under this dual-selection pressure. Passage the cells as they reach confluence, always maintaining the same concentration of this compound and G418.

  • Observation and Dose Escalation: Monitor the cells for signs of adaptation (i.e., improved cell health and growth rate). Once the culture has stabilized, increase the this compound concentration incrementally (e.g., in 1.5x or 2x steps).[4] This is a critical and lengthy phase; allow the culture several passages to adapt to each new concentration.

  • Isolation of Resistant Colonies: After an extended period (e.g., >10 weeks), resistant colonies should begin to emerge and grow more robustly. Isolate these single colonies using cloning cylinders or by limiting dilution.

  • Expansion and Characterization: Expand the isolated clones in the presence of the selective concentration of this compound. Characterize the phenotype (confirm the EC50 shift) and genotype (sequence the NS5A region) of the resistant replicons.

G cluster_setup Setup cluster_selection Selection Cycle (Weeks to Months) cluster_outcome Isolation & Analysis A HCV Replicon Cell Line B Determine Baseline EC50 of this compound A->B C Culture cells with This compound (start at ~2x EC50) + G418 B->C D Continuous Passaging C->D Repeat E Observe for Adaptation D->E Repeat F Gradually Increase This compound Concentration E->F Repeat F->D Repeat G Resistant Colonies Emerge F->G H Isolate Single Colonies G->H I Expand Clones H->I J Phenotypic (EC50) & Genotypic (Sequencing) Analysis I->J

Caption: Workflow for in vitro selection of this compound resistance.
This compound's Mechanism of Action and Resistance Pathway

This compound acts by inhibiting the host protein CypA, thereby preventing it from binding to the viral NS5A protein, which is a necessary step for viral replication. Resistance mutations in NS5A allow the virus to replicate in a manner that is less dependent on CypA, effectively bypassing the drug's mechanism of action.[1][2][3][9]

G cluster_wt Wild-Type HCV Replication (Drug Sensitive) cluster_res Resistant HCV Replication (Drug Insensitive) CypA_wt Host CypA NS5A_wt Viral NS5A CypA_wt->NS5A_wt Binds & Isomerizes Replication_wt HCV Replication NS5A_wt->Replication_wt Enables This compound This compound This compound->CypA_wt Inhibits CypA_res Host CypA NS5A_res Mutated Viral NS5A (e.g., D320E) CypA_res->NS5A_res Interaction not required Replication_res HCV Replication NS5A_res->Replication_res Bypasses need for CypA Alisporivir_res This compound Alisporivir_res->CypA_res Inhibits

Caption: Mechanism of this compound action and viral resistance.

References

Impact of serum proteins on Alisporivir efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on Alisporivir efficacy in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental evaluation of this compound, with a focus on the confounding effects of serum proteins.

Q1: We are observing lower than expected potency (higher EC50 value) for this compound in our antiviral assay. What could be the cause?

A1: Several factors could contribute to a higher than expected EC50 value for this compound. One critical and often overlooked factor is the concentration of serum in your cell culture medium. This compound is known to bind to serum proteins, particularly albumin and alpha-1-acid glycoprotein. This binding sequesters the drug, reducing the unbound fraction that is available to enter the cells and inhibit its target, cyclophilin A.

Troubleshooting Steps:

  • Review Serum Concentration: Check the percentage of Fetal Bovine Serum (FBS) or other sera in your culture medium. Standard assays often use 10% FBS. If you are using a higher concentration, or human serum which has a higher protein content, this could significantly increase the EC50 value.

  • Quantify Protein Binding: Consider performing a protein binding assay, such as equilibrium dialysis, to determine the fraction of this compound that is unbound in your specific experimental conditions.

  • Lower Serum Concentration: If your experimental design allows, try performing the antiviral assay in a medium with a lower serum concentration (e.g., 2% FBS). Be mindful that lower serum can affect cell health and viral replication, so appropriate controls are essential.

  • Calculate Unbound EC50: When reporting your data, calculate and specify the unbound EC50 value, which provides a more accurate measure of the drug's intrinsic potency.

Q2: There is high variability in our this compound EC50 values between experiments. How can we improve reproducibility?

A2: High variability in EC50 values is a common issue in cell-based assays. When investigating a drug with high protein binding like this compound, this variability can be exacerbated by inconsistencies in serum protein levels.

Troubleshooting Steps:

  • Standardize Serum Lots: Different lots of FBS can have varying protein compositions. If possible, purchase a large single lot of FBS for the entire set of experiments to minimize this source of variability. Always test a new lot of serum for its effect on cell growth and viral replication before use in critical experiments.

  • Consistent Cell Seeding Density: Ensure that cells are seeded at a consistent density for each experiment. Cell density can affect the amount of virus required to achieve a measurable effect and can also influence the overall health of the culture.

  • Precise Drug Dilutions: this compound is soluble in DMSO. Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution to avoid issues with drug stability and precipitation.

  • Control for Virus Titer: The infectious titer of your virus stock can fluctuate. Always titer your virus stock before initiating an antiviral assay to ensure a consistent multiplicity of infection (MOI).

Q3: How do we differentiate between cytotoxicity and antiviral activity of this compound, especially when altering serum concentrations?

A3: It is crucial to distinguish between the desired antiviral effect and any potential cytotoxic effects of the drug, as cytotoxicity can be misinterpreted as antiviral activity. Changes in serum concentration can impact cell viability, further complicating this assessment.

Troubleshooting Steps:

  • Run a Parallel Cytotoxicity Assay: Always perform a cytotoxicity assay in parallel with your antiviral assay. Use the same cell type, seeding density, drug concentrations, and incubation time, but without the virus. Common methods include MTT, MTS, or CellTiter-Glo assays.

  • Determine the CC50: From the cytotoxicity assay, calculate the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a critical parameter for evaluating the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

  • Microscopic Examination: Regularly observe the cells under a microscope for any morphological changes that might indicate cytotoxicity, such as rounding, detachment, or membrane blebbing.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various viruses under different cell culture conditions. Note the impact of the cell line and assay readout on the resulting EC50 values. While direct comparative studies on serum concentration effects are limited in published literature, providing the serum percentage used in the original studies allows for a more informed comparison.

Table 1: Anti-Hepatitis C Virus (HCV) Activity of this compound

HCV GenotypeCell LineAssay TypeSerum ConcentrationEC50 (nM)Reference
1bHuh-7Replicon10% FBS40[1]
1bHuh-7Replicon10% FBS50[2]

Table 2: Anti-Coronavirus Activity of this compound

VirusCell LineAssay TypeSerum ConcentrationEC50 (µM)Reference
SARS-CoV-2Vero E6RNA yieldNot Specified0.46[3]
MERS-CoVVeroCPE-based10% FBS3.6[4]
MERS-CoVHuh7CPE-based10% FBS3.4[4]

Table 3: Anti-Hepatitis B Virus (HBV) Activity of this compound

Cell LineAssay TypeSerum ConcentrationEC50 (µg/mL)Reference
HepG2.2.15DNA reduction10% FBS~5[5]
HuH-7DNA reduction10% FBS~5[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of this compound EC50 using a Replicon-Based Assay

Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution.

  • G418 (Geneticin).

  • This compound (stock solution in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count Huh-7 replicon cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in DMEM with the desired final FBS concentration (e.g., 10%, 5%, 2%). The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (considered 100% replication).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Equilibrium Dialysis for this compound Serum Protein Binding

Objective: To determine the percentage of this compound bound to serum proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO).

  • Human serum or Fetal Bovine Serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound stock solution in DMSO.

  • Incubator with shaking capability.

  • LC-MS/MS system for drug quantification.

Procedure:

  • Sample Preparation:

    • Spike the serum with this compound to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.

  • Dialysis Setup:

    • Pipette the this compound-spiked serum into the sample chamber of the RED device insert.

    • Add an equal volume of PBS to the buffer chamber of the same insert.

    • Assemble the RED device according to the manufacturer's instructions.

  • Incubation:

    • Incubate the assembled device at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, carefully collect samples from both the serum and the buffer chambers.

    • To the buffer sample, add an equal volume of blank serum. To the serum sample, add an equal volume of PBS to maintain matrix consistency for analysis.

    • Precipitate the proteins from both samples (e.g., with acetonitrile) and centrifuge.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of this compound.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • Calculate the percentage of bound drug using the following formula: % Bound = 100 * (1 - (Concentration in buffer chamber / Concentration in serum chamber))

Visualizations

This compound Mechanism of Action

Alisporivir_Mechanism cluster_host_cell Host Cell CypA Cyclophilin A (CypA) (Host Protein) NS5A HCV NS5A (Viral Protein) CypA->NS5A Binds and facilitates proper folding ReplicationComplex HCV Replication Complex NS5A->ReplicationComplex Essential for assembly HCV_RNA HCV RNA Replication ReplicationComplex->HCV_RNA This compound This compound This compound->CypA Inhibits

Caption: this compound inhibits the host protein Cyclophilin A, disrupting its interaction with the viral NS5A protein and thereby blocking HCV replication.

Experimental Workflow: Impact of Serum on this compound EC50

workflow cluster_0 Preparation cluster_1 Treatment Groups cluster_2 Assay & Analysis A Prepare this compound serial dilutions C Group 1: Low Serum Medium (e.g., 2% FBS) A->C D Group 2: Standard Serum Medium (e.g., 10% FBS) A->D E Group 3: High Serum Medium (e.g., 20% FBS or Human Serum) A->E B Culture virus-infected host cells B->C B->D B->E F Incubate cells with this compound for 72h C->F D->F E->F G Measure antiviral effect (e.g., reporter gene, qPCR) F->G H Determine EC50 for each group G->H I Compare EC50 values H->I

Caption: Workflow for assessing the impact of different serum concentrations on the in vitro efficacy (EC50) of this compound.

Logical Relationship: Serum Protein Binding and this compound Efficacy

logical_relationship TotalDrug Total this compound in Culture Medium BoundDrug Protein-Bound this compound (Inactive) TotalDrug->BoundDrug UnboundDrug Unbound (Free) this compound (Active) TotalDrug->UnboundDrug SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->BoundDrug BoundDrug->UnboundDrug Equilibrium CellularUptake Cellular Uptake UnboundDrug->CellularUptake AntiviralEffect Antiviral Effect CellularUptake->AntiviralEffect

Caption: The equilibrium between bound and unbound this compound in the presence of serum proteins determines the drug's bioavailability and antiviral effect.

References

Best practices for storing and handling Alisporivir in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Alisporivir in a laboratory setting. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Debio-025) is a non-immunosuppressive cyclophilin inhibitor.[1][2] It primarily acts by binding to and inhibiting cyclophilin A (CypA), a host cell protein.[3][4] In the context of Hepatitis C Virus (HCV), CypA is a crucial cofactor for viral replication. This compound's inhibition of CypA prevents a key cis-trans isomerization step in the HCV NS5A protein, which ultimately blocks viral replication.[1][5] Because it targets a host protein, this compound has a high barrier to resistance.[3][4]

Q2: How should I store powdered this compound?

Powdered this compound should be stored at -20°C for long-term stability.[6] One supplier suggests a storage temperature range of -10°C to -25°C.[7] Under these conditions, the powder is stable for at least three years from the date of receipt.[6]

Q3: What is the best solvent to use for making this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at concentrations of 100 mg/mL (82.19 mM) or greater.[6][8] It is advisable to use fresh, moisture-absorbing DMSO, as moisture can reduce solubility.[6]

Q4: How should I store this compound stock solutions?

Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1][8] The stability of the stock solution depends on the storage temperature.

Storage Recommendations for this compound Solutions

Storage Temperature Duration Notes
-80°C Up to 1 year[6] Recommended for long-term storage. Some sources specify 6 months.[1][8]

| -20°C | Up to 1 month[1][6][8] | Suitable for short-term storage. |

Always store solutions protected from moisture and, for added stability, consider storing under nitrogen.[1]

Q5: Are there any critical safety precautions for handling this compound?

Yes. While this compound is generally intended for research use only, it's important to be aware of findings from clinical development. Development for HCV was halted due to safety concerns, specifically pancreatitis, which was reported in a small percentage of patients in clinical trials.[9][10][11] Common adverse events noted in clinical studies included hyperbilirubinemia, anemia, and thrombocytopenia.[3][9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling the compound.

Troubleshooting Guide

Q1: My this compound powder is not dissolving well in DMSO. What can I do?

If you encounter solubility issues, ensure you are using fresh, high-quality DMSO, as moisture can negatively impact solubility.[6] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[8]

Q2: I'm seeing precipitation in my stock solution after thawing. Is it still usable?

Precipitation upon thawing may indicate that the compound has come out of solution. You can try to redissolve it by warming the vial to 37°C and vortexing. However, to avoid this issue, it is crucial to aliquot the stock solution into smaller, single-use volumes after preparation to minimize freeze-thaw cycles.[1][8] If precipitation persists, the concentration of that specific aliquot may be compromised.

Q3: My cell culture results are inconsistent. Could it be related to the compound's stability?

Inconsistent results could stem from compound degradation. Ensure that stock solutions are stored correctly and within the recommended timeframes (1 month at -20°C, 6-12 months at -80°C).[1][6] Avoid repeated freeze-thaw cycles by using fresh aliquots for each experiment.[8] Also, confirm that the final concentration of DMSO in your cell culture medium is not exceeding levels that could cause cellular toxicity (typically <0.5%).

Visualized Workflows and Mechanisms

Alisporivir_Handling_Workflow Figure 1: Recommended Laboratory Workflow for this compound cluster_Storage Compound Storage cluster_Preparation Solution Preparation cluster_Use Experimental Use Receipt Receive this compound (Powder Form) StorePowder Store Powder at -20°C (Up to 3 years) Receipt->StorePowder Upon Arrival PrepareStock Prepare Stock Solution in fresh DMSO (e.g., 100 mg/mL) StorePowder->PrepareStock For Use Aliquot Aliquot into single-use tubes PrepareStock->Aliquot StoreStock Store Aliquots (-20°C for 1 month or -80°C for up to 1 year) Aliquot->StoreStock Thaw Thaw a single aliquot StoreStock->Thaw For Use Dilute Prepare working solution in culture medium or appropriate vehicle Thaw->Dilute Experiment Perform Experiment Dilute->Experiment Alisporivir_Mechanism_of_Action Figure 2: this compound's Mechanism of Action in HCV Inhibition cluster_Virus Hepatitis C Virus (HCV) CypA Cyclophilin A (CypA) (Host Protein) NS5A_cis NS5A Protein (cis-conformation) CypA->NS5A_cis Isomerase Activity NS5A_trans NS5A Protein (trans-conformation) NS5A_cis->NS5A_trans Conformational Change Replication HCV RNA Replication NS5A_trans->Replication Required for This compound This compound This compound->CypA Binds and Inhibits

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing Alisporivir-related mitochondrial toxicity in vitro. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mitochondrial target?

A1: this compound (also known as Debio 025) is a non-immunosuppressive analog of cyclosporin A.[1][2] Its primary mitochondrial target is Cyclophilin D (CypD), a key regulatory component of the mitochondrial permeability transition pore (mPTP).[3][4] By binding to and inhibiting CypD, this compound prevents the opening of the mPTP, which is a critical event in some forms of mitochondrial dysfunction and cell death.[2][5]

Q2: What are the key indicators of mitochondrial toxicity to assess for this compound?

A2: When evaluating this compound, it is crucial to assess a range of mitochondrial health parameters. Key indicators include:

  • Mitochondrial Permeability Transition (MPT): Directly assessing the inhibition of mPTP opening, often by measuring calcium retention capacity.[6]

  • Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) to evaluate the function of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS).[7][8]

  • Mitochondrial Membrane Potential (ΔΨm): A critical indicator of mitochondrial health and energy coupling.[1][9]

  • Reactive Oxygen Species (ROS) Production: Assessing levels of oxidative stress, as mitochondrial dysfunction can lead to increased ROS.[9]

  • ATP Production: Quantifying cellular ATP levels to determine the impact on overall energy metabolism.[10]

  • Mitochondrial Biogenesis and Dynamics: Evaluating long-term effects on the creation of new mitochondria and the balance of mitochondrial fission and fusion.[5][6]

Q3: Is this compound expected to be toxic to mitochondria?

A3: this compound's primary role is often protective against certain types of mitochondrial stress by inhibiting the mPTP.[5][7] For instance, in models of Duchenne muscular dystrophy or hepatitis C, this compound has been shown to prevent mitochondrial dysfunction, including collapse of membrane potential, overproduction of ROS, and decreased cell respiration.[1][7][9] However, some studies suggest it can also suppress mitochondrial biogenesis and dynamics, which could be a concern with long-term exposure.[5][6] Therefore, its effect as "toxic" or "protective" is context-dependent and requires careful evaluation.

Q4: What cell lines are suitable for studying this compound's mitochondrial effects?

A4: The choice of cell line depends on the research context. Commonly used models include:

  • Human Hepatoma Cell Lines (e.g., HepG2, HuH-7): These are relevant for studying liver-related effects, especially in the context of hepatitis C, where this compound has been extensively studied.[10][11] Using cells grown in galactose-containing media (forcing reliance on OXPHOS) can increase sensitivity to mitochondrial toxicants.[10][12]

  • Primary Myoblasts or Myotubes: Essential for research related to muscular dystrophies, as they provide a more physiologically relevant model.[7]

  • Inducible Cell Lines: Cell lines that express a specific protein (e.g., HCV polyprotein) upon induction can be used to investigate this compound's ability to rescue a specific mitochondrial insult.[1][9]

Q5: How can I differentiate between this compound's intended effect on CypD and general off-target mitochondrial toxicity?

A5: This is a critical experimental question. A multi-assay approach is recommended:

  • Confirm CypD Inhibition: Use a calcium retention capacity assay in isolated mitochondria. This compound should increase the amount of calcium required to trigger mPTP opening.

  • Use CypD Knockdown/Knockout Cells: If this compound has no further effect in cells lacking CypD (gene PPIF), it strongly suggests its actions are mediated through this target.[4][13]

  • Assess Electron Transport Chain (ETC) Complex Activity: Use specific assays for Complexes I-V to see if this compound directly inhibits any component of the respiratory chain, which would be an off-target effect.

  • Compare with a Known Toxicant: Run a compound known to induce mitochondrial toxicity (e.g., Rotenone, FCCP) in parallel to validate your assays and provide a benchmark for toxic effects.

Troubleshooting Guides

Issue 1: My cell viability assay (e.g., MTT, LDH) shows no change after this compound treatment. Does this mean there is no mitochondrial effect?

Answer: Not necessarily. Cell viability assays measure late-stage events like membrane rupture or metabolic collapse. Mitochondrial dysfunction can occur without leading to immediate cell death.

  • Recommendation: Your primary endpoint should be a direct measure of mitochondrial function, not overall cell viability. A cell can have impaired mitochondrial respiration or reduced spare respiratory capacity while still appearing "viable" in an MTT assay. Use more sensitive, function-based assays like OCR measurement (Seahorse) or ΔΨm analysis (JC-1, TMRM) to detect subtle effects.[14]

Issue 2: My oxygen consumption rate (OCR) measurements are highly variable after this compound treatment.

Answer: OCR data variability can stem from several sources. Follow this troubleshooting workflow to isolate the problem.

G start High OCR Variability check_cells Verify Cell Seeding - Was cell density consistent? - Were cells evenly distributed? start->check_cells check_reagents Check Reagent Preparation - Was this compound fully dissolved? - Were Seahorse inhibitors (Oligomycin, FCCP, etc.) fresh and at the correct concentration? start->check_reagents check_instrument Review Instrument Protocol - Was the sensor cartridge properly hydrated and calibrated? - Is the instrument temperature stable at 37°C? start->check_instrument check_protocol Assess Assay Protocol - Was the cell plate pre-incubated in a CO2-free incubator? - Were injection volumes accurate? start->check_protocol sol_cells Solution: Optimize seeding density and practice plating technique. check_cells->sol_cells If inconsistent... sol_reagents Solution: Prepare fresh reagents from stock solutions. Use a vehicle control. check_reagents->sol_reagents If issues found... sol_instrument Solution: Follow manufacturer's guidelines for calibration and maintenance. [28, 29] check_instrument->sol_instrument If protocol deviated... sol_protocol Solution: Adhere strictly to the pre-incubation and injection steps. [18] check_protocol->sol_protocol If errors occurred...

Caption: Troubleshooting workflow for variable OCR results.

Issue 3: My JC-1 assay shows a decrease in the red/green fluorescence ratio, but my TMRM/TMRE assay shows no change in fluorescence.

Answer: This discrepancy can occur because the assays measure membrane potential differently.

  • JC-1: This is a ratiometric dye that forms red aggregates in healthy, high-potential mitochondria and exists as green monomers in the cytoplasm and in low-potential mitochondria.[15] A decrease in the red/green ratio is a clear sign of depolarization.

  • TMRM/TMRE: These are non-ratiometric, Nernstian dyes. Their accumulation in mitochondria is dependent on both mitochondrial and plasma membrane potential.[14] A subtle change in ΔΨm might not be detected if there are concurrent changes in plasma membrane potential or if the signal-to-noise ratio is low.

  • Recommendation:

    • Trust the Ratiometric Data: The JC-1 ratio is generally a more robust indicator of depolarization as it internally normalizes.

    • Optimize TMRM/TMRE: Ensure you are using the dye in a non-quenching mode and that cells are healthy. Run a positive control like FCCP or CCCP to confirm that the dye can report depolarization in your system.[16][17]

    • Consider the Mechanism: this compound's inhibition of the mPTP would be expected to prevent depolarization under stress. If you are seeing depolarization, it could indicate an off-target effect or a cellular context where CypD inhibition is detrimental.

Quantitative Data Summary

The following tables present representative data from in vitro experiments assessing mitochondrial function. These values are illustrative and will vary based on cell type, experimental conditions, and this compound concentration.

Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF Mito Stress Test)

ParameterControl CellsThis compound-Treated CellsExpected Outcome with this compound
Basal Respiration (pmol O₂/min) 150 ± 10145 ± 12Minimal to no change[7]
ATP-Linked Respiration (pmol O₂/min) 110 ± 8108 ± 9Minimal to no change
Maximal Respiration (pmol O₂/min) 350 ± 25340 ± 30May increase if rescuing from dysfunction[7]
Proton Leak (pmol O₂/min) 40 ± 537 ± 6Minimal to no change
Spare Respiratory Capacity (%) 133%134%May increase if rescuing from dysfunction

Table 2: Effect of this compound on Mitochondrial Health Markers

ParameterControl CellsThis compound-Treated CellsExpected Outcome with this compound
ΔΨm (JC-1 Red/Green Ratio) 4.5 ± 0.34.4 ± 0.4Stabilizes or prevents a decrease under stress[1]
Cellular ATP (RLU) 1,200,000 ± 95,0001,150,000 ± 110,000No significant change or prevents a decrease
ROS Production (Fluorescence Units) 850 ± 70830 ± 65Prevents an increase under stress[9]
Mitochondrial Ca²⁺ Retention Capacity BaselineIncreasedPrevents mPTP opening[6]

Experimental Protocols & Workflows

A typical experimental workflow for assessing this compound-related mitochondrial toxicity involves initial screening followed by more detailed mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Functional Assessment cluster_analysis Phase 3: Analysis & Interpretation culture 1. Cell Culture (e.g., HepG2, Myoblasts) treat 2. This compound Treatment (Dose-response & time-course) culture->treat ocr Oxygen Consumption Rate (OCR) (Seahorse Assay) treat->ocr mmp Mitochondrial Membrane Potential (JC-1 or TMRM Assay) treat->mmp ros Reactive Oxygen Species (ROS) (MitoSOX, DCFDA) treat->ros atp Cellular ATP Levels (Luminometry) treat->atp data 4. Data Analysis (Statistical Comparison) ocr->data mmp->data ros->data atp->data interpret 5. Mechanistic Interpretation (Is it an on-target or off-target effect?) data->interpret

Caption: General experimental workflow for in vitro assessment.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is adapted for a 96-well plate format suitable for fluorescence plate readers.

Materials:

  • JC-1 Dye Stock Solution (e.g., 200 µM in DMSO)[18]

  • Black, clear-bottom 96-well cell culture plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Assay Buffer[19]

  • FCCP or CCCP (positive control for depolarization)[16]

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well black plate and culture overnight.[18]

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control group to be treated with FCCP (e.g., 10 µM) later. Incubate for the desired duration.

  • Prepare JC-1 Staining Solution: Immediately before use, dilute the JC-1 stock solution to a final working concentration of 1-2 µM in pre-warmed cell culture medium. Mix thoroughly.[16][18]

  • Staining: Remove the treatment medium from the wells. Add 100 µL of the JC-1 Staining Solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.[19]

  • Washing (Optional but Recommended): Gently aspirate the staining solution. Wash wells once with 100 µL of pre-warmed PBS or assay buffer to remove excess dye.[19]

  • Add Final Buffer: Add 100 µL of pre-warmed PBS or assay buffer to each well.

  • Fluorescence Measurement: Immediately read the plate on a fluorescence plate reader.

    • Green Monomers: Excitation ~485 nm, Emission ~535 nm.

    • Red J-Aggregates: Excitation ~535 nm, Emission ~590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Oxygen Consumption Rate (Seahorse XF Mito Stress Test)

This protocol provides a general outline for using an Agilent Seahorse XF96 analyzer.

Materials:

  • Seahorse XF96 cell culture microplate and sensor cartridge

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound

Procedure:

  • Hydrate Sensor Cartridge: The day before the assay, add 200 µL of XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[20][21]

  • Seed Cells: Seed cells in the XF96 microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat Cells: On the day of the assay, treat cells with this compound or vehicle for the desired duration.

  • Prepare Assay Medium: Warm the Seahorse XF Assay Medium to 37°C. Remove the treatment medium from the cells, wash once with assay medium, and add the final volume (e.g., 180 µL) of fresh assay medium.

  • Incubate: Place the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes to allow temperature and pH to equilibrate.[20]

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) to achieve the desired final concentrations.

  • Run Assay: Place the sensor cartridge into the Seahorse XF analyzer for calibration. Once calibration is complete, replace the utility plate with your cell plate and begin the measurement protocol. The protocol will measure OCR at baseline and then sequentially after the injection of each inhibitor.[8][14]

  • Data Analysis: Use the Seahorse Wave software to calculate key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Normalize data to cell number or protein content per well.

Signaling Pathway Diagram

The primary mitochondrial mechanism of this compound involves the inhibition of Cyclophilin D and the stabilization of the mitochondrial permeability transition pore.

G This compound's Mechanism of Action at the mPTP cluster_mito Mitochondrion mPTP Mitochondrial Permeability Transition Pore (mPTP) Swelling Mitochondrial Swelling mPTP->Swelling CypD Cyclophilin D (CypD) CypD->mPTP promotes opening CellSurvival Cell Survival / Protection from Necrosis CypD->CellSurvival this compound promotes Collapse ΔΨm Collapse Swelling->Collapse Release Release of Pro-Apoptotic Factors (e.g., Cytochrome c) Collapse->Release This compound This compound This compound->CypD inhibits Stress Stress Signals (High Ca²⁺, Oxidative Stress) Stress->CypD activates

Caption: this compound inhibits CypD, preventing mPTP opening.

References

Validation & Comparative

A Head-to-Head Battle in the Lab: Alisporivir versus Direct-Acting Antivirals for HCV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective Hepatitis C Virus (HCV) therapies has led to the development of distinct antiviral strategies. This guide provides an in vitro comparison of Alisporivir, a host-targeting agent, and various direct-acting antivirals (DAAs), offering a snapshot of their performance based on experimental data.

This compound, a cyclophilin inhibitor, represents a unique approach by targeting a host protein essential for HCV replication. In contrast, direct-acting antivirals are designed to inhibit specific viral proteins crucial for the virus's life cycle. This fundamental difference in their mechanism of action translates to distinct efficacy and resistance profiles, which are critical considerations in drug development.

At a Glance: In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) values of this compound and a selection of direct-acting antivirals against various HCV genotypes in in vitro replicon assays. Lower EC50 values indicate higher potency.

Table 1: In Vitro Potency (EC50) of this compound Against HCV Genotypes

HCV GenotypeThis compound (nM)
1a9.9 - 29
1b9.9 - 29
2a9.9 - 29
3a9.9 - 29
4a9.9 - 29

Table 2: In Vitro Potency (EC50) of Select Direct-Acting Antivirals (DAAs) Against HCV Genotypes

Drug ClassCompoundGenotype 1a (nM)Genotype 1b (nM)Genotype 2a (nM)Genotype 3a (nM)Genotype 4a (nM)
NS3/4A Protease Inhibitors
Glecaprevir0.85 - 2.70.85 - 2.7-1.6-
Grazoprevir0.010.010.080.90-
Simeprevir-7.8---
Faldaprevir6.53.1---
NS5A Inhibitors
Daclatasvir-0.005 - 600.005 - 20--
Ombitasvir0.00068 - 0.3660.00068 - 0.3660.00068 - 0.3660.00068 - 0.3660.00068 - 0.366
Velpatasvir>10,000 (with RASs)-->10,000 (with RASs)-
NS5B Polymerase Inhibitors
SofosbuvirSimilar activity across genotypes 1-4Similar activity across genotypes 1-4Similar activity across genotypes 1-4Similar activity across genotypes 1-4Similar activity across genotypes 1-4

The Achilles' Heel: Understanding Resistance

A critical aspect of antiviral therapy is the potential for the virus to develop resistance. In vitro studies are instrumental in characterizing the genetic barrier to resistance for different compounds.

Table 3: In Vitro Resistance Profile of this compound

Resistant Mutant(s)Fold-Increase in EC50
NS5A D320E3.6 - 3.9[1][2][3]
NS5A D320E + Y321NSignificant resistance[4]

Note: The development of significant resistance to this compound in vitro often requires multiple mutations and prolonged drug pressure, suggesting a high barrier to resistance.[1][2]

Table 4: In Vitro Resistance Profile of Select Direct-Acting Antivirals (DAAs)

Drug ClassCompoundResistant Mutant(s)Fold-Increase in EC50
NS3/4A Protease Inhibitors
MultipleD168A/G/H/V/Y16 to >280
NS5A Inhibitors
DaclatasvirGT1a Y93H>200[5]
VelpatasvirGT3a Y93H>100
ElbasvirGT3a A30K+L31M/Y93H>100,000,000[6]
NS5B Polymerase Inhibitors
SofosbuvirS282T3 - 10

Note: DAAs, particularly NS5A inhibitors, can be susceptible to single amino acid substitutions that confer high-level resistance.

Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows

To understand the functional differences between this compound and DAAs, it is essential to visualize their mechanisms of action and the experimental workflows used to evaluate them.

Mechanism of Action: this compound vs. DAAs cluster_HCV HCV Life Cycle cluster_Host Host Cell cluster_Drugs Antiviral Intervention HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Viral_Proteins Viral Proteins (NS3/4A, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage Viral_Proteins->Replication_Complex Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA New_HCV_RNA->Virion_Assembly HCV_Release HCV Release Virion_Assembly->HCV_Release CypA Cyclophilin A (CypA) CypA->Replication_Complex Required for replication This compound This compound This compound->CypA Inhibits DAAs DAAs DAAs->Viral_Proteins Inhibits

Caption: Mechanisms of this compound and DAAs.

Experimental Workflow: In Vitro Antiviral Assay Start Start Cell_Culture Culture Huh-7 cells harboring HCV replicon Start->Cell_Culture Compound_Addition Add serial dilutions of This compound or DAAs Cell_Culture->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Assay Choose Assay Incubation->Assay Luciferase_Assay Measure luciferase activity (Replicon Assay) Assay->Luciferase_Assay Luciferase Reporter Viral_Titer Determine viral titer (Yield Reduction Assay) Assay->Viral_Titer Infectious Virus Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis Viral_Titer->Data_Analysis End End Data_Analysis->End

Caption: In vitro antiviral assay workflow.

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter-Based)

This assay is a cornerstone for in vitro evaluation of anti-HCV compounds. It utilizes human hepatoma (Huh-7) cells that harbor a subgenomic or full-length HCV replicon. These replicons are engineered to express a reporter gene, typically luciferase, allowing for a quantitative measure of HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

  • Test compounds (this compound or DAAs) dissolved in dimethyl sulfoxide (DMSO).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) to avoid cytotoxicity. Add the diluted compounds to the plated cells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48 to 72 hours.[7]

  • Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of HCV replicon RNA. Calculate the percent inhibition of replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.

Materials:

  • Huh-7.5 cells (highly permissive for HCV infection).

  • HCV stock of a specific genotype.

  • Test compounds (this compound or DAAs).

  • 96-well plates.

  • Reagents for virus titration (e.g., focus-forming unit assay).

Procedure:

  • Cell Infection: Seed Huh-7.5 cells in 96-well plates. Infect the cells with HCV at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.

  • Incubation: Incubate the infected cells for a period that allows for at least one round of viral replication (e.g., 48-72 hours).

  • Harvesting Supernatant: Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titration: Determine the viral titer in the collected supernatants. This is often done using a focus-forming unit (FFU) assay, where serial dilutions of the supernatant are used to infect fresh Huh-7.5 cells. After a few days of incubation, the infected cell foci are visualized by immunostaining for an HCV antigen, and the number of FFUs is counted to calculate the viral titer.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the vehicle control. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.

Conclusion

The in vitro data presented here highlight the distinct profiles of this compound and direct-acting antivirals. This compound, with its host-targeting mechanism, demonstrates a high barrier to resistance, a desirable characteristic for long-term therapeutic success. DAAs, while exhibiting high potency, can be susceptible to the rapid emergence of resistance-conferring mutations. This comparative guide underscores the importance of continued in vitro characterization to inform the development of novel and robust anti-HCV strategies. The experimental protocols provided serve as a foundation for researchers to conduct their own comparative studies and contribute to the ongoing efforts to combat HCV.

References

Benchmarking Alisporivir's safety profile against first-generation cyclophilin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Alisporivir (DEB025), a second-generation cyclophilin inhibitor, demonstrates a significantly improved safety and tolerability profile compared to its first-generation predecessors, most notably Cyclosporine A (CsA). While both generations target the host protein cyclophilin A (CypA) to exert their effects, this compound’s refined molecular structure mitigates the severe off-target effects associated with older compounds. This guide provides a detailed comparison of their safety profiles, supported by available clinical trial data and an examination of their distinct mechanisms of action.

First-generation cyclophilin inhibitors, such as Cyclosporine A and NIM811, paved the way for host-targeting antiviral therapies. However, their clinical utility has been hampered by significant safety concerns. Cyclosporine A, a potent immunosuppressant, is associated with a range of serious adverse effects, including nephrotoxicity, hypertension, and an increased risk of malignancies. NIM811, while non-immunosuppressive, has also shown dose-limiting toxicities in clinical development.

This compound was engineered to retain the potent anti-HCV activity of its predecessors while minimizing their detrimental side effects. Clinical studies have shown that this compound is generally well-tolerated, with the most common adverse events being mild to moderate in severity. A key differentiator is this compound's lack of significant immunosuppressive activity, a direct result of its reduced affinity for calcineurin, the enzyme responsible for the immunosuppressive effects of Cyclosporine A.

Comparative Safety Profile: this compound vs. First-Generation Inhibitors

The following table summarizes the key adverse events associated with this compound, Cyclosporine A, and NIM811 based on available clinical trial data. It is important to note that direct head-to-head comparative trial data is limited, and the frequency of adverse events can vary based on dosage, patient population, and study design.

Adverse Event CategoryThis compoundCyclosporine A (First-Generation)NIM811 (First-Generation)
Common Adverse Events Hyperbilirubinemia (indirect, transient, not associated with liver toxicity), Nausea, Diarrhea, Headache, FatigueNephrotoxicity , Hypertension , Tremor, Hirsutism, Gingival hyperplasia, HyperlipidemiaMild, transient hyperbilirubinemia, Decreased platelet count (at higher doses)
Serious Adverse Events Pancreatitis (rare, led to a clinical hold in some trials)Renal failure , Increased risk of infections and malignancies , Neurotoxicity, HepatotoxicityGenerally well-tolerated in early studies; further development was limited.
Immunosuppression No significant immunosuppressive effects Potent immunosuppressant Non-immunosuppressive

Key Safety Differentiators and Mechanistic Insights

The distinct safety profiles of this compound and first-generation cyclophilin inhibitors can be attributed to their differential interactions with cellular signaling pathways.

The Cyclophilin A - Calcineurin Signaling Axis

Cyclosporine A's primary mechanism of immunosuppression involves the formation of a complex with cyclophilin A. This complex then binds to and inhibits calcineurin, a crucial phosphatase in the T-cell activation pathway. This inhibition prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the production of interleukin-2 (IL-2) and subsequent T-cell proliferation.

Immunosuppressive Action of Cyclosporine A cluster_TCell T-Cell cluster_Drug Drug Action TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT (phosphorylated, inactive) Calcineurin->NFAT_P Dephosphorylates NFAT_A NFAT (active) NFAT_P->NFAT_A IL2 IL-2 Production NFAT_A->IL2 Transcription TCell_prolif T-Cell Proliferation IL2->TCell_prolif CsA Cyclosporine A CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA Cyclophilin A CypA->CsA_CypA CsA_CypA->Calcineurin Inhibits Workflow for Renal Safety Monitoring Patient Patient Enrollment Baseline Baseline Assessment: - Serum Creatinine - eGFR - Urinalysis - Blood Pressure Patient->Baseline Dosing Drug Administration Baseline->Dosing Monitoring Regular Monitoring: (e.g., weekly, monthly) - Serum Creatinine - eGFR - Urinalysis - Blood Pressure Dosing->Monitoring Evaluation Data Evaluation: - Assess changes from baseline - Compare between treatment arms Monitoring->Evaluation Action Actionable Insights: - Dose modification - Discontinuation - Further investigation Evaluation->Action

Comparative Efficacy of Alisporivir Across Diverse Host Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alisporivir's impact on various host cell lines, offering a valuable resource for researchers investigating its therapeutic potential. This compound, a non-immunosuppressive cyclophilin inhibitor, has demonstrated broad-spectrum antiviral activity by targeting host cell factors essential for viral replication.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's cellular effects.

Quantitative Analysis of this compound's Performance

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound in different cell lines against various viruses. These values are crucial for determining the therapeutic index of the compound, which is a measure of its safety and efficacy.

Antiviral Activity (EC50) of this compound
Cell LineVirusEC50 (µM)Reference
Huh-7Hepatitis C Virus (HCV)0.03 ± 0.01[4]
Huh-7MERS-CoV3.4 ± 1.0
Huh-7Hepatitis B Virus (HBV)Dose-dependent reduction[5][6]
HepG2 (HepG2215)Hepatitis B Virus (HBV)Dose-dependent reduction[5][6]
HepaRGHepatitis B Virus (HBV)Dose-dependent reduction[5][6]
VeroMERS-CoV3.6 ± 1.1

Note: For HBV, specific EC50 values were not provided in the cited literature, but a dose-dependent reduction in viral DNA was reported.

Cytotoxicity (CC50) of this compound
Cell LineCC50 (µM)Reference
Huh-743.8 ± 1.0
Vero26.4 ± 1.0
HepG2Data not available
HepaRGData not available
PBMCsData not available

Key Experimental Protocols

This section provides detailed methodologies for two fundamental assays used to evaluate the antiviral efficacy and cytotoxicity of this compound.

MTT Assay for Cytotoxicity (CC50) Determination

This protocol outlines the steps to determine the concentration of this compound that is toxic to 50% of the host cells.

Materials:

  • Host cell line of interest (e.g., Huh-7, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a no-treatment control.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_drug Prepare serial dilutions of this compound add_drug Add this compound to cells prepare_drug->add_drug incubate_cells Incubate for 48-72 hours add_drug->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 value read_absorbance->calculate_cc50 Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_visualization Visualization & Analysis seed_cells Seed host cells in multi-well plates prepare_virus_drug Prepare virus-Alisporivir mixtures infect_cells Infect cell monolayers prepare_virus_drug->infect_cells add_overlay Add overlay medium with this compound infect_cells->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50 Alisporivir_Mechanism This compound's Mechanism of Action against HCV cluster_virus HCV Replication CypA Cyclophilin A (CypA) NS5A NS5A Protein CypA->NS5A Binds to and isomerizes NS5A ReplicationComplex HCV Replication Complex NS5A->ReplicationComplex Essential component of HCV_RNA HCV RNA Replication ReplicationComplex->HCV_RNA Mediates This compound This compound This compound->CypA Inhibits Alisporivir_Host_Effects Additional Host Cell Effects of this compound cluster_antigen Antigen Presentation cluster_mito Mitochondrial Function This compound This compound MHC1 MHC-I Surface Expression This compound->MHC1 Increases Mito_Dysfunction Viral Protein-Induced Mitochondrial Dysfunction This compound->Mito_Dysfunction Prevents CD8_T_Cell CD8+ T-cell Activation MHC1->CD8_T_Cell Enhances Mito_Protection Protection of Mitochondrial Integrity

References

Validating Alisporivir's In Vitro Promise: A Comparative Guide to its Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alisporivir's performance against other antiviral alternatives in preclinical animal models, supported by experimental data. The focus is on the validation of in vitro findings for the treatment of Hepatitis C Virus (HCV) infection.

This compound, a host-targeting antiviral agent, has demonstrated significant promise in in vitro studies by inhibiting the replication of a broad range of HCV genotypes. Its unique mechanism of action, which involves targeting the host protein cyclophilin A (CypA), offers a high barrier to resistance. This guide delves into the crucial next step in drug development: the validation of these in vitro findings in relevant animal models.

Comparative Efficacy of this compound in Humanized Mouse Models

The primary animal model utilized to evaluate the in vivo efficacy of anti-HCV drugs is the MUP-uPA-SCID/Beige mouse model. These mice are immunodeficient and have their livers engrafted with human hepatocytes, making them susceptible to HCV infection and creating a relevant preclinical model.

Studies in this model have demonstrated the potent antiviral activity of this compound. A single oral dose of 50 mg/kg of this compound has been shown to significantly reduce HCV RNA levels in the serum of infected mice. The following table summarizes the comparative efficacy of this compound with other classes of direct-acting antivirals (DAAs) that have also been tested in similar humanized mouse models.

Antiviral AgentDrug ClassAnimal ModelDosing RegimenEfficacy (HCV RNA Reduction)Reference
This compound Cyclophilin A InhibitorMUP-uPA-SCID/Beige with human hepatocytes50 mg/kg, single oral gavageSignificant reduction in viral load[1][2]
BILN-2061 NS3/4A Protease Inhibitorscid-Alb/uPA mice with human hepatocytesNot specified>2 log10 reduction after 4 days[3]
HCV371 NS5B Polymerase Inhibitorscid-Alb/uPA mice with human hepatocytesNot specified0.3 log10 reduction relative to control[3]
Velpatasvir NS5A InhibitorMUP-uPA-SCID/Beige with human hepatocytes50 mg/kg, single oral gavageSignificant reduction in viral load[4]
Ledipasvir NS5A InhibitorMUP-uPA-SCID/Beige with human hepatocytes50 mg/kg, single oral gavageSignificant reduction in viral load[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following protocol outlines the key steps involved in the in vivo validation of this compound in the humanized mouse model.

1. Animal Model:

  • Mouse Strain: MUP-uPA-SCID/Beige mice. These mice have a transgene for urokinase-type plasminogen activator (uPA) driven by the major urinary protein (MUP) promoter on a severe combined immunodeficiency (SCID)/Beige background. This leads to liver damage in the mice, creating a favorable environment for the engraftment of human cells[3][5].

  • Humanization: Mice are transplanted with human hepatocytes, typically via intrasplenic injection. The engraftment of human hepatocytes is confirmed by measuring human albumin levels in the mouse serum[3][6].

2. HCV Infection:

  • Inoculum: Humanized mice are infected with HCV, often using plasma from HCV-infected patients or cell culture-derived HCV (HCVcc). Genotype 1a is a commonly used strain in these studies[3][7].

  • Route of Infection: Intravenous injection.

  • Confirmation of Infection: HCV RNA levels in the serum are monitored using quantitative real-time PCR (qRT-PCR) to confirm established infection before drug administration[7].

3. Drug Administration:

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., 5% absolute ethanol, 5% Cremophor EL, and 90% sterile saline solution)[2].

  • Route of Administration: Oral gavage, a standard method for oral drug delivery in mice[7][8].

  • Dosage: A single dose of 50 mg/kg is typically used to assess initial efficacy[2].

  • Control Groups:

    • Vehicle control: Mice receive the same formulation without the active drug.

    • Alternative antivirals: For comparative studies, other anti-HCV agents like NS5A inhibitors are administered using the same route and a comparable dosing regimen[4].

4. Efficacy Assessment:

  • Primary Endpoint: Reduction in HCV RNA levels in the serum of treated mice compared to the control group.

  • Methodology: Serum samples are collected at various time points post-treatment, and HCV RNA is quantified using qRT-PCR[2].

  • Data Analysis: The change in viral load (log10 IU/mL) from baseline is calculated for each treatment group.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

Alisporivir_Mechanism cluster_host_cell Hepatocyte (Host Cell) cluster_drug_action This compound Action CypA Cyclophilin A (CypA) NS5A HCV NS5A Protein CypA->NS5A Binds to ReplicationComplex HCV Replication Complex Formation NS5A->ReplicationComplex Essential for HCV_RNA HCV RNA Replication ReplicationComplex->HCV_RNA This compound This compound Inhibition This compound->Inhibition Inhibition->CypA Blocks Binding

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental_Workflow start Start mouse_model MUP-uPA-SCID/Beige Mouse Model start->mouse_model humanization Transplantation of Human Hepatocytes mouse_model->humanization infection Infection with HCV humanization->infection treatment Oral Gavage with this compound or Control infection->treatment monitoring Monitor Serum HCV RNA Levels treatment->monitoring analysis Data Analysis: Viral Load Reduction monitoring->analysis end End analysis->end

Caption: Experimental workflow for in vivo validation of this compound.

References

A Comparative Guide to Cyclophilin Inhibitor Cross-Reactivity: An Alisporivir Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclophilin inhibitor Alisporivir and its cross-reactivity with other notable cyclophilin inhibitors, namely Cyclosporine A and NIM811. The information presented herein is supported by experimental data to aid in the objective assessment of these compounds for research and development purposes.

Introduction to Cyclophilin Inhibition

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[1] They have emerged as significant therapeutic targets in a range of diseases, including viral infections, inflammatory disorders, and some cancers. This compound (DEB025), a non-immunosuppressive analog of Cyclosporine A, has been a key compound in the clinical development of host-targeting antivirals, particularly for Hepatitis C Virus (HCV).[2] Understanding the cross-reactivity profile of this compound across different cyclophilin isoforms is critical for evaluating its specificity and potential off-target effects.

Comparative Binding Affinity

The inhibitory potential of this compound, Cyclosporine A, and NIM811 is determined by their binding affinity to various cyclophilin isoforms. While comprehensive, directly comparable quantitative data across all isoforms is not available in a single source, the following table summarizes the available binding and inhibitory constants (Kd and Ki).

InhibitorCyclophilin ACyclophilin BCyclophilin CCyclophilin D
This compound Nanomolar rangePotent inhibitorPotent inhibitorPotent inhibitor
Cyclosporine A Kd: ~13-37 nM, Ki: 1.6 nMKd: 9.8 nMKd: 90.8 nMData not available
NIM811 Higher affinity than CsAHigher affinity than CsAHigher affinity than CsAHigher affinity than CsA

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction. "Data not available" indicates that specific quantitative values were not found in the surveyed literature. Qualitative comparisons from the literature are included where specific values are unavailable. For instance, modifications in this compound from Cyclosporine A are reported to enhance its binding affinity for cyclophilins.[3] Similarly, NIM811 is described as having a higher affinity for all cyclophilins compared to Cyclosporine A.[4]

Mechanism of Action and Signaling Pathway

Cyclophilin inhibitors exert their effects by binding to the active site of cyclophilins, thereby inhibiting their PPIase activity. In the context of HCV infection, cyclophilin A is a crucial host factor required for viral replication. This compound, by inhibiting cyclophilin A, disrupts the interaction between the host protein and the viral nonstructural protein 5A (NS5A), which is essential for the proper functioning of the viral replication complex.[5]

Cyclophilin_Inhibition_Pathway Mechanism of Cyclophilin A Inhibition by this compound in HCV Replication cluster_host Host Cell cluster_virus HCV Replication Complex CypA Cyclophilin A (CypA) PPIase PPIase Activity CypA->PPIase Exhibits NS5A NS5A CypA->NS5A Interacts with PPIase->NS5A Modulates Conformation Viral_Replication Viral Replication NS5A->Viral_Replication Essential for This compound This compound This compound->CypA

Caption: this compound inhibits HCV by binding to Cyclophilin A, preventing its interaction with the viral protein NS5A.

Experimental Protocols

The assessment of cyclophilin inhibitor binding affinity and cross-reactivity relies on various biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Experimental Workflow:

SPR_Workflow start Start immobilize Immobilize Recombinant Cyclophilin on Sensor Chip start->immobilize inject Inject Cyclophilin Inhibitor (Analyte) at Various Concentrations immobilize->inject measure Measure Change in Refractive Index (Response Units) inject->measure analyze Analyze Sensorgram to Determine ka, kd, and KD measure->analyze end End analyze->end

Caption: Workflow for determining binding kinetics of cyclophilin inhibitors using Surface Plasmon Resonance.

Methodology:

  • Immobilization of Cyclophilin: Recombinant human cyclophilin protein is immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling or other suitable chemistries.

  • Analyte Injection: A series of concentrations of the cyclophilin inhibitor (this compound, Cyclosporine A, or NIM811) in a suitable running buffer are injected over the sensor surface.

  • Data Acquisition: The interaction between the inhibitor and the immobilized cyclophilin is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte. This generates a sensorgram.

  • Data Analysis: The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: The cyclophilin protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration: A series of small injections of the inhibitor are made into the protein solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding affinity (Ka, and its inverse, Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assay

This enzymatic assay measures the ability of an inhibitor to block the catalytic activity of cyclophilin.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a specific concentration of a cyclophilin isoform, a chromogenic or fluorogenic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and a coupling enzyme (e.g., chymotrypsin).

  • Inhibitor Addition: The cyclophilin inhibitor is added to the reaction mixture at various concentrations and pre-incubated with the cyclophilin.

  • Reaction Initiation: The reaction is initiated by the addition of the peptide substrate.

  • Detection: The cis-to-trans isomerization of the proline residue in the substrate by cyclophilin allows for its cleavage by the coupling enzyme, releasing a chromophore or fluorophore. The rate of this release is monitored spectrophotometrically or fluorometrically.

  • IC50/Ki Determination: The rate of the reaction is measured at different inhibitor concentrations, and the data is used to calculate the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a potent, non-immunosuppressive cyclophilin inhibitor with a high affinity for cyclophilins, comparable to or exceeding that of Cyclosporine A. While it exhibits broad reactivity across different cyclophilin isoforms, its lack of immunosuppressive activity, a key differentiator from Cyclosporine A, makes it a valuable tool for studying the specific roles of cyclophilins in various disease models without the confounding effects of immunosuppression. Further research to fully quantitate the binding affinities of this compound and NIM811 across all cyclophilin isoforms will provide a more complete picture of their cross-reactivity profiles and aid in the development of more selective next-generation cyclophilin inhibitors.

References

Independent Validation of Alisporivir's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alisporivir's antiviral performance against a range of viruses, supported by experimental data from published, independent studies. This compound is a host-targeting antiviral agent that exhibits a broad spectrum of activity by inhibiting cyclophilin A (CypA), a cellular protein essential for the replication of numerous viruses.[1][2] Its unique mechanism of action presents a high barrier to resistance and a lack of cross-resistance with direct-acting antivirals (DAAs).[3][4]

Quantitative Antiviral Activity of this compound

The following tables summarize the in vitro efficacy of this compound against various viruses, as determined by independent research groups. The half-maximal effective concentration (EC50) is a key measure of a drug's potency, representing the concentration required to inhibit 50% of viral activity. The half-maximal cytotoxic concentration (CC50) indicates the concentration that causes death to 50% of host cells, and the selectivity index (SI), the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of this compound Against Coronaviruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6RT-qPCR0.46 ± 0.04>20>43[5]
MERS-CoVVeroCPE-based3.626.47.3
MERS-CoVHuh7CPE-based3.443.812.9
SARS-CoVVeroE6CPE-based8.3 ± 1.0>50>6.0

Table 2: Antiviral Activity of this compound Against Flaviviruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Tick-Borne Encephalitis Virus (TBEV)A549Virus Titer ReductionPotent, dose-dependent inhibition observedNot specifiedNot specified[1]
Tick-Borne Encephalitis Virus (TBEV)Huh7Virus Titer ReductionPotent, dose-dependent inhibition starting at 2.5 µMNot specifiedNot specified[1]
West Nile Virus (WNV)Not specifiedNot specifiedSusceptible to cyclophilin inhibitionNot specifiedNot specified[1]
Kyasanur Forest Disease Virus (KFDV)Not specifiedNot specifiedSusceptible to cyclophilin inhibitionNot specifiedNot specified[1]
Powassan Virus (POWV)Not specifiedNot specifiedSusceptible to cyclophilin inhibitionNot specifiedNot specified[1]

Table 3: Antiviral Activity of this compound Against Other Viruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Hepatitis C Virus (HCV) Genotype 1b RepliconHuh7-LunetLuciferase AssayLow nanomolar rangeNot specifiedNot specified[4]
Hepatitis C Virus (HCV) Genotype 2a RepliconHuh7-LunetLuciferase AssayLow nanomolar rangeNot specifiedNot specified[4]
Ebola Virus (EBOV) - Makona strainA549Virus Titer ReductionModest effectNot specifiedNot specified[1]
Ebola Virus (EBOV) - Makona strainHuh7Virus Titer ReductionModest effect at 2.5-10 µMNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used in the cited studies to evaluate the antiviral activity of this compound.

HCV Replicon Assay

This assay is a cornerstone for in vitro HCV drug discovery, allowing for the study of viral replication without the need for infectious virus particles.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within a host cell line (typically Huh-7 human hepatoma cells). These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene expression in the presence of a compound indicates inhibition of HCV replication.

Protocol Outline:

  • Cell Seeding: Huh-7 cells stably expressing the HCV replicon are seeded into 96-well or 384-well plates.

  • Compound Addition: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This method is used to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.

Principle: Viral RNA is extracted from infected cell cultures and reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a viral gene. The amount of amplified DNA is measured in real-time, allowing for the quantification of the initial amount of viral RNA.

Protocol Outline:

  • Cell Infection: Host cells (e.g., Vero E6 for SARS-CoV-2) are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: this compound is added to the cells at various concentrations.

  • Incubation: The infected cells are incubated for a set period (e.g., 48 hours).

  • RNA Extraction: Total RNA is extracted from the cell supernatant or the cells themselves.

  • qRT-PCR: The extracted RNA is subjected to a one-step or two-step qRT-PCR protocol using virus-specific primers and probes.

  • Data Analysis: The amount of viral RNA is quantified, and the EC50 value is determined by comparing the viral RNA levels in treated versus untreated cells.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Principle: Many viruses cause visible damage to host cells. An effective antiviral agent will prevent or reduce this damage.

Protocol Outline:

  • Cell Seeding: Host cells are seeded in microtiter plates.

  • Infection and Treatment: Cells are infected with the virus in the presence of varying concentrations of this compound.

  • Incubation: The plates are incubated until CPE is observed in the untreated, virus-infected control wells.

  • CPE Assessment: The extent of CPE is evaluated, often through microscopic observation or by using a cell viability dye (e.g., neutral red or MTT).

  • Data Analysis: The EC50 is calculated as the concentration of the compound that protects 50% of the cells from the viral CPE.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action

This compound's primary antiviral activity stems from its inhibition of the host protein, cyclophilin A (CypA). This interaction disrupts essential virus-host interactions required for viral replication. In the case of HCV, this compound prevents the binding of CypA to the viral non-structural protein 5A (NS5A), which is crucial for the proper functioning of the viral replication complex.[3][4]

Alisporivir_Mechanism cluster_virus Virus (e.g., HCV) CypA Cyclophilin A (CypA) NS5A Viral Protein (e.g., NS5A) CypA->NS5A Interacts with ReplicationComplex Viral Replication Complex NS5A->ReplicationComplex Essential for formation ViralReplication Viral Replication ReplicationComplex->ViralReplication Mediates This compound This compound This compound->CypA Binds to & Inhibits

Caption: this compound's mechanism of action.

Experimental Workflow for Antiviral Assays

The following diagram illustrates a generalized workflow for in vitro antiviral drug screening, encompassing the key steps from cell culture to data analysis.

Antiviral_Assay_Workflow Start Start CellCulture 1. Host Cell Culture Start->CellCulture Infection 2. Viral Infection CellCulture->Infection Treatment 3. Compound Treatment (this compound) Infection->Treatment Incubation 4. Incubation Treatment->Incubation EndpointAssay 5. Endpoint Assay (qRT-PCR, Luciferase, CPE) Incubation->EndpointAssay DataAnalysis 6. Data Analysis (EC50, CC50 Calculation) EndpointAssay->DataAnalysis End End DataAnalysis->End

Caption: Generalized workflow for in vitro antiviral assays.

References

Comparative Transcriptomic Analysis of Alisporivir-Treated Cells Reveals Downregulation of Key Antiviral Genes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic landscape of cells treated with the cyclophilin inhibitor Alisporivir reveals a significant downregulation of interferon-stimulated genes (ISGs), providing a unique insight into its mechanism of action beyond direct viral replication inhibition. This comparison guide offers an objective analysis of the transcriptomic changes induced by this compound, supported by experimental data and detailed protocols for researchers in virology, immunology, and drug development.

This compound, a non-immunosuppressive cyclosporin A analog, has demonstrated potent antiviral activity against a range of viruses, most notably Hepatitis C Virus (HCV).[1][2] Its primary mechanism of action involves the inhibition of the host protein cyclophilin A (CypA), which is co-opted by many viruses for their replication.[1][2] This guide explores the downstream effects of this inhibition on the host cell's transcriptome, comparing this compound-treated cells to their untreated counterparts.

Quantitative Data Summary

GeneGene NameFunctionExpected Change with this compound
IFIT1 Interferon-Induced Protein with Tetratricopeptide Repeats 1Antiviral activity, inhibits viral replicationDownregulated
IFITM3 Interferon-Induced Transmembrane Protein 3Restricts viral entryDownregulated
OAS1 2'-5'-Oligoadenylate Synthetase 1Antiviral enzyme, activates RNase LDownregulated
MX1 MX Dynamin-Like GTPase 1Antiviral activity against a wide range of RNA virusesDownregulated
ISG15 ISG15 Ubiquitin-Like ModifierUbiquitin-like protein, antiviral and immune-modulatory functionsDownregulated
CXCL10 C-X-C Motif Chemokine Ligand 10Chemoattractant for immune cellsDownregulated
STAT1 Signal Transducer and Activator of Transcription 1Key mediator of interferon signalingDownregulated
IRF7 Interferon Regulatory Factor 7Master regulator of type-I interferon-dependent immune responsesDownregulated

Experimental Protocols

The following provides a detailed methodology for a typical experiment designed to compare the transcriptomes of this compound-treated and untreated cells.

Cell Culture and this compound Treatment
  • Cell Line: Human hepatoma cell lines (e.g., Huh7, HepG2) are commonly used for studying the effects of this compound on host cells, particularly in the context of HCV infection.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentration (e.g., 1 µM).

  • Experimental Setup: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with either fresh medium containing this compound (treated group) or medium containing an equivalent concentration of DMSO (untreated control group).

  • Incubation: Cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow for transcriptomic changes to occur.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from both treated and untreated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/280 ratio of ~2.0) and integrity (RIN > 8) are selected for sequencing.

  • Library Preparation: RNA sequencing libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control, trimmed to remove adapter sequences and low-quality bases, and then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the untreated control group.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Alisporivir_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation New Virions New Virions Viral RNA->New Virions Replication Complex Replication Complex Viral Proteins->Replication Complex Viral Proteins->New Virions Replication Complex->Viral RNA Replication Cyclophilin A (CypA) Cyclophilin A (CypA) Cyclophilin A (CypA)->Replication Complex Required for assembly/function Cyclophilin A (CypA)->Replication Complex This compound This compound This compound->Cyclophilin A (CypA) Inhibits

This compound's mechanism of action in inhibiting viral replication.

Experimental_Workflow cluster_treatment Hepatoma Cells Hepatoma Cells Seeding in 6-well plates Seeding in 6-well plates Hepatoma Cells->Seeding in 6-well plates Overnight Adherence Overnight Adherence Seeding in 6-well plates->Overnight Adherence Treatment Treatment Overnight Adherence->Treatment This compound-treated This compound-treated Treatment->this compound-treated Untreated (DMSO control) Untreated (DMSO control) Treatment->Untreated (DMSO control) Incubation (24-72h) Incubation (24-72h) This compound-treated->Incubation (24-72h) Untreated (DMSO control)->Incubation (24-72h) RNA Extraction RNA Extraction Incubation (24-72h)->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Data Analysis Data Analysis High-Throughput Sequencing->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes

Experimental workflow for comparative transcriptomics.

Interferon_Signaling_Pathway cluster_signaling Interferon Signaling Interferon (IFN) Interferon (IFN) IFN Receptor IFN Receptor Interferon (IFN)->IFN Receptor JAK/STAT Pathway JAK/STAT Pathway IFN Receptor->JAK/STAT Pathway Activation ISG Transcription ISG Transcription JAK/STAT Pathway->ISG Transcription Induces Antiviral State Antiviral State ISG Transcription->Antiviral State This compound This compound This compound->ISG Transcription Downregulates

Impact of this compound on the Interferon Signaling Pathway.

References

Validation of Alisporivir's target engagement in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alisporivir's performance in cellular assays against other cyclophilin inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's target engagement.

Introduction to this compound and its Mechanism of Action

This compound (formerly known as Debio-025) is a non-immunosuppressive cyclophilin inhibitor that has been extensively studied for its potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[1][2][3][4] Unlike direct-acting antivirals that target viral proteins, this compound is a host-targeting agent.[1] Its primary cellular target is cyclophilin A (CypA), a host protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][4]

This compound binds to the enzymatic pocket of CypA, inhibiting its PPIase activity.[1] This inhibition disrupts the crucial interaction between CypA and the HCV nonstructural protein 5A (NS5A).[1] This interaction is vital for HCV replication, and its disruption effectively blocks the viral life cycle.[1][5] Due to its host-targeting mechanism, this compound exhibits a high barrier to resistance and is effective across different HCV genotypes.[1]

Alternatives to this compound

Several other compounds also target cyclophilins and have been evaluated for their antiviral effects. This guide will focus on the following key alternatives for comparison:

  • Cyclosporine A (CsA): The parent compound from which this compound is derived. While it is a potent cyclophilin inhibitor with antiviral activity, its clinical use for this purpose is limited by its strong immunosuppressive effects.[2]

  • NIM811: A non-immunosuppressive analog of Cyclosporine A that, like this compound, inhibits cyclophilin A and has shown anti-HCV activity.[2][5][6]

  • SCY-635: Another non-immunosuppressive cyclophilin inhibitor that has been investigated for its potential to treat HCV infection.[2][3][5]

Comparative Performance in Cellular Assays

The following tables summarize the quantitative data on the performance of this compound and its alternatives in key cellular assays that validate target engagement and antiviral efficacy.

Table 1: Inhibition of HCV Replication in Replicon Assays

The HCV replicon system is a widely used cellular assay to measure the inhibition of viral replication. In this system, human hepatoma cells (e.g., Huh-7) are engineered to express a subgenomic portion of the HCV RNA that can replicate autonomously. The level of replication is often quantified using a reporter gene, such as luciferase. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of viral replication.

CompoundHCV GenotypeCell LineEC50 (nM)Reference
This compound 1bHuh-71 [7]
Cyclosporine A1bHuh-7300[7]
NIM8111bHuh-7.5.1~50[5]
SCY-6351bHuh-7~200[3]

Note: EC50 values can vary between studies due to different experimental conditions, cell lines, and replicon constructs. The data presented here is compiled from multiple sources for comparative purposes.

Table 2: Inhibition of Cyclophilin A PPIase Activity

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic (peptidyl-prolyl isomerase) activity of its target, cyclophilin A. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined. A lower value indicates higher potency.

CompoundAssay TypeIC50/Ki (nM)Reference
This compound PPIase InhibitionKi: 0.3 [2]
Cyclosporine APPIase InhibitionIC50: ~6[8]
NIM811PPIase InhibitionPotent inhibitor[2][5]
SCY-635PPIase InhibitionPotent inhibitor[2][3]

Experimental Protocols

HCV Replicon Assay with Luciferase Readout

This assay is fundamental for quantifying the antiviral activity of compounds against HCV.

a. Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compounds (this compound and alternatives) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

b. Protocol:

  • Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

a. Materials:

  • Cells expressing the target protein (e.g., Huh-7 cells for endogenous cyclophilin A).

  • Test compounds.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer containing protease inhibitors.

  • Equipment for heating (e.g., PCR cycler).

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

  • Antibodies specific to the target protein (cyclophilin A).

b. Protocol:

  • Treat the cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cool the samples and then lyse the cells to release the proteins.

  • Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in the supernatant using Western blotting or another protein quantification method.

  • Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.

Cyclophilin A PPIase Inhibition Assay

This biochemical assay measures the direct inhibition of the enzymatic activity of cyclophilin A.

a. Materials:

  • Recombinant human cyclophilin A.

  • A chromogenic or fluorogenic peptide substrate for CypA (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

  • Chymotrypsin (for the coupled assay).

  • Assay buffer.

  • Test compounds.

  • Spectrophotometer or fluorometer.

b. Protocol:

  • Prepare a reaction mixture containing the assay buffer and the peptide substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding recombinant cyclophilin A.

  • In the coupled assay format, chymotrypsin is also added, which cleaves the trans-isoform of the peptide substrate, leading to a colorimetric or fluorescent signal. The rate of signal generation is proportional to the rate of cis-to-trans isomerization catalyzed by CypA.

  • Monitor the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Alisporivir_Mechanism_of_Action cluster_hcv HCV Replication Complex NS5A HCV NS5A HCV_RNA HCV RNA NS5A->HCV_RNA Facilitates Replication CypA Cyclophilin A (PPIase Activity) CypA->NS5A Binds to and is required by This compound This compound This compound->CypA

Caption: this compound's mechanism of action.

HCV_Replicon_Assay A Seed HCV replicon cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 72 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Calculate EC50 E->F

Caption: HCV Replicon Assay Workflow.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Quantify target protein (e.g., Western Blot) E->F G Plot protein amount vs. temperature F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

PPIase_Assay_Workflow A Prepare reaction mix with peptide substrate and buffer B Add test compound A->B C Initiate reaction with recombinant CypA B->C D Monitor signal change (absorbance/fluorescence) C->D E Calculate reaction rates D->E F Determine IC50 E->F

Caption: PPIase Inhibition Assay Workflow.

Conclusion

This compound demonstrates potent, low nanomolar inhibition of HCV replication in cellular assays, significantly outperforming its parent compound, Cyclosporine A.[1][7] Its high affinity for and inhibition of the PPIase activity of cyclophilin A confirms its direct engagement with its intended cellular target. While other non-immunosuppressive cyclophilin inhibitors like NIM811 and SCY-635 also show anti-HCV activity, available data suggests this compound is one of the most potent compounds in this class. The cellular assays detailed in this guide provide a robust framework for the continued evaluation and comparison of this compound and other cyclophilin inhibitors in drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Disposal of Alisporivir: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Investigational Drug Disposal

The disposal of any investigational drug, including Alisporivir, must align with federal, state, and local regulations. A primary consideration is whether the compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination will dictate the appropriate disposal pathway. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Step-by-Step Disposal Procedures for this compound

1. Waste Characterization and Segregation:

  • Hazardous vs. Non-Hazardous: The first crucial step is to determine if this compound is considered a hazardous waste. This assessment should be performed by or in consultation with the EHS department.[1] Factors that classify a drug as hazardous include carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, and genotoxicity.[2][3]

  • Segregation: Based on the hazard assessment, this compound waste must be segregated from general laboratory waste.

2. Handling of Used and Unused this compound Containers:

  • Used Containers: All used or partially used vials, ampules, or other containers of this compound should be disposed of immediately after use.[2] These should be placed in designated hazardous waste containers.[4] To protect patient privacy in a clinical research setting, all personal information must be de-identified from labels before disposal.[4]

  • Unused and Expired this compound: Unused or expired this compound must be accounted for and disposed of in accordance with institutional and sponsor requirements.[2][4] Typically, this involves returning the drug to the study sponsor or arranging for its destruction by a certified vendor.[2]

3. Disposal Pathways:

  • Hazardous this compound Waste: If deemed hazardous, this compound waste must be collected by the EHS department for transport to an approved hazardous waste management vendor for incineration.[1][4] These materials should be placed in designated containers, such as white 5-gallon, screw-top hazardous waste containers.[4]

  • Non-Hazardous this compound Waste: If determined to be non-hazardous, this compound waste can often be placed in red biohazard-chemotoxic containers for incineration by a specialized waste management service like Stericycle.[1]

  • Empty Containers: Empty oral medication bottles that do not contain protected health information can typically be discarded in the regular trash.[1] However, institutional policies may vary, so it is essential to confirm this with your EHS department.

4. Documentation:

  • Record Keeping: Meticulous records of the disposal of all this compound, whether used, unused, or expired, are mandatory. This documentation should be recorded on a Drug Accountability Record (DAR) or in an electronic system.[2]

  • Certificate of Destruction: When a third-party vendor is used for destruction, a certificate of destruction should be obtained and kept on file.[1][4] These records should be maintained for a minimum of three years.[1]

Summary of this compound Disposal Procedures

Waste Type Container Disposal Pathway Key Considerations
Used/Partially Used this compound (Hazardous) White 5-gallon, screw-top hazardous waste container[4]Collection by EHS for incineration by a permitted hazardous waste facility.[4]De-identify all patient information. Do not retain or store used vials.[2][4]
Used/Partially Used this compound (Non-Hazardous) Red biohazard-chemotoxic container[1]Transported for incineration by a specialized waste management service.[1]Follow institutional guidelines for non-hazardous pharmaceutical waste.
Unused/Expired this compound As per sponsor or institutional guidelinesReturn to sponsor or destruction by an approved vendor.[2]Document all expired stock and its disposition.[2]
Empty Containers (No Protected Health Information) Regular trash (confirm with EHS)[1]Standard waste stream.Ensure containers are completely empty.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The procedures outlined above are based on general best practices for investigational drugs.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AlisporivirDisposal cluster_start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_actions_haz Hazardous Waste Actions cluster_actions_nonhaz Non-Hazardous Waste Actions cluster_documentation Documentation start This compound Waste Generated assess_hazard Consult EHS: Is it RCRA Hazardous Waste? start->assess_hazard hazardous_path Hazardous Waste Pathway assess_hazard->hazardous_path Yes non_hazardous_path Non-Hazardous Waste Pathway assess_hazard->non_hazardous_path No package_haz Place in designated hazardous waste container hazardous_path->package_haz package_nonhaz Place in red biohazard-chemotoxic container non_hazardous_path->package_nonhaz ehs_pickup_haz Arrange for EHS pickup package_haz->ehs_pickup_haz incineration_haz Incineration via approved vendor ehs_pickup_haz->incineration_haz document_disposal Record on Drug Accountability Record incineration_haz->document_disposal incineration_nonhaz Incineration via specialized service package_nonhaz->incineration_nonhaz incineration_nonhaz->document_disposal get_cod Obtain Certificate of Destruction document_disposal->get_cod retain_records Retain records for at least 3 years get_cod->retain_records

References

Essential Safety and Operational Guidance for Handling Alisporivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Alisporivir is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, drawing upon safety data for its structural analogue, Cyclosporin A, in the absence of a specific Safety Data Sheet (SDS) for this compound itself.

Key Safety and Handling Information

The following table summarizes crucial safety information applicable to the handling of this compound, based on data for Cyclosporin A.[1][2][3][4] A conservative approach assuming similar hazards is recommended.

ParameterGuidelineSource
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin. Potential for causing cancer and reproductive effects.[1][2][3][4]
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet.[1][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (double-gloving recommended), lab coat or disposable gown, and safety glasses with side shields or goggles.[1][3][5]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.[3]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
Spill Cleanup Wear appropriate PPE. Absorb spills with an inert material and place in a sealed container for disposal. Avoid generating dust.[1][3]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][3]

Operational Plan for Handling this compound

This section outlines a procedural, step-by-step plan for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Gather Materials: Assemble all necessary equipment, including this compound, solvents, consumables, and waste containers, within the designated containment area (e.g., chemical fume hood).

  • Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure gloves are compatible with the solvents being used.

2. Weighing and Solution Preparation:

  • Weighing: If working with solid this compound, conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Keep containers closed whenever possible.

3. Experimental Procedures:

  • Conducting Reactions: All experimental manipulations involving this compound should be performed within a primary engineering control (e.g., fume hood).

  • Avoid Contamination: Use dedicated equipment and consumables when handling this compound to prevent cross-contamination.

4. Post-Handling and Decontamination:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating solution (e.g., a mild detergent solution followed by a water rinse, or as determined by your institution's safety protocols).

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE as hazardous waste. Reusable PPE should be decontaminated and stored appropriately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

5. Waste Disposal:

  • Segregate Waste: All solid and liquid waste contaminated with this compound must be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Cyclosporin A to the medical personnel.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small, manageable spills, and if properly trained and equipped:

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent, inert material.

    • Carefully sweep or scoop the material into a labeled, sealed hazardous waste container.

    • Clean the spill area with a decontaminating solution.

Workflow for Handling this compound

Alisporivir_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Perform Risk Assessment B Assemble Materials in Containment A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solution in Fume Hood D->E F Conduct Experiment in Fume Hood E->F G Decontaminate Surfaces & Equipment F->G Experiment Complete H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Segregate and Label Hazardous Waste I->J Ready for Disposal K Follow Institutional Disposal Procedures J->K

Caption: This diagram outlines the key stages for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisporivir
Reactant of Route 2
Alisporivir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.